molecular formula C6H15N3 B085523 1,3,5-Trimethylhexahydro-1,3,5-triazine CAS No. 108-74-7

1,3,5-Trimethylhexahydro-1,3,5-triazine

Cat. No.: B085523
CAS No.: 108-74-7
M. Wt: 129.2 g/mol
InChI Key: DPMZXMBOYHBELT-UHFFFAOYSA-N
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Description

1,3,5-Trimethylhexahydro-1,3,5-triazine is a useful research compound. Its molecular formula is C6H15N3 and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166326. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane
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InChI

InChI=1S/C6H15N3/c1-7-4-8(2)6-9(3)5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPMZXMBOYHBELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(CN(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
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DSSTOX Substance ID

DTXSID6051560
Record name 1,3,5-Trimethyl-1,3,5-triazacyclohexane
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Molecular Weight

129.20 g/mol
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Physical Description

Liquid
Record name 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
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CAS No.

108-74-7
Record name 1,3,5-Trimethylhexahydro-1,3,5-triazine
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Record name 1,3,5-Trimethyl-1,3,5-triazacyclohexane
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Record name 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
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Record name 1,3,5-Trimethyl-1,3,5-triazacyclohexane
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Record name Hexahydro-1,3,5-trimethyl-1,3,5-triazine
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Record name 1,3,5-TRIMETHYL-1,3,5-TRIAZACYCLOHEXANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethylhexahydro-1,3,5-triazine, a cyclic tertiary amine, is a versatile chemical compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, reactivity, and common experimental protocols for its synthesis and characterization. Detailed methodologies for key analytical procedures are presented, and logical workflows for its synthesis and its reaction with hydrogen sulfide (B99878) are visualized. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who work with this compound.

Introduction

This compound, also known as 1,3,5-trimethyl-1,3,5-triazinane, is an organic compound with the chemical formula C₆H₁₅N₃.[1] It is a colorless liquid at room temperature and is soluble in many organic solvents.[2] The structure consists of a six-membered ring with alternating carbon and nitrogen atoms, with each nitrogen atom substituted with a methyl group.[1] This unique cyclic and nitrogen-rich structure makes it a valuable intermediate in various chemical syntheses.[1]

This compound and its derivatives are utilized in a variety of fields. In the oil and gas industry, it serves as a hydrogen sulfide (H₂S) scavenger.[1] It is also used as a precursor in the production of agrochemicals and polymers.[1][2] In the pharmaceutical sector, it acts as a building block for more complex molecules.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

PropertyValueReference(s)
Molecular Formula C₆H₁₅N₃[1]
Molecular Weight 129.20 g/mol [1]
CAS Number 108-74-7[1]
Appearance Colorless liquid[2]
Melting Point -27 °C[1]
Boiling Point 162-163.5 °C[1]
Density 0.919 g/mL at 25 °C[1]
Solubility in Water 350 g/L at 25°C[1]
Refractive Index 1.461-1.463 (n20/D)[1]
Flash Point 49 °C[1]
Vapor Pressure Data not readily available

Reactivity and Stability

This compound exhibits reactivity characteristic of a cyclic tertiary amine. The lone pairs of electrons on the nitrogen atoms contribute to its basicity and nucleophilicity.

Decomposition: Information on the thermal decomposition of this compound is not extensively detailed in the readily available literature. However, related hexahydro-1,3,5-triazine compounds can decompose under thermal stress. For instance, the analogous compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) undergoes thermal decomposition.[3]

Reactivity with Hydrogen Sulfide: A key application of this compound is as a scavenger for hydrogen sulfide (H₂S). The reaction involves the cleavage of the triazine ring. The triazine reacts with H₂S, leading to the formation of intermediates such as a thiadiazine, and ultimately, a dithiazine product.[3]

Hydrolysis: The stability of the triazine ring can be influenced by pH. In acidic conditions, the hydrolysis of related hexahydro-1,3,5-triazines can be enhanced.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction of methylamine (B109427) and formaldehyde (B43269).[1] This one-pot synthesis is efficient and forms the basis for its industrial production.[3]

Reaction Principle: 3 CH₃NH₂ + 3 CH₂O → (CH₃NCH₂)₃ + 3 H₂O

General Experimental Procedure:

  • Reactant Preparation: A solution of aqueous formaldehyde (e.g., 37% in water) is prepared in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The vessel should be cooled in an ice bath.

  • Addition of Amine: An aqueous solution of methylamine is added dropwise to the cooled formaldehyde solution while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, allowing the condensation and cyclization to occur. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product is typically extracted from the aqueous solution using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Characterization Methods

NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 300 or 500 MHz).

  • Spectral Analysis: The symmetrical nature of the molecule simplifies the spectrum. The expected signals would be a singlet for the methyl protons and a singlet for the methylene (B1212753) protons of the triazine ring. The chemical shifts and integration values are analyzed to confirm the structure.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (typically 20-50 mg) is prepared as described for ¹H NMR.

  • Data Acquisition: The ¹³C NMR spectrum is acquired.

  • Spectral Analysis: The spectrum is analyzed to identify the carbon signals corresponding to the methyl and methylene groups, further confirming the molecular structure.

GC-MS is used to determine the purity of this compound and to identify any impurities.

General GC-MS Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

    • Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

    • Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range appropriate for the molecular weight of the compound and expected fragments (e.g., m/z 40-300).

  • Data Analysis: The retention time of the main peak is used for identification (by comparison with a standard), and the mass spectrum of the peak is compared with a reference spectrum to confirm the identity. The peak area is used to determine the purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Methylamine Methylamine (aq) Reaction Condensation Reaction (0-10 °C) Methylamine->Reaction Formaldehyde Formaldehyde (aq) Formaldehyde->Reaction Extraction Solvent Extraction Reaction->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product 1,3,5-Trimethylhexahydro- 1,3,5-triazine Purification->Product

Caption: Synthesis workflow for this compound.

H₂S Scavenging Logical Pathway

The following diagram illustrates the logical pathway of the reaction between this compound and hydrogen sulfide.

G Triazine 1,3,5-Trimethylhexahydro- 1,3,5-triazine Thiadiazine Thiadiazine Intermediate Triazine->Thiadiazine Reaction H2S1 Hydrogen Sulfide (H₂S) H2S1->Thiadiazine Dithiazine Dithiazine Product Thiadiazine->Dithiazine Reaction Methylamine1 Methylamine Thiadiazine->Methylamine1 Byproduct H2S2 Hydrogen Sulfide (H₂S) H2S2->Dithiazine Methylamine2 Methylamine Dithiazine->Methylamine2 Byproduct

Caption: Logical pathway for H₂S scavenging by this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Environmental: Avoid release to the environment.

Conclusion

This compound is a chemical compound with significant utility in various industrial and research settings. A thorough understanding of its chemical and physical properties, reactivity, and proper handling procedures is essential for its safe and effective use. This technical guide provides a foundational overview of these aspects, supported by experimental protocols and logical visualizations to aid researchers and professionals in their work with this compound.

References

An In-depth Technical Guide to the Synthesis Mechanism of 1,3,5-Trimethylhexahydro-1,3,5-triazine from Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine, a versatile heterocyclic compound with significant applications in various scientific and industrial fields. The document details the underlying reaction mechanism, presents key quantitative data, outlines a detailed experimental protocol, and provides visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Mechanism: A Cyclocondensation Reaction

The formation of this compound from formaldehyde (B43269) and methylamine (B109427) is a classic example of a cyclocondensation reaction.[1] This process involves the sequential formation of carbon-nitrogen bonds to construct the six-membered heterocyclic ring. The overall stoichiometry of the reaction is a 3:3 condensation, where three molecules of methylamine react with three molecules of formaldehyde to yield one molecule of the triazine and three molecules of water.

The underlying mechanism is driven by a series of nucleophilic addition-elimination steps.[1] The nitrogen atom of methylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

The key stages of the mechanism are as follows:

  • Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the methylamine's nitrogen on the carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, leading to the formation of a hemiaminal intermediate (N-methylaminomethanol).

  • Dehydration and Imine Formation: The hemiaminal can then be protonated, allowing for the elimination of a water molecule to form a reactive methaniminium (B15471056) ion (an imine).

  • Trimerization: Three molecules of the methaniminium ion equivalent then undergo a cyclotrimerization to form the stable this compound ring.

The reaction rate is sensitive to pH. While the condensation can proceed without an external catalyst, both acid and base catalysis can be employed to optimize the process.[1]

  • Acid Catalysis: An acidic medium can protonate the hydroxyl group of the hemiaminal, converting it into a better leaving group (water) and thus accelerating the dehydration step to form the imine.[1]

  • Base Catalysis: A basic environment can facilitate the initial nucleophilic attack of the amine on formaldehyde.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₆H₁₅N₃[2]
Molecular Weight129.20 g/mol [2]
AppearanceColorless to almost colorless clear liquid[3]
Density0.919 g/mL at 25 °C[4]
Melting Point-27 °C[2]
Boiling Point162-163.5 °C[2]
Flash Point51 °C (closed cup)[4]
Refractive Indexn20/D 1.4621[4]
Solubility in Water350 g/L at 25 °C[2]

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound. This protocol is based on the general principles of the condensation reaction between formaldehyde and methylamine.

Materials:

  • Formalin (37% aqueous solution of formaldehyde)

  • Methylamine (40% aqueous solution)

  • Potassium Carbonate (optional, as catalyst)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Addition: To the flask, add 50 mL of a 40% aqueous solution of methylamine. While stirring, slowly add 40.5 g of a 37% aqueous solution of formaldehyde (formalin) dropwise. The addition should be controlled to manage any exotherm.

  • Catalyst (Optional): If a catalyst is desired to increase the reaction rate, a small amount of potassium carbonate (e.g., 1 g) can be added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature for 24 hours. Alternatively, the mixture can be gently heated to reflux (around 60-70 °C) for 2-3 hours to expedite the reaction.

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted from the aqueous solution using diethyl ether (3 x 50 mL). The organic layers are combined in a separatory funnel.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound as a colorless liquid.

Yield:

The yield of this reaction is typically high, often exceeding 80-90%, depending on the specific reaction conditions and purification efficiency.

Visualizations

The following diagrams illustrate the synthesis mechanism and a general experimental workflow.

Caption: Synthesis mechanism of this compound.

Experimental_Workflow Start Start: Assemble Reaction Apparatus Step1 Add Methylamine Solution to Flask Start->Step1 Step2 Slowly Add Formaldehyde Solution Step1->Step2 Step3 Stir at Room Temperature or Reflux Step2->Step3 Step4 Cool Reaction Mixture Step3->Step4 Step5 Extract with Diethyl Ether Step4->Step5 Step6 Dry Organic Layer (MgSO₄) Step5->Step6 Step7 Filter and Evaporate Solvent Step6->Step7 Step8 Purify by Vacuum Distillation Step7->Step8 End End: Obtain Pure Product Step8->End

Caption: Experimental workflow for the synthesis of the target compound.

References

Physical characteristics of 1,3,5-trimethyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 1,3,5-trimethyl-1,3,5-triazinane

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trimethyl-1,3,5-triazinane, also known as hexahydro-1,3,5-trimethyl-s-triazine. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed data on this compound.

Chemical Identity and Structure

1,3,5-trimethyl-1,3,5-triazinane is a cyclic organic compound characterized by a six-membered ring containing alternating carbon and nitrogen atoms, with a methyl group attached to each nitrogen atom.[1][2] Its structure is a result of the condensation reaction between methylamine (B109427) and formaldehyde (B43269).[1]

  • IUPAC Name: 1,3,5-Trimethyl-1,3,5-triazinane[1]

  • CAS Number: 108-74-7[3][4]

  • Molecular Formula: C₆H₁₅N₃[3][5]

  • Molecular Weight: 129.21 g/mol [5][6]

  • SMILES: CN1CN(C)CN(C)C1[3]

Physicochemical Properties

The physical properties of 1,3,5-trimethyl-1,3,5-triazinane have been determined through various experimental methods. It is typically a colorless liquid at room temperature.[5][7] The quantitative data are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnit
Appearance Colorless or white solid / Colorless liquid-
Melting Point -27°C
Boiling Point 155 - 163.5°C
Density 0.919 - 0.925g/cm³
Flash Point 49°C
Refractive Index 1.4621 (at 20°C)-
Water Solubility 350g/L (at 25°C)
Enthalpy of Vaporization 51.20 ± 0.80kJ/mol
Ionization Energy 7.60eV

Data sourced from multiple references.[1][3][4][6][8][9][10]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of organic compounds like 1,3,5-trimethyl-1,3,5-triazinane are outlined below. These are generalized protocols based on standard laboratory techniques.[11][12]

Synthesis: Condensation of Methylamine and Formaldehyde

1,3,5-trimethyl-1,3,5-triazinane is typically synthesized via the condensation of methylamine and formaldehyde.[1]

  • Reaction Setup: An aqueous solution of methylamine is placed in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: An aqueous solution of formaldehyde (e.g., 37% in water) is added dropwise to the cooled methylamine solution while stirring vigorously. The temperature should be maintained below 10°C during the addition.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Extraction: The product is extracted from the aqueous solution using an appropriate organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Process Methylamine Methylamine (aq) Reaction Condensation Reaction (Ice Bath, <10°C) Methylamine->Reaction Formaldehyde Formaldehyde (aq) Formaldehyde->Reaction Extraction Solvent Extraction (e.g., Dichloromethane) Reaction->Extraction Crude Product Purification Drying & Vacuum Distillation Extraction->Purification Product Pure 1,3,5-trimethyl- 1,3,5-triazinane Purification->Product

Caption: Synthesis workflow for 1,3,5-trimethyl-1,3,5-triazinane.

Determination of Boiling Point

The boiling point is determined using a simple distillation apparatus.[11]

  • Apparatus Setup: A 50 mL round-bottom flask is charged with approximately 10 mL of 1,3,5-trimethyl-1,3,5-triazinane and a few boiling chips. The flask is connected to a distillation head with a thermometer, a condenser, and a collection flask.

  • Heating: The flask is gently heated in a heating mantle.

  • Measurement: The temperature is recorded when the vapor condensation ring passes the thermometer bulb and a stable temperature is observed while the liquid is distilling at a steady rate (approximately 1-2 drops per second). This stable temperature is the boiling point.[11]

Determination of Melting Point

Since the melting point is -27°C, a low-temperature melting point apparatus or a cryostat is required.

  • Sample Preparation: A small amount of the solidified sample is placed in a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus capable of cooling below ambient temperature.

  • Measurement: The sample is slowly warmed from a very low temperature. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11]

Determination of Density
  • Apparatus: A pycnometer (specific gravity bottle) of a known volume is used.

  • Measurement (Empty): The pycnometer is cleaned, dried, and its mass is accurately measured.

  • Measurement (Filled): The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The mass of the filled pycnometer is measured. The temperature of the liquid is recorded.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

G cluster_input Input Sample cluster_analysis Analytical Methods cluster_output Physical Properties Data Sample 1,3,5-trimethyl- 1,3,5-triazinane BP Simple Distillation Sample->BP MP Cryo-Melting Point Apparatus Sample->MP Density Pycnometry Sample->Density RI Refractometer Sample->RI BP_Data Boiling Point BP->BP_Data MP_Data Melting Point MP->MP_Data Density_Data Density Density->Density_Data RI_Data Refractive Index RI->RI_Data

Caption: Experimental workflow for physical property determination.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of 1,3,5-trimethyl-1,3,5-triazinane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (N-CH₃) and the methylene (B1212753) protons of the triazinane ring (-NCH₂N-).[3][13]

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the methylene carbons in the ring.[13]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H and C-N bonds present in the molecule.[13]

References

An In-Depth Technical Guide to the Hydrolytic Degradation Pathways of Hexahydro-1,3,5-triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic degradation pathways of substituted hexahydro-1,3,5-triazines, with a focus on two key compounds: the industrial biocide and H₂S scavenger, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (HET), and the energetic material, hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). This document details the chemical transformations, kinetics, and influential factors governing their degradation in aqueous environments. It also provides detailed experimental protocols for the study of these processes and summarizes key quantitative data.

Introduction to Hexahydro-1,3,5-triazines and their Hydrolytic Stability

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are a class of heterocyclic compounds characterized by a six-membered ring composed of alternating methylene (B1212753) and amine groups. The stability and reactivity of these compounds are largely dictated by the nature of the substituents on the nitrogen atoms. N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically synthesized through the condensation of a primary amine with formaldehyde (B43269).[1] This guide will focus on the hydrolytic degradation of these compounds, a critical consideration for their environmental fate, industrial applications, and, in the case of RDX, its remediation.

Hydrolytic Degradation of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine (HET)

1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine is widely used in metalworking fluids as a biocide and in the oil and gas industry as a hydrogen sulfide (B99878) (H₂S) scavenger.[1] Its efficacy and potential environmental impact are closely linked to its stability in aqueous solutions.

Degradation Pathway

The hydrolysis of HET is strongly dependent on the pH of the aqueous solution.[1] Under acidic conditions, the triazine ring undergoes cleavage, leading to the formation of monoethanolamine (MEA) and formaldehyde.[1] The degradation is catalyzed by protons, which protonate the nitrogen atoms of the triazine ring, facilitating nucleophilic attack by water.

In the presence of hydrogen sulfide, HET reacts to form 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and subsequently 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine.[1]

G HET 1,3,5-Tris(2-hydroxyethyl) hexahydro-s-triazine (HET) MEA_Formaldehyde Monoethanolamine (MEA) + Formaldehyde HET->MEA_Formaldehyde H⁺ / H₂O (Hydrolysis) Thiadiazine 3,5-Bis(2-hydroxyethyl) hexahydro-1,3,5-thiadiazine HET->Thiadiazine H₂S Dithiazine 5-(2-Hydroxyethyl) hexahydro-1,3,5-dithiazine Thiadiazine->Dithiazine H₂S

Figure 1: Degradation pathways of HET.
Quantitative Data

The rate of hydrolysis of HET has been shown to be strongly dependent on pH and temperature. The following rate equation has been reported[1][2]:

d[triazine]/dt = k_0[triazine] + k_H[triazine][H⁺]

Temperature (°C)k₀ (s⁻¹)kH (M⁻¹s⁻¹)
222.6 x 10⁻⁵2.2 x 10⁶
604.8 x 10⁻⁴3.5 x 10⁸
Table 1: Rate constants for the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine.[1][2]

Hydrolytic Degradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

RDX is a powerful explosive, and its presence in soil and groundwater is a significant environmental concern. Understanding its degradation pathways is crucial for developing effective remediation strategies.

Degradation Pathway

The alkaline hydrolysis of RDX proceeds through a complex series of reactions. The initial step is believed to be the deprotonation of a methylene group by a hydroxide (B78521) ion, leading to the elimination of a nitrite (B80452) ion and the formation of a denitrated cyclohexene (B86901) intermediate.[3] This is followed by a nucleophilic attack of another hydroxide ion on a cyclic C=N double bond, resulting in the opening of the triazine ring.[3] A key intermediate in this pathway is 4-nitro-2,4-diazabutanal.[3][4] The degradation ultimately leads to the formation of smaller, more oxidized products.

Under anaerobic biodegradation conditions, RDX can be sequentially reduced to its nitroso derivatives: hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX).[5]

G RDX Hexahydro-1,3,5-trinitro- 1,3,5-triazine (RDX) Deprotonation Deprotonation by OH⁻ RDX->Deprotonation Nitrite_Elimination Nitrite (NO₂⁻) Elimination Deprotonation->Nitrite_Elimination Denitrated_Intermediate Denitrated Cyclohexene Intermediate Nitrite_Elimination->Denitrated_Intermediate Ring_Opening Nucleophilic Attack & Ring Opening Denitrated_Intermediate->Ring_Opening NDAB 4-Nitro-2,4-diazabutanal Ring_Opening->NDAB Final_Products Formaldehyde (HCHO) + Nitrous Oxide (N₂O) + Other Products NDAB->Final_Products

Figure 2: Alkaline hydrolysis pathway of RDX.
Quantitative Data

The alkaline hydrolysis of RDX is dependent on temperature and pH. The activation energy for the hydrolysis of RDX has been determined to be 99.9 ± 1.9 kJ mol⁻¹.[6] The yields of the final degradation products from the alkaline hydrolysis of one mole of RDX are summarized in the table below.

ProductMolar Yield per Mole of RDX
Nitrite (NO₂⁻)1.6
Formate (HCOO⁻)1.5
Acetate (CH₃COO⁻)0.1
Formaldehyde (HCHO)1.1
Ammonia (NH₃)0.9
Nitrous Oxide (N₂O)1.1
Nitrogen Gas (N₂)0.34
Table 2: Molar yields of end products from the alkaline hydrolysis of RDX.[6]

Hydrolytic Degradation of 1,3,5-Triacyl-hexahydro-1,3,5-triazines

1,3,5-Triacyl-hexahydro-s-triazines are another class of these heterocyclic compounds with applications, for instance, as crosslinking agents. Their synthesis can be achieved by reacting a polymeric formaldehyde with a lower aliphatic anhydride (B1165640) and a nitrile in the presence of an aryl sulfonic acid catalyst.[7] The hydrolytic stability of these compounds is influenced by the nature of the acyl groups. Generally, the triazine ring in these compounds is susceptible to acid-catalyzed hydrolysis, which would lead to the corresponding amides and formaldehyde.

Experimental Protocols

General Experimental Workflow for Hydrolysis Studies

The study of hexahydro-1,3,5-triazine hydrolysis typically follows a systematic workflow to ensure accurate and reproducible results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Synthesis Synthesis & Purification of Triazine Reaction_Setup Reaction Setup (Constant Temperature) Synthesis->Reaction_Setup Buffer_Prep Buffer Preparation (Control pH) Buffer_Prep->Reaction_Setup Sampling Time-course Sampling Reaction_Setup->Sampling Quenching Reaction Quenching Sampling->Quenching Product_ID Product Identification (NMR, MS) Sampling->Product_ID HPLC_Analysis HPLC/LC-MS Analysis (Quantification) Quenching->HPLC_Analysis Kinetics Kinetic Analysis (Rate Constants) HPLC_Analysis->Kinetics Pathway Pathway Elucidation Product_ID->Pathway Kinetics->Pathway

Figure 3: Experimental workflow for hydrolysis studies.
Synthesis of N,N',N''-Trisubstituted Hexahydro-1,3,5-triazines

General Procedure: N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically synthesized by the condensation of a primary amine with formaldehyde.[8]

Example: Synthesis of 1,3,5-trimethyl-1,3,5-triazacyclohexane [8] To a solution of methylamine, add formaldehyde (in a 1:1 molar ratio) dropwise while maintaining the temperature below 20°C. The reaction is typically stirred for several hours. The product can be extracted with an organic solvent and purified by distillation or crystallization. The reaction is as follows: 3 CH₃NH₂ + 3 HCHO → (CH₂NCH₃)₃ + 3 H₂O

Kinetic Analysis of Hydrolysis

Methodology:

  • Prepare buffer solutions of the desired pH.

  • Dissolve a known concentration of the hexahydro-1,3,5-triazine in the buffer solution.

  • Maintain the reaction mixture at a constant temperature using a water bath or thermostat.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction immediately, for example, by adding a strong acid or base to shift the pH to a range where the reaction rate is negligible, or by rapid cooling.

  • Analyze the concentration of the remaining hexahydro-1,3,5-triazine and any formed products using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

HPLC Method for RDX and its Degradation Products

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of RDX.[9][10]

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient from 100% water to 100% acetonitrile over 10 minutes.[10]

  • Flow Rate: A flow rate of 1.0 to 2.0 mL/min is common.[9][10]

  • Injection Volume: 10-20 µL.[9]

  • Detection: UV detection at 254 nm.[10]

  • Sample Preparation: Aqueous samples should be filtered through a 0.45 µm filter before injection.[9] For soil samples, extraction with acetonitrile is required.[11]

Analysis: The concentration of RDX and its degradation products are determined by comparing their peak areas to those of known standards.

Conclusion

The hydrolytic degradation of hexahydro-1,3,5-triazines is a complex process that is highly dependent on the nature of the substituents on the triazine ring and the environmental conditions, particularly pH and temperature. The acid-catalyzed hydrolysis of HET leads to ring cleavage and the formation of monoethanolamine and formaldehyde, while the alkaline hydrolysis of RDX proceeds through a ring-opening mechanism to yield a variety of smaller, oxidized products. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of these compounds and for developing effective strategies for their use and remediation. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working in this field.

References

An In-depth Toxicological Profile of 1,3,5-Trimethylhexahydro-1,3,5-triazine (CAS 108-74-7)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the chemical identity of CAS number 108-74-7 is necessary. While historical database discrepancies have occasionally linked this number to 1,3,5-trichlorobenzene, current, authoritative chemical inventories consistently and correctly identify CAS 108-74-7 as 1,3,5-Trimethylhexahydro-1,3,5-triazine. This technical guide will therefore focus exclusively on the toxicological data for this compound.

Introduction

This compound is a cyclic organic compound utilized in various industrial applications, including as a scavenger for hydrogen sulfide (B99878) in the oil and gas industry and as an intermediate in the synthesis of polymers and agrochemicals.[1][2] Given its industrial relevance, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and environmental protection. This guide provides a comprehensive overview of the available toxicological data, with a focus on quantitative endpoints, experimental methodologies, and mechanistic insights.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueClassificationReference(s)
LD50Rat (female)Oral300 - 2,000 mg/kgHarmful if swallowed[3]
LD50MouseIntravenous100 mg/kgToxic[4]
Skin Corrosion/IrritationRabbitDermalCauses burnsCorrosive[3]
Eye Damage/IrritationRabbitOcularRisk of serious damageCorrosive[3]
Skin SensitizationMouseDermalMay cause an allergic reactionSensitizer[3]

Table 2: Repeated Dose and Reproductive Toxicity

Study TypeSpeciesRouteNOAELKey FindingsReference(s)
Repeated Dose Toxicity with Reproduction/Developmental Toxicity Screening (OECD 422)RatOral>100 mg/L (28 days)No reproductive/developmental toxicity observed at the tested dose.
Specific Target Organ Toxicity (Repeated Exposure)-Oral-May cause damage to the eyes (degeneration of the retina).[5]

Table 3: Genotoxicity

AssayTest SystemMetabolic ActivationResultReference(s)
Reverse Mutation Assay (Ames Test)S. typhimuriumWith and withoutNegative[3]
Micronucleus TestMouseIn vivo (Oral)Negative[3]

Table 4: Carcinogenicity

AgencyClassificationReference(s)
IARCNo component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen.[3]
NTPNo ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen.[3]
OSHANo component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[3]

Experimental Protocols

Acute Oral Toxicity (LD50)

The acute oral toxicity of this compound in female rats was determined, likely following a protocol similar to OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). In such a study, the substance is administered to a small group of animals in a stepwise procedure using defined doses. Observations of effects and mortality are made to determine the dose at which lethality is observed.

Skin Corrosion/Irritation

The skin corrosion potential was assessed in rabbits, likely following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).[3] This protocol involves the application of the test substance to a small area of the animal's skin. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification. For this compound, the result was "causes burns," indicating a corrosive effect.[3]

Serious Eye Damage/Irritation

The potential for eye damage was evaluated in rabbits, likely according to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[3] This test involves applying the substance to the eye of the animal and observing for effects on the cornea, iris, and conjunctiva at specific time points. The observed "risk of serious damage to eyes" indicates that the substance can cause significant and potentially irreversible eye damage.[3]

Reproductive and Developmental Toxicity Screening (OECD 422)

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted in rats. The OECD 422 guideline involves administering the test substance to male and female rats for a defined period before mating, during mating, and for females, throughout gestation and lactation.[6] The study assesses effects on parental animals (e.g., body weight, food consumption, clinical signs) and their offspring (e.g., viability, growth, and development). The reported NOAEL of >100 mg/L suggests that at this concentration, no adverse effects on reproduction or development were observed under the conditions of the screening test.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of acute toxicity for this compound appears to be its corrosive nature. As a triazine derivative, it has the potential to hydrolyze, particularly in the presence of water, to its precursors: methylamine (B109427) and formaldehyde. Both of these degradation products are known irritants and can contribute to the observed skin and eye damage.

The specific signaling pathways involved in the retinal toxicity observed after repeated oral exposure are not well-elucidated in the available literature. Retinal toxicity from chemical agents can involve various mechanisms, including oxidative stress, mitochondrial dysfunction, and disruption of the retinal pigment epithelium (RPE).[7][8] Further research is needed to determine the precise pathway through which this compound induces retinal degeneration.

Visualizations

Synthesis and Degradation Pathway

cluster_synthesis Synthesis cluster_degradation Potential Hydrolytic Degradation Methylamine Methylamine This compound This compound Methylamine->this compound Condensation Formaldehyde Formaldehyde Formaldehyde->this compound 1,3,5-Trimethylhexahydro-1,3,5-triazine_degrad This compound Methylamine_degrad Methylamine 1,3,5-Trimethylhexahydro-1,3,5-triazine_degrad->Methylamine_degrad Hydrolysis Formaldehyde_degrad Formaldehyde 1,3,5-Trimethylhexahydro-1,3,5-triazine_degrad->Formaldehyde_degrad

Caption: Synthesis and potential degradation pathway of this compound.

Experimental Workflow for Acute Dermal Corrosion Study (Based on OECD 404)

Animal_Selection Select healthy young adult rabbits Site_Preparation Clip fur from the dorsal area Animal_Selection->Site_Preparation Substance_Application Apply 0.5 mL of test substance to a small skin patch Site_Preparation->Substance_Application Exposure Semi-occlusive dressing for 4 hours Substance_Application->Exposure Observation_1 Observe for erythema and edema at 1, 24, 48, and 72 hours post-removal Exposure->Observation_1 Data_Analysis Score lesions and determine classification (Corrosive) Observation_1->Data_Analysis

Caption: General workflow for an acute dermal corrosion study.

Conclusion

This compound (CAS 108-74-7) exhibits a toxicological profile characterized by moderate acute oral toxicity and significant corrosive effects on the skin and eyes. It is also a skin sensitizer. Genotoxicity assays have returned negative results, and there is currently no evidence to classify it as a carcinogen. A screening study for reproductive and developmental toxicity did not indicate adverse effects at the tested dose. However, repeated oral exposure may lead to retinal degeneration. The primary mechanism of acute toxicity is likely related to its corrosive properties, potentially through hydrolysis to irritating precursors. Further research is warranted to fully understand the mechanisms of target organ toxicity, particularly the observed retinal effects. Safe handling procedures are crucial to mitigate the risks associated with exposure to this compound.

References

Spectroscopic Profile of 1,3,5-Trimethylhexahydro-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-trimethylhexahydro-1,3,5-triazine, a versatile compound utilized in various chemical syntheses. Due to its symmetrical structure, the nuclear magnetic resonance (NMR) and infrared (IR) spectra are characteristically simple, yet they can reveal complex dynamic behaviors in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The molecule's inherent symmetry, featuring a three-fold axis, renders the methyl and methylene (B1212753) groups chemically equivalent.[1] This equivalence typically results in simplified ¹H and ¹³C NMR spectra at room temperature.[1] However, it is important to note that the six-membered ring exists in a chair conformation, and the molecule can undergo dynamic processes such as ring inversion.[1] These conformational changes can sometimes lead to more complex spectra, depending on the solvent and temperature. For some triazine derivatives, dynamic equilibria between different rotamers have been observed, resulting in multiple peaks for some nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the methyl protons and the methylene protons of the triazine ring.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-CHData not availableSinglet9HNot applicable
N-CH ₂-NData not availableSinglet6HNot applicable
¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum is anticipated to display two distinct signals for the methyl and methylene carbons.

Signal AssignmentChemical Shift (δ, ppm)
N-C H₃Data not available
N-C H₂-NData not available

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and vibrational modes within the molecule. The key absorption bands for this compound are associated with the vibrations of the triazine ring and the methyl groups. For 1,3,5-triazine (B166579) derivatives, characteristic absorption bands for the triazine ring system have been assigned in the regions of 6.4 µm (1563 cm⁻¹), 6.65 µm (1504 cm⁻¹), and 6.9 µm (1449 cm⁻¹).

Wavenumber (cm⁻¹)Vibrational Mode Assignment
Data not availableC-H stretching (methyl and methylene)
Data not availableC-H bending (methyl and methylene)
Data not availableC-N stretching
Data not availableTriazine ring vibrations

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not extensively documented in the public domain. However, based on general practices for similar compounds, the following methodologies can be applied.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of triazine derivatives involves dissolving the sample in a suitable deuterated solvent.[2] The choice of solvent is critical, as solubility and potential dynamic equilibria can affect the spectral resolution.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or pyridine-d₅) in an NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectra of triazine derivatives can be obtained using various sampling techniques.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the liquid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or carbon disulfide). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (for KBr pellets) or the pure solvent (for solutions).

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample 1,3,5-Trimethylhexahydro- 1,3,5-triazine Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Solution Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq Proc_NMR Fourier Transform, Phase & Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction, Format Conversion IR_Acq->Proc_IR Analyze_NMR Peak Integration, Chemical Shift & Coupling Constant Determination Proc_NMR->Analyze_NMR Analyze_IR Peak Picking & Vibrational Mode Assignment Proc_IR->Analyze_IR Report Technical Guide with Data Tables & Interpretation Analyze_NMR->Report Analyze_IR->Report

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Solubility of 1,3,5-Trimethylhexahydro-1,3,5-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-trimethylhexahydro-1,3,5-triazine, a versatile compound with applications in various industrial and research fields. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for researchers to conduct their own solubility assessments. It includes a summary of known qualitative solubility, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as 1,3,5-trimethyl-1,3,5-triazinane, is a cyclic organic compound with the chemical formula C₆H₁₅N₃. It is a colorless liquid at room temperature and is recognized for its utility as a building block in organic synthesis and as a scavenger for hydrogen sulfide.[1] Its molecular structure, featuring a six-membered ring with alternating carbon and nitrogen atoms, each nitrogen being substituted with a methyl group, dictates its physicochemical properties, including its solubility profile.

Solubility Data

A thorough review of scientific literature and chemical databases indicates a notable lack of quantitative solubility data for this compound in common organic solvents. The compound is generally described as being soluble in many organic solvents.[2] The only specific quantitative data point found is its high solubility in water.

Table 1: Qualitative and Quantitative Solubility of this compound

SolventChemical FormulaPolarityQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
WaterH₂OPolar ProticHighly Soluble[1]35.0[1]
MethanolCH₃OHPolar ProticReportedly Slightly SolubleData Not Available
EthanolC₂H₅OHPolar ProticSolubleData Not Available
AcetoneC₃H₆OPolar AproticSolubleData Not Available
DichloromethaneCH₂Cl₂Polar AproticSolubleData Not Available
ChloroformCHCl₃Polar AproticReportedly Slightly SolubleData Not Available
TolueneC₇H₈Non-polarSolubleData Not Available
HexaneC₆H₁₄Non-polarLikely Insoluble/Slightly SolubleData Not Available

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance (readable to ±0.0001 g)

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or flasks

  • Drying oven or vacuum desiccator

  • Calibrated thermometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. An excess is necessary to ensure that a saturated solution is formed.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation:

    • Record the exact mass of the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more sensitive solvents.

    • Continue the evaporation process until a constant weight of the residue (the dissolved this compound) is achieved.

  • Calculation of Solubility:

    • Measure the final mass of the evaporation dish containing the dried solute.

    • The mass of the dissolved solute is the final mass minus the initial mass of the empty dish.

    • The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved solute.

    • Calculate the solubility in grams per 100 mL or other desired units using the following formula:

      Solubility ( g/100 mL) = (Mass of Solute / Volume of Solvent) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil Agitation settle Settling of Excess Solute equil->settle sampling Supernatant Sampling settle->sampling filtration Syringe Filtration sampling->filtration weighing_sol Weighing of Filtered Solution filtration->weighing_sol evaporation Solvent Evaporation weighing_sol->evaporation weighing_res Weighing of Residue evaporation->weighing_res calculation Solubility Calculation weighing_res->calculation

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

The Triazine Ring: An In-depth Technical Guide to its Electron Structure and Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine ring, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity allow for the synthesis of diverse molecular architectures with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the electron structure and reactivity of the triazine ring, with a focus on its application in the design and development of novel therapeutic agents.

Electron Structure of the Triazine Ring

The triazine ring exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (or s-triazine).[1] The arrangement of the nitrogen atoms within the ring significantly influences its electronic properties and reactivity.

Aromaticity and Electron Distribution:

Triazines are aromatic compounds, possessing a planar, cyclic, conjugated system with 6 π-electrons. However, the presence of three highly electronegative nitrogen atoms leads to a significant distortion of the electron density compared to benzene.[2][3] This results in a lower resonance energy than benzene, making the ring more susceptible to certain types of reactions.[3] The nitrogen atoms withdraw electron density from the carbon atoms, rendering the carbon centers electron-deficient and the nitrogen atoms electron-rich. This polarization is a key determinant of the triazine ring's reactivity.

Substituent Effects:

The electronic properties of the triazine ring can be further modulated by the introduction of substituents. Electron-donating groups (EDGs) can increase the electron density on the ring, making it slightly less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) further decrease the electron density, enhancing the ring's electrophilicity and susceptibility to nucleophilic attack. This principle is fundamental in the design of triazine-based compounds with specific reactivity profiles.

Physicochemical Properties of Triazine Isomers

The distinct arrangement of nitrogen atoms in the three triazine isomers leads to differences in their physical and chemical properties.

Property1,2,3-Triazine1,2,4-Triazine1,3,5-Triazine (s-Triazine)
Molecular Formula C₃H₃N₃C₃H₃N₃C₃H₃N₃
Molar Mass ( g/mol ) 81.0881.0881.08[4]
Symmetry AsymmetricAsymmetricSymmetric
Reactivity towards Nucleophiles Prone to ring-openingReactive at C5 and C6Highly reactive at C2, C4, C6
Reactivity towards Electrophiles Generally unreactiveGenerally unreactiveGenerally unreactive
Common Derivatives in Drug Discovery Less commonLamotrigine, AzaribineAtrazine, Melamine, Altretamine

Reactivity of the Triazine Ring

The electron-deficient nature of the triazine ring dictates its characteristic reactivity, which is dominated by nucleophilic substitution reactions. Electrophilic aromatic substitution is generally difficult to achieve due to the deactivating effect of the ring nitrogens.[3]

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction of the triazine ring, particularly for the commercially significant 1,3,5-triazine derivatives like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is nucleophilic aromatic substitution (SNAr). The carbon atoms of the triazine ring are highly electrophilic and readily attacked by nucleophiles.

The reaction proceeds in a stepwise manner, and the reactivity of the remaining chlorine atoms decreases after each substitution. This is because the newly introduced substituent alters the electronic properties of the ring.[5] This differential reactivity allows for the controlled, sequential introduction of different nucleophiles by carefully controlling the reaction temperature.[6]

  • First substitution: Typically occurs at low temperatures (e.g., 0 °C).

  • Second substitution: Requires a moderate temperature (e.g., room temperature).

  • Third substitution: Necessitates a higher temperature (e.g., 70-100 °C).[6]

This stepwise substitution is a powerful tool for creating a vast library of triazine derivatives with diverse functionalities.

TCT Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MonoSub Mono-substituted Dichlorotriazine TCT->MonoSub + Nucleophile 1 (e.g., Amine, Alcohol) 0 °C DiSub Di-substituted Monochlorotriazine MonoSub->DiSub + Nucleophile 2 Room Temp. TriSub Tri-substituted Triazine DiSub->TriSub + Nucleophile 3 70-100 °C

Sequential Nucleophilic Substitution on Cyanuric Chloride.
Other Reactions

While SNAr is the predominant reaction, other transformations are also possible depending on the triazine isomer and reaction conditions. For instance, 1,2,4-triazines can participate in inverse-electron-demand Diels-Alder reactions.[1]

Role in Drug Development

The triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Agents

A significant number of triazine derivatives have been developed as anticancer agents, targeting various signaling pathways crucial for tumor growth and survival. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway , which is frequently hyperactivated in many cancers.[7][8]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation, Growth, Survival p70S6K->Proliferation EIF4EBP1->Proliferation Inhibition (when unphosphorylated) Triazine Triazine-based Inhibitor Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Inhibition of the PI3K/AKT/mTOR Signaling Pathway by Triazine Derivatives.
Quantitative Data on Anticancer Activity of Triazine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected triazine derivatives against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Gedatolisib PI3K/mTOR inhibitorBreast CancerVaries by cell line[9]
Enasidenib IDH2 inhibitorLeukemiaVaries by cell line[9]
Altretamine Alkylating agentOvarian CancerVaries by cell line[9]
Compound 13g PI3Kα/mTOR dual inhibitorA549 (Lung)0.20 ± 0.05
Compound 13g PI3Kα/mTOR dual inhibitorMCF-7 (Breast)1.25 ± 0.11
Compound 6h PI3K/mTOR inhibitorHeLa (Cervical)Potent activity[10]
Compound 4f EGFR inhibitorHCT-116 (Colon)Potent activity[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of triazine derivatives.

Synthesis of a Di-substituted s-Triazine Derivative

This protocol describes a typical two-step nucleophilic substitution on cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., 4-aminobenzonitrile)

  • Nucleophile 2 (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Crushed ice

  • Distilled water

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • Step 1: Mono-substitution

    • Dissolve cyanuric chloride (1 equivalent) in acetone or THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the first nucleophile (1 equivalent) in the same solvent.

    • Add a base such as K₂CO₃ or DIPEA (1 equivalent) to the cyanuric chloride solution.

    • Slowly add the solution of the first nucleophile to the stirring cyanuric chloride solution at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice to precipitate the mono-substituted product.

    • Filter the precipitate, wash with cold water, and dry. Purify by recrystallization or column chromatography if necessary.

  • Step 2: Di-substitution

    • Dissolve the mono-substituted product (1 equivalent) in a suitable solvent (e.g., THF).

    • Add the second nucleophile (1.1 equivalents) and a base (1.1 equivalents).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the di-substituted product by column chromatography.

start Start dissolve_tct Dissolve Cyanuric Chloride in Acetone/THF start->dissolve_tct cool_tct Cool to 0 °C dissolve_tct->cool_tct add_base1 Add Base (e.g., K₂CO₃) cool_tct->add_base1 add_nuc1 Add Nucleophile 1 (e.g., 4-aminobenzonitrile) add_base1->add_nuc1 react1 Stir at 0 °C for 2-4h Monitor by TLC add_nuc1->react1 precipitate Precipitate in Ice Water react1->precipitate filter_dry1 Filter and Dry Mono-substituted Product precipitate->filter_dry1 dissolve_mono Dissolve Mono-substituted Product in THF filter_dry1->dissolve_mono add_nuc2 Add Nucleophile 2 (e.g., Morpholine) and Base dissolve_mono->add_nuc2 react2 Stir at Room Temp. for 12-24h Monitor by TLC add_nuc2->react2 purify Purify by Column Chromatography react2->purify end End purify->end

Experimental Workflow for the Synthesis of a Di-substituted s-Triazine.
MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of potential anticancer compounds.[12][13][14]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the triazine compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours.[12][15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the triazine derivative for ¹H NMR and 20-30 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[16]

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the triazine derivative in a UV-transparent solvent (e.g., dichloromethane, ethanol) at a known concentration (e.g., 10⁻⁵ M).[17][18]

  • Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data: Report the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Spectroscopic Data for Selected Triazine Derivatives
CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
2,4-dichloro-6-(p-chlorophenyl)-1,3,5-triazineDichloromethane268~20,000[17]
2,4-diamino-6-phenyl-1,3,5-triazineEthanol260~25,000[18]
5,6-diphenyl-[17][19][20]triazin-3-ylamineChloroform250, 315Not specified[21]

Conclusion

The triazine ring is a remarkably versatile scaffold that continues to be of great interest to researchers in drug discovery. Its well-defined electron structure and predictable reactivity, dominated by sequential nucleophilic aromatic substitution, provide a robust platform for the rational design of novel therapeutic agents. A thorough understanding of the principles outlined in this guide, from electronic properties to detailed experimental protocols, is essential for harnessing the full potential of triazine chemistry in the development of next-generation medicines.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,3,5-Trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 1,3,5-trimethylhexahydro-1,3,5-triazine (TMHTTA). While extensive experimental data on some of its core thermochemical properties remain elusive in readily available literature, this document consolidates existing data, outlines general experimental protocols for their determination, and visually represents key chemical pathways involving this compound.

Physicochemical and Thermochemical Data

The following tables summarize the known quantitative data for this compound. It is important to note that experimentally determined values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and liquid-phase heat capacity (Cp) have not been identified in the surveyed scientific literature.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₅N₃[1]
Molecular Weight129.207 g/mol [2]
CAS Number108-74-7[1]
AppearanceColorless liquid[2]
Density0.919 - 0.925 g/cm³ at 25 °C[2]
Melting Point-27 °C[2]
Boiling Point155 - 163.5 °C[2]
Flash Point49 - 51 °C[2]
Refractive Index1.4621 at 20 °C[2]

Table 2: Thermochemical Properties of this compound

PropertyValueUnitsSource
Enthalpy of Vaporization (ΔvapH)51.2 ± 0.8kJ/mol[3][4]
Ionization Energy7.6eV[3]
Standard Enthalpy of Formation (liquid, ΔfH°) Data not found kJ/mol
Standard Molar Entropy (liquid, S°) Data not found J/(mol·K)
Heat Capacity (liquid, Cp) Data not found J/(mol·K)

Experimental Protocols for Thermochemical Characterization

While specific experimental data for some thermochemical properties of this compound are not available, the following are detailed methodologies for key experiments that would be employed for their determination.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of a liquid organic nitrogen compound like this compound is typically determined using oxygen bomb calorimetry.

Principle: The compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. From the heat of combustion (ΔcH°), the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Data Acquisition & Analysis p1 Weigh a precise mass of TMHTTA p2 Encapsulate in a combustible container (e.g., gelatin capsule) p1->p2 p3 Place in the crucible inside the bomb p2->p3 p4 Add a known amount of water to the bomb p3->p4 c1 Pressurize the bomb with high-purity oxygen p4->c1 c2 Immerse the bomb in a known volume of water in the calorimeter c1->c2 c3 Allow to reach thermal equilibrium c2->c3 c4 Ignite the sample via an electrical fuse c3->c4 m1 Record the temperature change of the water bath c4->m1 m2 Correct for heat exchange with the surroundings m1->m2 m3 Analyze bomb contents for incomplete combustion products (e.g., CO, nitric acid) m2->m3 m4 Calculate the heat of combustion (ΔcH°) m3->m4 m5 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law m4->m5

Figure 1: Experimental workflow for combustion calorimetry.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of liquid this compound can be determined using a differential scanning calorimeter.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. By comparing the heat flow to the sample with that of a known standard (e.g., sapphire), the heat capacity of the sample can be determined as a function of temperature.

Experimental Workflow:

G cluster_setup DSC Setup & Calibration cluster_sample Sample Measurement cluster_calc Calculation s Start c1 Calibrate the DSC instrument with a known standard (e.g., indium) s->c1 e End c2 Run a baseline with empty sample and reference pans c1->c2 c3 Run a sapphire standard to determine the heat flow calibration factor c2->c3 s1 Hermetically seal a known mass of TMHTTA in an aluminum pan s2 Place the sample pan and an empty reference pan in the DSC cell s1->s2 s3 Heat the sample at a constant rate over the desired temperature range s2->s3 s4 Record the differential heat flow s3->s4 d1 Calculate Cp of the sample using the difference in heat flow between the sample, baseline, and standard d1->e

Figure 2: Workflow for determining heat capacity using DSC.

Key Chemical Pathways

Synthesis of this compound

The industrial synthesis of this compound is achieved through the condensation reaction of methylamine (B109427) and formaldehyde.[5]

G cluster_reactants Reactants cluster_product Product r1 3x Methylamine (CH₃NH₂) p1 1,3,5-Trimethylhexahydro- 1,3,5-triazine (C₆H₁₅N₃) r1->p1 Condensation r2 3x Formaldehyde (CH₂O) r2->p1 p2 3x Water (H₂O)

Figure 3: Synthesis of this compound.
Reaction with Hydrogen Sulfide (B99878) (H₂S Scavenging)

This compound is widely used as a scavenger for hydrogen sulfide in the oil and gas industry. The reaction proceeds through the formation of intermediate compounds, thiadiazine and dithiazine.[6][7]

G a 1,3,5-Trimethylhexahydro- 1,3,5-triazine h2s1 + H₂S a->h2s1 b Thiadiazine Intermediate h2s2 + H₂S b->h2s2 amine1 - Methylamine b->amine1 c Dithiazine Product amine2 - Methylamine c->amine2 h2s1->b h2s2->c

Figure 4: Reaction pathway of TMHTTA with H₂S.

Conclusion

This technical guide has summarized the currently available physicochemical and thermochemical data for this compound. While key thermochemical parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity are yet to be experimentally determined and reported in accessible literature, this document provides a framework for understanding the compound's properties and the methodologies for their measurement. The provided diagrams of its synthesis and primary industrial reaction pathway offer a clear visual representation for researchers and professionals in relevant fields. Further experimental investigation is warranted to fully characterize the thermochemical profile of this industrially significant compound.

References

Navigating the Matrix of Danger: An In-depth Technical Guide to Laboratory Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modern laboratory is a crucible of innovation, a place where scientific boundaries are pushed and life-changing discoveries are made. However, this environment of progress is not without its inherent risks. A thorough understanding of potential hazards and unwavering adherence to safety protocols are the cornerstones of a safe and productive research environment. This guide provides an in-depth technical overview of the core hazards present in laboratory settings and outlines the essential safety precautions and experimental protocols required to mitigate these risks.

The Spectrum of Laboratory Hazards

Laboratory hazards can be broadly categorized into four main types: chemical, biological, physical, and radiological. Each category encompasses a range of specific dangers that necessitate distinct control measures.

Chemical Hazards

Chemical hazards are arguably the most common in a laboratory setting.[1] Exposure to hazardous chemicals can occur through inhalation, skin contact, ingestion, or injection, leading to a variety of adverse health effects, from immediate burns and irritation to long-term organ damage and carcinogenicity.[2]

Common Hazardous Chemicals:

  • Flammable and Combustible Liquids: Acetone, ethanol (B145695), methanol, and xylene are common solvents that can easily ignite.[3]

  • Corrosive Substances: Strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide, ammonium (B1175870) hydroxide) can cause severe skin burns and damage to eyesight upon contact.[3]

  • Toxic and Poisonous Chemicals: A vast array of substances, including formaldehyde (B43269), chloroform, phenol, and various metal salts, can cause poisoning or long-term health issues.[3]

  • Reactive Chemicals: Pyrophoric substances (ignite on contact with air), water-reactive chemicals, and peroxide-formers pose a significant risk of fire or explosion.[4]

Biological Hazards (Biohazards)

Biological hazards involve exposure to infectious agents such as bacteria, viruses, fungi, and other microorganisms that can cause disease in humans.[1][5] These hazards are categorized into four Biosafety Levels (BSLs) based on the risk of the agent, with BSL-4 representing the highest risk.

  • BSL-1: Agents not known to consistently cause disease in healthy adults (e.g., non-pathogenic E. coli).

  • BSL-2: Agents that pose a moderate hazard (e.g., Staphylococcus aureus, Hepatitis B virus).

  • BSL-3: Indigenous or exotic agents that may cause serious or potentially lethal disease through inhalation (e.g., Mycobacterium tuberculosis).

  • BSL-4: Dangerous and exotic agents that pose a high individual risk of aerosol-transmitted lab infections and life-threatening disease (e.g., Ebola virus).

Physical Hazards

Physical hazards encompass a wide range of dangers that can cause injury through direct physical contact or environmental factors.[1][6]

  • Sharps: Needles, scalpels, and broken glassware can cause cuts and puncture wounds, creating a route of exposure for chemical and biological hazards.

  • Compressed Gases: Improper handling of gas cylinders can lead to explosions or the release of hazardous gases.

  • Electrical Hazards: Faulty wiring, improper grounding, and misuse of electrical equipment can result in electric shock, burns, or fire.[7]

  • Ergonomic Hazards: Repetitive motions, awkward postures, and improper lifting can lead to musculoskeletal injuries.[2]

  • Thermal Hazards: Extreme heat (e.g., hot plates, autoclaves) and cold (e.g., liquid nitrogen) can cause burns and tissue damage.[6]

Radiological Hazards

Radiological hazards arise from the use of ionizing radiation, including alpha particles, beta particles, gamma rays, and X-rays. Exposure to radiation can cause a range of health effects, from skin burns to cancer.

Quantitative Data on Laboratory Hazards

A quantitative understanding of exposure limits and accident trends is crucial for effective risk management.

Occupational Exposure Limits for Common Laboratory Chemicals

The Occupational Safety and Health Administration (OSHA) sets Permissible Exposure Limits (PELs), which are legally enforceable, while the National Institute for Occupational Safety and Health (NIOSH) provides Recommended Exposure Limits (RELs).[7][8]

ChemicalOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)Health Hazards
Acetone 1000 ppm250 ppmIrritation (eyes, skin, respiratory tract), Central Nervous System (CNS) depression
Formaldehyde 0.75 ppm0.016 ppmCarcinogen, Irritation (eyes, skin, respiratory tract), Sensitizer
Methanol 200 ppm200 ppmCNS depression, Blindness, Poisonous
Xylene 100 ppm100 ppmIrritation (eyes, skin, respiratory tract), CNS depression, Liver and kidney damage
Hydrochloric Acid Ceiling 5 ppmCeiling 5 ppmCorrosive (eyes, skin, respiratory tract)
Sodium Hydroxide 2 mg/m³Ceiling 2 mg/m³Corrosive (eyes, skin, respiratory tract)
Phenol 5 ppm (Skin)5 ppm (Skin)Corrosive, CNS effects, Liver and kidney damage
Chloroform Ceiling 50 ppmSTEL 2 ppm (60 min)Carcinogen, CNS depression, Liver and kidney damage

TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; C = Ceiling Limit. All values are in parts per million (ppm) or milligrams per cubic meter (mg/m³) as noted. Data sourced from OSHA and NIOSH publications.

Laboratory Accident Statistics

While comprehensive, centralized data on all laboratory accidents is challenging to compile, available reports and studies highlight common trends.

Accident TypeContributing FactorsCommon Consequences
Chemical Spills Improper handling, inadequate storage, lack of trainingChemical burns, inhalation of toxic fumes, fire
Cuts and Punctures Improper handling of sharps, broken glasswareLacerations, exposure to hazardous materials
Fires and Explosions Flammable liquid spills, reactive chemical reactionsBurns, property damage, inhalation of smoke and toxic fumes
Ergonomic Injuries Repetitive tasks, improper lifting, poor workstation designMusculoskeletal disorders
Biological Exposures Needlestick injuries, aerosol generation, spillsLaboratory-acquired infections

A study published in Nature revealed that 25-38% of surveyed lab personnel had been involved in an unreported accident or injury.[9] Another study found that 81% of lab accidents between 1966 and 1984 occurred in teaching labs.[9]

Experimental Protocols for Key Safety Procedures

Adherence to detailed and validated protocols is essential for mitigating risks during routine and emergency procedures.

Detailed Methodology for Chemical Spill Cleanup

The appropriate response to a chemical spill depends on the nature and volume of the spilled material. The following provides a general protocol for a minor liquid chemical spill.

I. Spill Assessment and Communication:

  • Immediately alert personnel in the vicinity of the spill.
  • If the spill is large, flammable, or highly toxic, evacuate the area and call emergency services.
  • For a minor spill, identify the chemical and consult its Safety Data Sheet (SDS) for specific hazards and cleanup procedures.

II. Personal Protective Equipment (PPE):

  • Don appropriate PPE, including at a minimum:
  • Safety goggles or face shield
  • Chemical-resistant gloves (type specified in the SDS)
  • Lab coat

III. Spill Containment and Cleanup:

  • If the spilled material is volatile or produces hazardous vapors, ensure adequate ventilation by working in a fume hood if possible.
  • Contain the spill by creating a dike around the perimeter with an absorbent material (e.g., spill pads, sand, or a commercial spill kit absorbent).
  • For acid spills, neutralize with a weak base like sodium bicarbonate. For base spills, neutralize with a weak acid like citric acid.
  • Carefully apply the absorbent material over the entire spill, working from the outside in.
  • Allow the absorbent to fully soak up the spilled chemical.

IV. Waste Disposal:

  • Using a scoop or other appropriate tool, collect the absorbent material.
  • Place the contaminated material in a designated hazardous waste container.
  • Wipe the spill area with a suitable solvent (as indicated in the SDS) and then with soap and water.
  • Dispose of all contaminated cleaning materials as hazardous waste.

V. Post-Cleanup:

  • Remove and properly dispose of PPE.
  • Wash hands thoroughly with soap and water.
  • Restock any used items from the spill kit.

Detailed Methodology for Biosafety Cabinet (BSC) Decontamination

Regular and thorough decontamination of BSCs is critical for maintaining a sterile work environment and preventing cross-contamination.

I. Preparation:

  • Schedule the decontamination when the BSC is not in use.
  • Remove all items from the cabinet, including equipment, supplies, and waste.
  • Ensure the cabinet's exhaust blower is running.

II. Surface Decontamination (Daily/After Each Use):

  • Wear appropriate PPE, including gloves and a lab coat.
  • Wipe down all interior surfaces of the BSC with a suitable disinfectant (e.g., 70% ethanol or a fresh 10% bleach solution followed by sterile water or 70% ethanol to remove residue).
  • The cleaning motion should be from top to bottom and from the back to the front of the cabinet.
  • Wipe the exterior surfaces of the cabinet, including the sash and controls.

III. Gaseous Decontamination (As Needed/For Maintenance): This procedure should only be performed by trained and authorized personnel.

  • Seal the BSC to be airtight. This typically involves closing the sash and sealing any openings with gas-impermeable tape.
  • Introduce a gaseous decontaminant, such as formaldehyde or hydrogen peroxide vapor, into the sealed cabinet.
  • Allow the decontaminant to remain in the cabinet for the specified contact time to ensure complete inactivation of biological agents.
  • Neutralize the decontaminant. For formaldehyde, this is typically done with ammonium carbonate. For hydrogen peroxide, it will naturally break down into water and oxygen.
  • Ventilate the cabinet thoroughly until the decontaminant concentration is below the permissible exposure limit.

Mandatory Visualizations

Visual representations of complex processes and pathways are invaluable tools for understanding and communication in a scientific setting.

Signaling Pathway: Cellular Response to Formaldehyde Exposure

Formaldehyde, a common laboratory chemical and known carcinogen, can induce cellular stress and activate specific signaling pathways, such as the YAP/TAZ and NF-κB pathways.[10][11]

Formaldehyde_Signaling Formaldehyde Formaldehyde Exposure ROS Increased Reactive Oxygen Species (ROS) Formaldehyde->ROS Cellular_Stress Cellular Stress (e.g., DNA damage, protein cross-linking) Formaldehyde->Cellular_Stress IKK_Complex IKK Complex ROS->IKK_Complex Cellular_Stress->IKK_Complex Hippo_Pathway Hippo Pathway (Inhibited) Cellular_Stress->Hippo_Pathway IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Response Inflammatory Response Nucleus_NFkB->Inflammatory_Response activates transcription YAP_TAZ YAP/TAZ Hippo_Pathway->YAP_TAZ inhibits Nucleus_YAP_TAZ YAP/TAZ (in Nucleus) YAP_TAZ->Nucleus_YAP_TAZ translocates Cell_Proliferation Cell Proliferation & Survival Nucleus_YAP_TAZ->Cell_Proliferation activates transcription

Formaldehyde-induced cellular signaling pathways.
Experimental Workflow: Laboratory Risk Assessment

A systematic risk assessment is a proactive approach to identifying and mitigating hazards before an experiment begins.

Risk_Assessment_Workflow Start Start: Plan New Experiment Identify_Hazards 1. Identify Hazards (Chemical, Biological, Physical, Radiological) Start->Identify_Hazards Assess_Risks 2. Assess Risks (Likelihood & Severity) Identify_Hazards->Assess_Risks Evaluate_Controls 3. Evaluate Existing Control Measures (e.g., Fume Hood, PPE) Assess_Risks->Evaluate_Controls Determine_Risk_Level 4. Determine Risk Level (High, Medium, Low) Evaluate_Controls->Determine_Risk_Level Implement_Controls 5. Implement Additional Control Measures Determine_Risk_Level->Implement_Controls High/Medium Risk Proceed 6. Proceed with Experiment Determine_Risk_Level->Proceed Low Risk Stop Stop & Re-evaluate Determine_Risk_Level->Stop Unacceptable Risk Implement_Controls->Determine_Risk_Level

Workflow for conducting a laboratory risk assessment.
Experimental Workflow: Disinfectant Efficacy Testing

This workflow outlines the key steps in a standard quantitative suspension test to determine the effectiveness of a disinfectant.

Disinfectant_Efficacy_Workflow Start Start: Prepare Microorganism Culture Prepare_Suspension 1. Prepare Standardized Microbial Suspension Start->Prepare_Suspension Mix 3. Mix Microbial Suspension with Disinfectant Prepare_Suspension->Mix Prepare_Disinfectant 2. Prepare 'Use Dilution' of Disinfectant Prepare_Disinfectant->Mix Contact_Time 4. Incubate for Specified Contact Time Mix->Contact_Time Neutralize 5. Neutralize Disinfectant Action Contact_Time->Neutralize Plate 6. Plate Serial Dilutions on Growth Media Neutralize->Plate Incubate 7. Incubate Plates Plate->Incubate Count 8. Count Colonies (CFU) Incubate->Count Calculate 9. Calculate Log Reduction Count->Calculate

Experimental workflow for disinfectant efficacy testing.

Conclusion: Fostering a Culture of Safety

A safe laboratory environment is not merely the result of following rules; it is the product of a deeply ingrained culture of safety. This culture is built upon a foundation of comprehensive knowledge, meticulous planning, and a shared responsibility for the well-being of every individual in the laboratory. By understanding the potential hazards, adhering to established safety protocols, and continuously evaluating and improving safety practices, researchers can ensure that the pursuit of scientific advancement does not come at the cost of their health and safety. This guide serves as a foundational resource for laboratory personnel to build and maintain this critical culture of safety.

References

The Genesis and Profile of N,N',N''-Trimethyl-Substituted Hexahydrotriazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-trimethyl-substituted hexahydrotriazine, formally known as 1,3,5-trimethyl-1,3,5-triazinane, is a saturated heterocyclic compound that has garnered interest in various chemical and industrial applications. This technical guide provides an in-depth exploration of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The information is tailored for professionals in research, science, and drug development, offering a comprehensive resource on this foundational molecule. While the broader 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, the direct application of 1,3,5-trimethyl-1,3,5-triazinane in drug development is primarily as a synthetic building block or reagent.[1][2]

Discovery and Historical Context

The study of hexahydrotriazines is rooted in the late 19th-century exploration of the reactions between formaldehyde (B43269) and primary amines. While a singular "discovery" paper for the N,N',N''-trimethyl derivative is not readily identifiable, the foundational work can be attributed to chemists like the Frenchman Stéphane Marcel Delépine and the German chemist L. Henry. Their investigations into the condensation reactions of formaldehyde with various amines laid the groundwork for the synthesis of this class of compounds.[3]

The fundamental reaction involves the condensation of three equivalents of a primary amine with three equivalents of formaldehyde to form the cyclic hexahydrotriazine structure. In the case of N,N',N''-trimethyl-substituted hexahydrotriazine, the primary amine is methylamine (B109427). This straightforward synthesis has made it a readily accessible compound for various chemical applications since its early explorations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1,3,5-trimethyl-1,3,5-triazinane is presented in the tables below, facilitating easy comparison of its properties.

Table 1: Physicochemical Properties of 1,3,5-Trimethyl-1,3,5-triazinane

PropertyValueReference(s)
Molecular FormulaC₆H₁₅N₃[3]
Molecular Weight129.21 g/mol [3]
CAS Number108-74-7[3]
AppearanceColorless liquid[3]
Density0.925 g/cm³[3]
Melting Point-27 °C[3]
Boiling Point155-160 °C[3]

Table 2: Spectroscopic Data for 1,3,5-Trimethyl-1,3,5-triazinane

Spectroscopic TechniqueKey Data and InterpretationReference(s)
¹H NMR δ ~2.2 ppm (s, 9H, N-CH₃), δ ~3.1 ppm (s, 6H, N-CH₂-N)[4]
¹³C NMR δ ~40 ppm (N-CH₃), δ ~75 ppm (N-CH₂-N)[5]
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z 129. Key Fragments: m/z 128 (M-H)⁺, m/z 86, m/z 42[6][7]
Infrared (IR) Spectroscopy C-H stretching (alkyl) ~2950-2800 cm⁻¹, C-N stretching ~1150-1050 cm⁻¹[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 1,3,5-trimethyl-1,3,5-triazinane.

Synthesis Protocol: Condensation of Methylamine and Formaldehyde

This protocol describes the typical laboratory-scale synthesis of 1,3,5-trimethyl-1,3,5-triazinane.

Materials:

  • Methylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3 equivalents of formaldehyde solution with 3 equivalents of methylamine solution.

  • The reaction is typically exothermic and may require initial cooling in an ice bath to control the temperature.

  • After the initial reaction subsides, the mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is then saturated with potassium carbonate to salt out the organic product.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Expected Yield: Yields for this reaction are typically high, often exceeding 80-90%, depending on the precise reaction conditions and purification efficiency.

Characterization Protocols
  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expect two singlets: one around δ 2.2 ppm corresponding to the nine equivalent protons of the three N-methyl groups, and another around δ 3.1 ppm for the six equivalent protons of the three methylene (B1212753) bridges.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expect two signals: one around δ 40 ppm for the carbon atoms of the N-methyl groups and another around δ 75 ppm for the carbon atoms of the methylene bridges.

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Analysis: Inject a dilute solution of the sample into the mass spectrometer. The resulting mass spectrum should show a molecular ion peak at m/z 129. Prominent fragment ions are expected at m/z 128 (loss of a hydrogen atom), m/z 86 (loss of a CH₂NCH₃ fragment), and m/z 42 (corresponding to [CH₂=NCH₃]⁺).[6][7]

  • Sample Preparation: A thin film of the liquid product can be analyzed between two salt plates (e.g., NaCl or KBr).

  • Analysis: The IR spectrum will be characterized by strong C-H stretching vibrations from the methyl and methylene groups in the 2950-2800 cm⁻¹ region. A significant C-N stretching band should be observable in the 1150-1050 cm⁻¹ range.

Visualizations

Synthesis Workflow

The synthesis of 1,3,5-trimethyl-1,3,5-triazinane follows a straightforward condensation and cyclization pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylamine Methylamine (3 eq.) Condensation Condensation & Cyclization (Aqueous Solution, RT) Methylamine->Condensation Formaldehyde Formaldehyde (3 eq.) Formaldehyde->Condensation Workup Work-up (Salting out, Extraction) Condensation->Workup Reaction Mixture Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Product 1,3,5-Trimethyl-1,3,5-triazinane Purification->Product Purified Product

Caption: Synthesis workflow for 1,3,5-trimethyl-1,3,5-triazinane.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of 1,3,5-trimethyl-1,3,5-triazinane in an EI-MS experiment can be rationalized as follows.

Fragmentation_Pathway M [C₆H₁₅N₃]⁺˙ m/z = 129 (Molecular Ion) M_minus_H [C₆H₁₄N₃]⁺ m/z = 128 M->M_minus_H - H˙ Fragment_86 [C₄H₁₀N₂]⁺˙ m/z = 86 M->Fragment_86 - CH₂=NCH₃ Fragment_42 [C₂H₄N]⁺ m/z = 42 Fragment_86->Fragment_42 - C₂H₆N˙

Caption: Proposed EI-MS fragmentation of 1,3,5-trimethyl-1,3,5-triazinane.

Conclusion

N,N',N''-trimethyl-substituted hexahydrotriazine is a historically significant compound that is readily synthesized through the condensation of methylamine and formaldehyde. Its well-defined physicochemical and spectroscopic properties make it a useful building block and reagent in organic synthesis. While its direct role in drug development is limited, the foundational chemistry of hexahydrotriazines continues to be relevant in the broader context of heterocyclic chemistry and the synthesis of more complex, biologically active molecules. This guide provides a consolidated resource for researchers and professionals requiring a thorough understanding of this core chemical entity.

References

Methodological & Application

One-Pot Synthesis of 1,3,5-Trimethylhexahydro-1,3,5-triazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine, a versatile building block in organic synthesis and a key intermediate in various industrial applications. The synthesis is based on the cyclocondensation reaction of methylamine (B109427) and formaldehyde (B43269). This application note includes a step-by-step experimental procedure, a summary of the required reagents and their physicochemical properties, and expected characterization data for the final product. Additionally, a visual representation of the experimental workflow is provided to facilitate understanding and implementation of the protocol.

Introduction

This compound is a cyclic organic compound with a six-membered ring composed of alternating methylene (B1212753) and methylamino groups.[1] Its unique structure makes it a valuable reagent and intermediate in a variety of chemical transformations. It serves as a precursor in the synthesis of more complex heterocyclic compounds, polymers, and agrochemicals. The most direct and widely used method for its preparation is the one-pot condensation reaction between methylamine and formaldehyde, an efficient approach that forms the basis for its industrial production.[1] This application note details a laboratory-scale protocol for this synthesis.

Reaction Scheme

The overall reaction for the one-pot synthesis of this compound is as follows:

3 CH₃NH₂ + 3 HCHO → (CH₃NCH₂)₃ + 3 H₂O

The reaction proceeds through the formation of methanimine (B1209239) (CH₂=NCH₃) as a key intermediate, which then trimerizes to form the stable hexahydro-1,3,5-triazine ring.

Experimental Protocol

This protocol describes a representative one-pot synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
Methylamine solutionCH₃NH₂31.0640% in H₂O58.2 g (0.75 mol)Corrosive, flammable
Formaldehyde solutionHCHO30.0337% in H₂O60.8 g (0.75 mol)Toxic, carcinogen
Potassium Hydroxide (B78521)KOH56.11-~2 gCorrosive
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying agent
Diethyl Ether(C₂H₅)₂O74.12-As neededFlammable, peroxide former

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath on a magnetic stirrer.

  • Addition of Methylamine: Add 58.2 g (0.75 mol) of a 40% aqueous solution of methylamine to the flask.

  • Addition of Formaldehyde: Slowly add 60.8 g (0.75 mol) of a 37% aqueous solution of formaldehyde to the stirred methylamine solution via the dropping funnel. Maintain the temperature of the reaction mixture below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2 hours at room temperature.

  • Work-up:

    • Add solid potassium hydroxide to the reaction mixture until the aqueous layer is saturated. This will cause the separation of the organic product.

    • Transfer the mixture to a separatory funnel and separate the upper organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the diethyl ether using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation. Collect the fraction boiling at 65-67°C at 20 mmHg.

Data Presentation

Physicochemical and Spectroscopic Data of this compound:

PropertyValue
Molecular Formula C₆H₁₅N₃
Molar Mass 129.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 162-163.5 °C (lit.)
Density 0.919 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4621 (lit.)
¹H NMR (CDCl₃) δ ~2.2 (s, 9H, N-CH₃), ~3.1 (s, 6H, N-CH₂-N)
¹³C NMR (CDCl₃) δ ~38.0 (N-CH₃), ~75.0 (N-CH₂-N)
FTIR (neat, cm⁻¹) ~2950 (C-H stretch), ~1450 (CH₂ bend), ~1150 (C-N stretch)
Mass Spectrum (EI) m/z 129 (M⁺), 86, 58, 42

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Methylamine + Formaldehyde reaction_mixture Stirring at RT (2 hours) reactants->reaction_mixture Exothermic (cool initially) salting_out Saturate with KOH reaction_mixture->salting_out separation Separate Organic Layer salting_out->separation extraction Extract Aqueous Layer with Diethyl Ether separation->extraction drying Dry with Na₂SO₄ extraction->drying filtration Filter drying->filtration evaporation Rotary Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation final_product 1,3,5-Trimethylhexahydro- 1,3,5-triazine distillation->final_product

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols: 1,3,5-Trimethylhexahydro-1,3,5-triazine in Aminomethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylhexahydro-1,3,5-triazine, a stable and readily available crystalline solid, serves as a versatile and efficient reagent in aminomethylation reactions. It functions as a convenient precursor for the in situ generation of electrophilic iminium species, which can then be trapped by a variety of nucleophiles. This methodology offers a practical alternative to the use of gaseous formaldehyde (B43269) and methylamine, providing a safer and more manageable approach to the introduction of the valuable aminomethyl moiety into organic molecules.

These application notes provide detailed protocols for the use of this compound and its aryl-substituted analogs in the aminomethylation of indoles and in a three-component reaction with α-diazo ketones and alcohols.

Key Applications

  • C-3 Aminomethylation of Indoles: A straightforward method for the synthesis of C-3 aminomethylated indoles, which are important scaffolds in medicinal chemistry. The reaction proceeds by the thermal decomposition of the triazine to generate an imine that is subsequently attacked by the nucleophilic indole (B1671886).[1]

  • Enantioselective Three-Component Aminomethylation: A catalytic, enantioselective synthesis of chiral β-amino-α-hydroxy ketones from α-diazo ketones, alcohols, and 1,3,5-triaryl-1,3,5-triazines. This reaction is co-catalyzed by a rhodium(II) complex and a chiral phosphoric acid.[2]

Reaction Mechanisms and Workflows

The aminomethylation reactions using 1,3,5-triazines proceed through the in situ generation of a reactive imine species. The following diagrams illustrate the general workflows for the key applications.

Aminomethylation_of_Indoles cluster_reaction Reaction Triazine 1,3,5-Triaryl-1,3,5-triazinane Imine In situ generated Aryl Imine Triazine->Imine Heat Product C-3 Aminomethylated Indole Imine->Product Indole Indole Indole->Product

Figure 1: General workflow for the aminomethylation of indoles.

Three_Component_Reaction Diazo α-Diazo Ketone Intermediate1 Oxonium Ylide Diazo->Intermediate1 Rh(II) catalyst Alcohol Alcohol Alcohol->Intermediate1 Triazine 1,3,5-Triaryl-1,3,5-triazine Intermediate2 Aryl Imine Triazine->Intermediate2 Chiral Phosphoric Acid Catalyst Rh(II) / Chiral Phosphoric Acid Product β-Amino-α-hydroxy Ketone Intermediate1->Product Intermediate2->Product

Figure 2: Workflow for the three-component aminomethylation reaction.

Experimental Protocols

Protocol 1: General Procedure for the C-3 Aminomethylation of Indoles[1][3]

To a solution of the respective indole (1.0 equiv.) in a suitable solvent (e.g., toluene, 2 mL), 1,3,5-triaryl-1,3,5-triazinane (0.5 equiv.) is added. The reaction mixture is then heated at a specified temperature (e.g., 110 °C) for the required time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired C-3 aminomethylated indole.

Table 1: Aminomethylation of Various Indoles with 1,3,5-Triphenyl-1,3,5-triazinane [3]

EntryIndole SubstrateProductYield (%)
1IndoleN-((1H-indol-3-yl)methyl)aniline85
22-MethylindoleN-((2-methyl-1H-indol-3-yl)methyl)aniline82
35-MethoxyindoleN-((5-methoxy-1H-indol-3-yl)methyl)aniline88
45-BromoindoleN-((5-bromo-1H-indol-3-yl)methyl)aniline75
56-ChloroindoleN-((6-chloro-1H-indol-3-yl)methyl)aniline78
Protocol 2: General Procedure for the Enantioselective Three-Component Aminomethylation of α-Diazo Ketones[2][4]

In an oven-dried Schlenk tube, Rh₂(OAc)₄ (1 mol%), chiral phosphoric acid (5 mol%), and 1,3,5-triaryl-1,3,5-triazine (0.33 equiv.) are added. The tube is evacuated and backfilled with argon three times. Then, the alcohol (1.0 equiv.) and a solution of the α-diazo ketone (1.0 equiv.) in a dry solvent (e.g., CH₂Cl₂) are added. The reaction mixture is stirred at the specified temperature until the diazo compound is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired β-amino-α-hydroxy ketone.

Table 2: Enantioselective Three-Component Aminomethylation with Various Substrates [2]

Entryα-Diazo KetoneAlcohol1,3,5-TriazineProductYield (%)ee (%)
1DiazoacetophenoneBenzyl alcohol1,3,5-Triphenyl-1,3,5-triazine2-(benzyl(phenyl)amino)-1-phenyl-2-(phenylamino)ethan-1-one8194
21-(4-Bromophenyl)-2-diazoethan-1-oneBenzyl alcohol1,3,5-Triphenyl-1,3,5-triazine2-(benzyl(phenyl)amino)-1-(4-bromophenyl)-2-(phenylamino)ethan-1-one7592
3DiazoacetophenoneEthanol1,3,5-Triphenyl-1,3,5-triazine2-(ethyl(phenyl)amino)-1-phenyl-2-(phenylamino)ethan-1-one6590
4DiazoacetophenoneBenzyl alcohol1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazine2-(benzyl(4-methoxyphenyl)amino)-1-phenyl-2-((4-methoxyphenyl)amino)ethan-1-one7895
51-(Naphthalen-2-yl)-2-diazoethan-1-one1-Naphthylmethyl alcohol1,3,5-Triphenyl-1,3,5-triazine2-((naphthalen-1-ylmethyl)(phenyl)amino)-1-(naphthalen-2-yl)-2-(phenylamino)ethan-1-one8596

Safety Precautions

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific compound.

Conclusion

This compound and its analogs are valuable reagents for aminomethylation reactions, offering a safe and efficient method for the synthesis of aminomethylated indoles and chiral β-amino-α-hydroxy ketones. The protocols provided herein can be adapted for a wide range of substrates, making this methodology a powerful tool for synthetic chemists in academia and industry.

References

Application Notes and Protocols for 1,3,5-Trimethylhexahydro-1,3,5-triazine as a Hydrogen Sulfide (H₂S) Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3,5-Trimethylhexahydro-1,3,5-triazine, also known as MMA-triazine, is a chemical compound utilized as an effective scavenger for hydrogen sulfide (B99878) (H₂S).[1] This is particularly relevant in the oil and gas industry where H₂S is a common and hazardous contaminant in crude oil and natural gas streams.[1] The removal of H₂S, a process often referred to as gas sweetening, is crucial for safety, environmental compliance, and maintaining the integrity of infrastructure.[2][3] MMA-triazine offers a non-regenerative solution for H₂S removal, reacting to form stable, non-hazardous byproducts.[4][5] These application notes provide a comprehensive overview of its use, including its reaction mechanism, quantitative performance data, and detailed experimental protocols.

Mechanism of Action

The scavenging of H₂S by this compound proceeds through a series of nucleophilic substitution reactions. The reaction is understood to occur in a stepwise manner where the triazine ring reacts with H₂S, leading to the formation of intermediate and final products.

The overall reaction involves one mole of this compound reacting with two moles of hydrogen sulfide.[6] The primary reaction pathway is as follows:

  • First H₂S Reaction: The triazine reacts with the first mole of H₂S to form an intermediate thiadiazine.[6]

  • Second H₂S Reaction: This thiadiazine intermediate then reacts with a second mole of H₂S to form the final dithiazine product.[6]

The reaction effectively stops at the dithiazine stage, with the formation of a three-sulfur molecule (1,3,5-trithiane) not being observed in significant amounts.[6] The primary by-products of this scavenging process are the substituted dithiazine and two molecules of methylamine (B109427) per mole of triazine reacted.[6]

A key advantage of MMA-triazine over the more commonly used MEA-triazine (hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine) is its reduced propensity to form solid byproducts, which can cause fouling and operational issues.[7][8]

Data Presentation

The performance of this compound as an H₂S scavenger can be quantified in several ways. The following tables summarize key performance data extracted from comparative studies.

ParameterThis compound (MMA-triazine)1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine)Reference(s)
Theoretical H₂S Molar Ratio 1 mole triazine : 2 moles H₂S1 mole triazine : 2 moles H₂S[6][9]
Byproduct Formation Dithiazine and methylamineDithiazine and monoethanolamine (MEA)[6]
Solid Formation Potential Low; does not form problematic polymeric solids.High; MEA byproduct can react further to form insoluble polymers ("amorphous dithiazine").[7][8]
Volatility Higher volatility, suitable for dry gas applications.Lower volatility.[8]

Table 1: Comparative Performance of MMA-triazine vs. MEA-triazine.

Experimental ConditionObservationReference(s)
Gas Breakthrough Test (15% H₂S in CO₂) MMA-triazine demonstrated a significantly longer breakthrough time (455 minutes) compared to MEA-triazine (250 minutes) at the same field-optimized concentration, indicating better performance.[10]
Application Method Efficiency Contact towers can achieve up to 80% removal efficiency.[5]
Direct injection is less efficient, around 40%.[5]
Typical H₂S Concentration for Application Primarily used for removing low levels of H₂S (<100 ppmv/mmscf).[11]

Table 2: Performance Data for Triazine-Based H₂S Scavengers.

Experimental Protocols

The following are detailed protocols for evaluating the H₂S scavenging performance of this compound.

Protocol 1: Gas Breakthrough Analysis for H₂S Scavenger Performance

This protocol is based on the gas breakthrough testing methodology to determine the efficiency and capacity of the scavenger.[10]

Objective: To measure the time until H₂S is detected in the outlet gas stream after passing through the scavenger solution, known as the breakthrough time.

Materials:

  • This compound solution of known concentration.

  • Pressurized gas cylinder with a certified mixture of H₂S in a carrier gas (e.g., 15% H₂S in CO₂ or N₂).[10]

  • Gas washing bottle or a contact tower.

  • Mass flow controller to regulate the gas flow rate.

  • H₂S gas detector or a gas chromatograph with a sulfur-specific detector.[10]

  • Tubing and fittings resistant to H₂S corrosion.

  • Fume hood and appropriate personal protective equipment (PPE).

Procedure:

  • Setup: Assemble the experimental apparatus inside a fume hood. Connect the H₂S gas cylinder to the gas washing bottle through the mass flow controller. The outlet of the gas washing bottle should be connected to the H₂S detector.

  • Scavenger Loading: Accurately measure and place a known volume and concentration of the this compound solution into the gas washing bottle.

  • Gas Flow Initiation: Set the mass flow controller to the desired flow rate (e.g., 60 mL/min).[10]

  • Data Logging: Start the flow of the H₂S gas mixture through the scavenger solution. Begin monitoring and recording the H₂S concentration in the outlet gas stream continuously.

  • Breakthrough Determination: The breakthrough time is defined as the time when the H₂S concentration in the outlet gas reaches a predetermined threshold (e.g., 1% of the inlet concentration).

  • Termination: Once breakthrough is achieved, stop the gas flow and safely vent the system.

  • Analysis: The longer the breakthrough time, the better the performance of the scavenger.[10] The total amount of H₂S scavenged can be calculated from the breakthrough time, flow rate, and inlet H₂S concentration.

Protocol 2: Gravimetric Determination of H₂S Scavenging Capacity

This protocol uses a gravimetric method to quantify the amount of H₂S captured by the scavenger solution.[12]

Objective: To determine the H₂S scavenging capacity of this compound by measuring the mass of H₂S reacted.

Materials:

  • This compound solution of known concentration.

  • Hydrochloric acid (HCl) and iron sulfide (FeS) for H₂S generation.

  • A series of gas washing bottles.

  • Cadmium sulfate (B86663) (CdSO₃) solution for trapping unreacted H₂S.

  • Nitrogen gas for purging the system.

  • Analytical balance.

  • Fume hood and appropriate PPE.

Procedure:

  • H₂S Generation: In the first gas washing bottle, generate H₂S by reacting a known amount of FeS with HCl.[12]

  • Scavenging: Pass the generated H₂S gas through a second gas washing bottle containing a known volume and concentration of the this compound solution.[12]

  • Trapping: The gas exiting the scavenger solution is then passed through a third gas washing bottle containing a cadmium sulfate solution to trap any unreacted H₂S as a precipitate (cadmium sulfide).[12]

  • System Purge: After the reaction is complete, purge the entire system with nitrogen gas to ensure all H₂S has passed through the solutions.

  • Gravimetric Analysis:

    • Carefully filter, dry, and weigh the cadmium sulfide precipitate from the trapping solution.

    • The mass of the precipitate allows for the calculation of the amount of H₂S that was not captured by the scavenger.

  • Capacity Calculation:

    • Calculate the total amount of H₂S generated based on the initial amount of FeS.

    • Subtract the amount of unreacted H₂S (determined from the precipitate) to find the amount of H₂S scavenged.

    • The scavenging capacity can then be expressed as the mass of H₂S removed per unit mass or volume of the scavenger solution.

Visualizations

Reaction_Pathway Triazine 1,3,5-Trimethylhexahydro- 1,3,5-triazine Thiadiazine Thiadiazine Intermediate Triazine->Thiadiazine + H₂S H2S1 H₂S Dithiazine Dithiazine Product Thiadiazine->Dithiazine + H₂S Methylamine 2x Methylamine Thiadiazine->Methylamine H2S2 H₂S Dithiazine->Methylamine

Caption: Reaction pathway of this compound with H₂S.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis H2S_Source H₂S Gas Source (e.g., Cylinder or Generator) Flow_Control Mass Flow Controller H2S_Source->Flow_Control Scavenger_Vessel Scavenger Solution (Contact Tower/Gas Washing Bottle) Flow_Control->Scavenger_Vessel Detector H₂S Detector (GC or Sensor) Scavenger_Vessel->Detector Start Initiate Gas Flow Monitor Continuously Monitor Outlet H₂S Concentration Start->Monitor Breakthrough Detect Breakthrough Point Monitor->Breakthrough Stop Terminate Gas Flow Breakthrough->Stop Calculate Calculate Breakthrough Time and Scavenging Capacity Stop->Calculate

Caption: Workflow for H₂S scavenger performance evaluation.

References

Application Notes and Protocols: 1,3,5-Trimethylhexahydro-1,3,5-triazine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylhexahydro-1,3,5-triazine is a versatile and efficient reagent in pharmaceutical synthesis, primarily serving as a stable, solid precursor for the in situ generation of N-methylmethaniminium salts.[1][2] Its application is particularly significant in the Mannich reaction for the C-3 aminomethylation of indole (B1671886) scaffolds, which are core structures in numerous pharmaceutically active compounds, including the triptan class of anti-migraine drugs.[1][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Application: C-3 Aminomethylation of Indoles

The primary application of this compound in pharmaceutical synthesis is the introduction of a dimethylaminomethyl group onto the C-3 position of indoles. This reaction is a crucial step in the synthesis of Gramine (N,N-dimethyl-1H-indole-3-methanamine), a valuable precursor for a wide range of pharmaceuticals, including triptans, which are 5-HT receptor agonists used to treat migraine headaches.[4]

The triazine acts as a synthetic equivalent of formaldehyde (B43269) and dimethylamine, offering advantages in terms of handling, stability, and reaction control compared to using the gaseous reagents directly.[5]

Reaction Mechanism

The reaction proceeds via the acid-catalyzed decomposition of this compound to generate an N-methylmethaniminium ion. This electrophilic species is then attacked by the electron-rich C-3 position of the indole ring through an electrophilic aromatic substitution mechanism to yield the C-3 aminomethylated product.

Experimental Protocols

General Protocol for the Synthesis of Gramine from Indole

Materials:

  • Indole

  • This compound

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of indole (1 equivalent) in ethanol in a round-bottom flask, add this compound (0.5 equivalents).

  • Cool the mixture in an ice bath and slowly add glacial acetic acid (2 equivalents) with stirring.

  • After the addition of acid, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of diethyl ether and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Gramine.

Data Presentation

Table 1: Representative Yields for the C-3 Aminomethylation of Substituted Indoles
Indole DerivativeProductTypical Yield (%)Reference
IndoleGramine85-95%[1],[2]
5-Methoxyindole5-Methoxygramine80-90%[1],[2]
5-Nitroindole5-Nitro-gramine75-85%[1],[2]
2-Methylindole2-Methylgramine70-80%[1],[2]

Visualizations

Experimental Workflow for Gramine Synthesis

G Experimental Workflow for Gramine Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Indole in Ethanol D Reflux (2-4h) A->D B This compound B->D C Glacial Acetic Acid C->D E Quench with NaHCO3 D->E F Solvent Extraction (Diethyl Ether) E->F G Drying and Concentration F->G H Recrystallization or Chromatography G->H I Pure Gramine H->I G Simplified Signaling Pathway of Triptans cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Triptan Triptan Receptor 5-HT1B/1D Receptor Triptan->Receptor Agonist Binding CGRP_Vesicle CGRP Vesicle Receptor->CGRP_Vesicle Inhibits Release Inhibition Inhibition Post_Receptor Postsynaptic Receptor CGRP_Vesicle->Post_Receptor CGRP Pain Pain Signal Transmission Post_Receptor->Pain Inhibition->Post_Receptor

References

The Role of 1,3,5-Trimethylhexahydro-1,3,5-triazine in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylhexahydro-1,3,5-triazine, a heterocyclic compound, is emerging as a versatile building block in polymer chemistry. Its unique cyclic and nitrogen-rich structure makes it a valuable precursor and additive for creating advanced polymeric materials with enhanced thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in key areas of polymer science, including its role as an intermediate in the synthesis of benzoxazine (B1645224) monomers and as a curing agent for epoxy resins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.21 g/mol
Appearance Colorless to almost colorless clear liquid
Density 0.919 g/mL at 25 °C
Boiling Point 162-163.5 °C
Melting Point -27 °C
Refractive Index n20/D 1.4621

Applications in Polymer Chemistry

The primary applications of this compound in polymer chemistry are centered on its ability to act as a precursor to high-performance polymers and as a crosslinking agent.

Intermediate in the Synthesis of Benzoxazine Monomers

This compound serves as a convenient and efficient source of methylamine (B109427) and formaldehyde (B43269) equivalents in the synthesis of benzoxazine monomers. This approach can offer advantages over traditional methods that use the primary amine and formaldehyde directly. A notable application is the synthesis of bifunctional benzoxazine monomers, such as bis(3,4-dihydro-2H-3-methyl-1,3-benzoxazinyl)isopropane, from bisphenol-A.[1]

Materials:

  • Bisphenol-A

  • This compound

  • Paraformaldehyde

  • Toluene (or other suitable solvent)

  • Sodium hydroxide (B78521) (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bisphenol-A in a suitable solvent like toluene.

  • Add this compound and paraformaldehyde to the solution. The stoichiometric amounts should be carefully calculated based on the desired product.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with distilled water to remove unreacted phenols and other impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.

  • Further purify the monomer by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Benzoxazine_Synthesis_Workflow Reactants Reactants: - Bisphenol-A - this compound - Paraformaldehyde - Toluene Reaction Reaction: - Reflux for 4-6 hours Reactants->Reaction Workup Work-up: - Cooling - Washing (NaOH, H₂O) Reaction->Workup Drying Drying: - Anhydrous MgSO₄ Workup->Drying Purification Purification: - Solvent Removal - Recrystallization Drying->Purification Product Product: bis(3,4-dihydro-2H-3-methyl- 1,3-benzoxazinyl)isopropane Purification->Product

Caption: Workflow for the synthesis of a bifunctional benzoxazine monomer.

The reaction proceeds through the in-situ generation of methylamine and formaldehyde from the decomposition of this compound, which then react with the phenolic hydroxyl groups of bisphenol-A in a Mannich-type condensation to form the benzoxazine rings.

Benzoxazine_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Triazine This compound Methylamine Methylamine Triazine->Methylamine Decomposition Formaldehyde Formaldehyde Triazine->Formaldehyde Decomposition BisphenolA Bisphenol-A Mannich_Base Mannich Base Intermediate BisphenolA->Mannich_Base Paraform Paraformaldehyde Paraform->Formaldehyde Methylamine->Mannich_Base Formaldehyde->Mannich_Base Benzoxazine bis(3,4-dihydro-2H-3-methyl- 1,3-benzoxazinyl)isopropane Mannich_Base->Benzoxazine Cyclization

Caption: Proposed mechanism for benzoxazine monomer formation.

Curing Agent for Epoxy Resins

Hexahydro-s-triazine derivatives can be utilized as curing agents for epoxy resins. The amine groups within the triazine structure can react with the epoxy groups of the resin, leading to a cross-linked network. This can result in polymers with high thermal stability and mechanical properties. While specific data for the trimethyl derivative is limited, related hexahydro-s-triazine-based curing agents have been shown to produce epoxy resins with desirable properties.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (as curing agent)

  • (Optional) Accelerator, such as a tertiary amine

Procedure:

  • Preheat the epoxy resin to a suitable temperature (e.g., 60-80 °C) to reduce its viscosity.

  • Calculate the stoichiometric amount of this compound required based on the amine hydrogen equivalent weight (AHEW) of the triazine and the epoxy equivalent weight (EEW) of the resin.

  • Add the calculated amount of the triazine curing agent to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • If using an accelerator, add it to the mixture and stir for a few more minutes.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure in an oven following a specific curing schedule (e.g., a multi-step process such as 2 hours at 120 °C followed by 2 hours at 150 °C).

  • After curing, allow the mold to cool down slowly to room temperature before demolding the cured polymer.

Epoxy_Curing_Workflow Mixing Mixing: - Epoxy Resin - 1,3,5-Trimethylhexahydro- 1,3,5-triazine Degassing Degassing: - Vacuum Oven Mixing->Degassing Curing Curing: - Mold Filling - Thermal Curing Schedule Degassing->Curing Demolding Demolding: - Cooling - Product Removal Curing->Demolding Cured_Polymer Cured Epoxy Polymer Demolding->Cured_Polymer

Caption: General workflow for curing epoxy resin with a triazine-based agent.

Data Presentation

The following tables summarize typical quantitative data for polymers synthesized or modified using triazine derivatives. Note that specific values for this compound may vary depending on the exact experimental conditions.

Thermal Properties of Triazine-Containing Polymers
Polymer SystemGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5) (°C)Char Yield at 800°C (%)
Polybenzoxazine (general)150 - 250300 - 400> 40
Epoxy cured with triazine derivative130 - 180320 - 380> 30
Mechanical Properties of Triazine-Cured Epoxy Resins
PropertyTypical Value Range
Tensile Strength (MPa)60 - 90
Flexural Strength (MPa)100 - 150
Young's Modulus (GPa)2.5 - 4.0

Conclusion

This compound is a promising compound in the field of polymer chemistry, offering a convenient route to high-performance materials. Its application as an intermediate in benzoxazine monomer synthesis and as a potential curing agent for epoxy resins highlights its versatility. The protocols and data presented in this document provide a foundation for researchers and scientists to explore and innovate with this valuable chemical building block. Further research into the specific performance characteristics imparted by the trimethyl substitution is warranted to fully elucidate its potential in advanced polymer applications.

References

Quantitative Analysis of 1,3,5-Trimethylhexahydro-1,3,5-triazine: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the quantification of 1,3,5-Trimethylhexahydro-1,3,5-triazine (TMT). TMT, a cyclic tertiary amine, finds applications in various industrial processes, including as a hydrogen sulfide (B99878) scavenger in the oil and gas industry and as a precursor in the synthesis of agrochemicals and pharmaceuticals.[1][2] Accurate and reliable quantification of TMT is crucial for process optimization, quality control, and environmental monitoring.

This guide details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Spectroscopy (FTIR/Raman). While validated quantitative data for TMT is limited in publicly available literature, the following protocols are based on established methods for structurally similar hexahydro-1,3,5-triazine derivatives and provide a strong foundation for method development and validation.

Data Summary: Quantitative Parameters for Triazine Analysis

The following table summarizes typical quantitative data for the analysis of various triazine compounds using different analytical techniques. It is important to note that these values are for structurally related triazines and should be considered as a reference for the expected performance of a validated method for this compound.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
GC-MS-SIMTriazine HerbicidesWater/Soil0.1 pg/mL-1 - 100 pg/mL91 - 103[3]
HPLC-UV/LC-MS/MSRDXAqueous---83 - 101[4]
MicroimmunosensorRDXAqueous10 pptr (ng/L)-0.1 - 1000 ppb (µg/L)-[5]
HSS/GC-MS1,3,5-triazine (B166579)Gas-≈ 1 µg/L--[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Hexahydro-1,3,5-triazines can exhibit thermal instability, potentially leading to degradation in the hot GC injection port.[7] Therefore, careful optimization of injection parameters or a derivatization step may be necessary for accurate quantification of TMT.

Objective: To quantify this compound in organic solutions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Capillary GC column: DB-Wax or equivalent polar column (30 m x 0.32 mm x 0.25 µm)[3]

Reagents:

  • This compound (analytical standard)

  • Solvent for standards and samples (e.g., Dichloromethane, HPLC grade)

  • Internal Standard (IS) solution (e.g., Lindane in a suitable solvent)[3]

  • Helium (carrier gas), 99.999% purity

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of TMT (e.g., 1000 µg/mL) in the chosen solvent.

    • Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification to the upper limit of the linear range.

    • Spike each calibration standard with the internal standard at a constant concentration.

  • Sample Preparation:

    • Dilute the sample containing TMT with the chosen solvent to fall within the calibration range.

    • Spike the diluted sample with the internal standard at the same concentration as the calibration standards.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C (optimization may be required to minimize thermal degradation)

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selective Ion Monitoring (SIM). Monitor characteristic ions for TMT and the internal standard. For TMT (MW 129.20), potential ions to monitor can be determined from its mass spectrum.[8]

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of TMT to the peak area of the internal standard against the concentration of the TMT standards.

    • Quantify the concentration of TMT in the samples using the generated calibration curve.

Workflow for GC-MS Analysis of TMT

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare TMT Standards IS Add Internal Standard Standard->IS Sample Prepare Sample Sample->IS GCMS GC-MS Analysis (SIM Mode) IS->GCMS CalCurve Generate Calibration Curve GCMS->CalCurve Quantify Quantify TMT in Sample GCMS->Quantify CalCurve->Quantify

Caption: Workflow for the quantitative analysis of TMT by GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers a milder analytical condition compared to GC, potentially avoiding the thermal degradation of TMT. A reverse-phase method is proposed based on methodologies for similar triazine compounds.[9]

Objective: To quantify this compound in aqueous or organic samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector

  • Autosampler

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • This compound (analytical standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification, if needed)[9]

Procedure:

  • Standard and Sample Preparation:

    • Follow the same procedure as described for GC-MS analysis to prepare calibration standards and samples in a suitable solvent (e.g., a mixture of water and acetonitrile). An internal standard can also be used if necessary.

  • HPLC Parameters:

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol). A typical starting point could be 50:50 (v/v) water:acetonitrile. Addition of 0.1% formic acid may improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector:

      • UV: Monitor at a wavelength where TMT has maximum absorbance (to be determined by UV scan).

      • MS: Use electrospray ionization (ESI) in positive ion mode. Monitor the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area (or height) of TMT against the concentration of the standards.

    • Quantify the concentration of TMT in the samples using the calibration curve.

Liquid-Liquid Extraction Protocol for Sample Clean-up (if required): [4]

  • To 300 µL of aqueous sample, add an equal volume of 0.34 M ammonium (B1175870) hydroxide (B78521) solution to basify the pH.

  • Add 1 mL of a hexane/ethyl acetate (B1210297) (1:1 v/v) solution and vortex vigorously for 10 seconds.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Workflow for HPLC Analysis of TMT

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Aqueous Sample LLE Liquid-Liquid Extraction (optional) Sample->LLE HPLC RP-HPLC Analysis LLE->HPLC Standards Prepare Standards Standards->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quantify Quantify TMT HPLC->Quantify CalCurve->Quantify

Caption: Workflow for the quantitative analysis of TMT by HPLC.

Biological Activity and Signaling Pathways of 1,3,5-Triazine Derivatives

While this compound is primarily used in industrial applications, the broader class of 1,3,5-triazine derivatives has been extensively studied for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[10] Notably, certain 1,3,5-triazine derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[11] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer, promoting cell growth and survival. Some 1,3,5-triazine derivatives have been found to inhibit this pathway, leading to the downstream activation of apoptotic cascades.

Representative Signaling Pathway for Apoptosis Induction by 1,3,5-Triazine Derivatives

Triazine 1,3,5-Triazine Derivative PI3K PI3K Triazine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives leading to apoptosis.

References

Application Notes and Protocols: 1,3,5-Trimethylhexahydro-1,3,5-triazine in Halogen Atom Transfer (XAT) Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylhexahydro-1,3,5-triazine, also known as 1,3,5-trimethyl-1,3,5-triazinane, is a versatile and efficient reagent in the field of synthetic organic chemistry.[1] Recent advancements have highlighted its role as a powerful halogen atom transfer (XAT) agent, particularly in photocatalytic processes for the formation of carbon-carbon bonds.[2] This document provides detailed application notes and experimental protocols for the use of this compound in XAT reactions, specifically focusing on the hydrofluoroalkylation of alkenes.

Under photocatalytic conditions, this compound generates an α-aminoalkyl radical. This radical species is a potent XAT agent capable of activating carbon-halogen bonds, including the challenging C-Cl bond in fluorinated alkyl chlorides. The efficiency of the diamino-substituted radical derived from the triazinane is attributed to stereoelectronic effects within its six-membered ring structure. This conformation forces an anti-periplanar arrangement of the radical orbital and the lone pairs of the adjacent nitrogen atoms, enhancing its reactivity.[1]

Signaling Pathways and Experimental Workflow

The photocatalytic cycle for the hydrofluoroalkylation of alkenes using this compound as an XAT agent is depicted below. The process is initiated by the photoexcitation of a photocatalyst, which then engages in a single electron transfer with the triazinane to generate the key α-aminoalkyl radical. This radical abstracts a halogen atom from the fluoroalkyl halide, generating a fluoroalkyl radical that then adds to an alkene. The resulting radical is subsequently reduced and protonated to yield the final product.

Photocatalytic_XAT_Cycle cluster_cycle Photocatalytic Cycle cluster_reagents Reagents cluster_products Products PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Light (hν) PC_star->PC SET Triazine_radical α-Aminoalkyl Radical Triazine 1,3,5-Trimethyl- hexahydro-1,3,5-triazine Triazine->Triazine_radical Oxidation Fluoroalkyl_radical R-CF₂• Triazine_radical->Fluoroalkyl_radical XAT Fluoroalkyl_halide R-CF₂-X Adduct_radical Adduct Radical Fluoroalkyl_radical->Adduct_radical Addition Alkene Alkene Adduct_radical->PC SET Product Product Adduct_radical->Product Reduction & Protonation Final_Product Hydrofluoroalkylated Product Product->Final_Product Triazine_input 1,3,5-Trimethylhexahydro- 1,3,5-triazine Triazine_input->Triazine Fluoroalkyl_halide_input Fluoroalkyl Halide (e.g., R-CF₂-Cl) Fluoroalkyl_halide_input->Fluoroalkyl_halide Alkene_input Alkene Alkene_input->Alkene

Caption: Photocatalytic Halogen Atom Transfer (XAT) Cycle.

Quantitative Data Summary

The following table summarizes the yields of hydrofluoroalkylation products obtained using this compound as the XAT agent with various alkenes and fluorinated alkyl chlorides. The reactions were performed under photocatalytic conditions as described in the general protocol.

EntryAlkene SubstrateFluoroalkyl ChlorideProductYield (%)
11-OcteneDichlorodifluoromethane1,1-Difluoro-2,2-dichloro-decane71
2CyclohexeneDichlorodifluoromethane(1,1-Difluoro-2,2-dichloromethyl)cyclohexane64
3StyreneDichlorodifluoromethane(3,3-Difluoro-4,4-dichlorobutyl)benzene92
44-Phenyl-1-buteneDichlorodifluoromethane1-(5,5-Difluoro-6,6-dichlorohexyl)benzene84
5Benzyl acrylateDichlorodifluoromethaneBenzyl 2-(2,2-difluoro-3,3-dichloropropyl)acrylate81
61,2-Dimethoxybenzene derivativeDichlorodifluoromethane1-(4,4-Difluoro-5,5-dichloropentyl)-2,3-dimethoxybenzene81

Experimental Protocols

General Protocol for Photocatalytic Hydrofluoroalkylation of Alkenes:

This protocol is adapted from the supplementary information of "Aminals as powerful XAT-reagents: activation of fluorinated alkyl chlorides" by Kostromitin et al.[2]

Materials:

  • This compound (N1)

  • Alkene substrate

  • Fluorinated alkyl chloride (e.g., Dichlorodifluoromethane, CF₂Cl₂)

  • Photocatalyst (e.g., 4CzIPN)

  • Thiol additive (e.g., 2-methylpropane-2-thiol)

  • Solvent (e.g., Acetonitrile)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer

  • Light source (e.g., Blue LED lamp, 450 nm)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv.), this compound (97 mg, 0.75 mmol, 1.5 equiv.), and the photocatalyst (e.g., 4CzIPN, 2 mg, 0.0025 mmol, 0.5 mol%).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., argon) three times.

  • Add the solvent (e.g., 1 mL of acetonitrile) and the thiol additive (e.g., 2-methylpropane-2-thiol, 6 μL, 0.05 mmol, 0.1 equiv.) via syringe.

  • Introduce the fluorinated alkyl chloride. For gaseous reagents like dichlorodifluoromethane, this can be done by bubbling the gas through the reaction mixture for a set period or by using a balloon filled with the gas.

  • Place the reaction vessel approximately 2-5 cm from the light source (e.g., a 24 W blue LED lamp).

  • Stir the reaction mixture at room temperature for the specified reaction time (typically 12-24 hours).

  • Upon completion, as monitored by TLC or GC-MS, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired product.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Logical Relationships in XAT Efficiency

The efficiency of this compound as an XAT agent is rooted in the stereoelectronic properties of the α-aminoalkyl radical it forms. The cyclic structure of the triazinane plays a crucial role in pre-organizing the radical for efficient halogen abstraction.

XAT_Efficiency cluster_logic Factors Influencing XAT Efficiency Triazine_Structure Cyclic Structure of This compound Radical_Formation Formation of α-Aminoalkyl Radical via SET Triazine_Structure->Radical_Formation Stereoelectronic_Effects Favorable Stereoelectronic Effects Radical_Formation->Stereoelectronic_Effects Lone_Pair_Alignment Anti-periplanar Alignment of Radical Orbital and N Lone Pairs Stereoelectronic_Effects->Lone_Pair_Alignment Enhanced_Reactivity Enhanced Reactivity in XAT Lone_Pair_Alignment->Enhanced_Reactivity Efficient_Activation Efficient Activation of C-X Bonds (e.g., C-Cl) Enhanced_Reactivity->Efficient_Activation

Caption: Logical Flow of XAT Efficiency.

References

Application Notes and Protocols for Cycloaddition Reactions Involving 1,3,5-Triazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting cycloaddition reactions utilizing 1,3,5-triazinanes. These compounds serve as versatile synthons, primarily as precursors for in situ generated formaldimines, which can participate in a variety of cycloaddition reactions to form diverse nitrogen-containing heterocyclic scaffolds. Such structures are of significant interest in medicinal chemistry and drug development.

Introduction

1,3,5-Triazinanes, also known as hexahydro-1,3,5-triazines, are readily available and stable cyclic compounds. In the presence of catalysts or under thermal conditions, they can undergo ring fragmentation to generate reactive formaldimine intermediates. These intermediates can then react with various dipolarophiles or dienophiles in cycloaddition reactions to construct a wide array of heterocyclic systems, including hexahydropyrimidines and tetrahydropyridines. The type of cycloaddition is often dependent on the specific reactants and reaction conditions employed. Common cycloaddition pathways include [2+2+1+1], [4+2], [3+3], and [2+2+2] annulations.[1][2] The versatility of 1,3,5-triazinanes as synthons of varying atom lengths (e.g., C-N, C-N-C) makes them valuable building blocks in organic synthesis.

Data Presentation

The following table summarizes quantitative data for representative cycloaddition reactions involving 1,3,5-triazinanes, providing a comparative overview of different reaction types, conditions, and outcomes.

Reaction TypeCatalyst/ConditionsSubstratesProduct TypeReaction TimeYield (%)Reference
[2+2+1+1] CycloadditionAcetic Acid (0.05 eq) / rt1,3,5-Triazinane (B94176), Methylene (B1212753) CompoundsHexahydropyrimidine (B1621009)2 h35-99[2]
[4+2] AnnulationThermal / 50 °C1,3,5-Triazinane, Aurone-derived α,β-unsaturated iminesTetrahydrobenzofuro[3,2-d]pyrimidineNot SpecifiedHigh
[2+2+2] CycloadditionCatalyst-free / 50 °C1,3,5-Triazinane, Diethyl acetylene (B1199291) dicarboxylateTetrahydropyrimidineNot Specifiedup to 99[1][2]
[3+3] CycloadditionCatalyst-free1,3,5-Triazinane, Vinylethylene carbonatesTetrahydropyrimidineNot SpecifiedNot Specified[3]
Tandem CyclizationSc(OTf)₃o-Hydroxyphenyl enaminones, 1,3,5-TriazinanesAnnulated productsNot SpecifiedModerate to Good[3]

Experimental Protocols

Protocol 1: Acetic Acid-Catalyzed [2+2+1+1] Cycloaddition for the Synthesis of Hexahydropyrimidines

This protocol describes a general procedure for the synthesis of hexahydropyrimidines from 1,3,5-triazinanes and active methylene compounds.[2]

Materials:

  • 1,3,5-Triazinane derivative (1.0 eq)

  • Active methylene compound (e.g., a 1,3-dicarbonyl compound) (1.0 eq)

  • Acetic acid (0.05 eq)

  • 1,4-Dioxane (B91453) (solvent)

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3,5-triazinane (0.2 mmol, 1.0 eq) and the active methylene compound (0.2 mmol, 1.0 eq).

  • Add 2.0 mL of 1,4-dioxane to the flask and stir the mixture at room temperature until the solids are dissolved.

  • To the stirred solution, add acetic acid (0.01 mmol, 0.05 eq).

  • Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure hexahydropyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: General Procedure for Catalyst-Free Cycloaddition Reactions

This protocol provides a general framework for conducting catalyst-free cycloaddition reactions, which are often employed for inverse-electron-demand aza-Diels-Alder reactions.

Materials:

  • 1,3,5-Triazinane derivative (1.0 eq)

  • Dienophile/dipolarophile (e.g., electron-deficient alkene or alkyne) (1.0 eq)

  • Anhydrous solvent (e.g., Chloroform, Toluene)

  • Standard laboratory glassware with a reflux condenser and inert gas inlet

  • Heating and stirring apparatus

  • Rotary evaporator

  • Purification supplies (silica gel, solvents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3,5-triazinane (0.2 mmol, 1.0 eq) in an appropriate anhydrous solvent (e.g., 2.0 mL of CHCl₃).

  • Add the dienophile or dipolarophile (0.2 mmol, 1.0 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time. The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the desired cycloadduct.

  • Confirm the structure of the purified product by spectroscopic methods.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for cycloaddition reactions involving 1,3,5-triazinanes.

experimental_workflow reagents Reactants: 1,3,5-Triazinane Cycloaddition Partner solvent Solvent Addition reagents->solvent catalyst Catalyst Addition (if applicable) solvent->catalyst reaction Reaction at Specified Temperature catalyst->reaction workup Reaction Workup: Solvent Removal reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Pure Cycloadduct purification->product

Caption: General experimental workflow for 1,3,5-triazinane cycloadditions.

Proposed Signaling Pathway: In Situ Formaldimine Generation

The key to the reactivity of 1,3,5-triazinanes in these cycloadditions is their ability to act as a source of formaldimine in situ. The following diagram depicts this general mechanistic pathway.

signaling_pathway triazinane 1,3,5-Triazinane fragmentation Ring Fragmentation triazinane->fragmentation catalyst Catalyst (e.g., Acid) or Heat catalyst->fragmentation formaldimine Formaldimine Intermediate fragmentation->formaldimine cycloaddition Cycloaddition Reaction formaldimine->cycloaddition cyclo_partner Cycloaddition Partner cyclo_partner->cycloaddition product Heterocyclic Product cycloaddition->product

Caption: In situ generation of formaldimines from 1,3,5-triazinanes.

References

Application Notes and Protocols for Curing Agents in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Curing agents, or hardeners, are essential components in two-part coating and adhesive systems, particularly those based on epoxy resins. They initiate and participate in a chemical reaction that transforms the liquid resin into a highly cross-linked, three-dimensional polymer network. This process, known as curing, develops the final physical, mechanical, and chemical resistance properties of the material. The selection of a specific curing agent is critical as it dictates the handling characteristics of the uncured system (e.g., pot life, viscosity), the required curing conditions (e.g., temperature, time), and the ultimate performance of the cured product. This document provides detailed application notes and experimental protocols for common classes of curing agents used with epoxy resins.

Amine and Polyamide Curing Agents

Amine-based curing agents are a cornerstone of epoxy technology, valued for their versatility and ability to cure at ambient temperatures. They are broadly classified into amines (including aliphatic, cycloaliphatic, and aromatic) and polyamides.

Amine Curing Agents

Mechanism of Action: Primary and secondary amines cure epoxy resins through a nucleophilic addition reaction. The active hydrogen atoms on the amine's nitrogen atom react with the epoxide (oxirane) ring of the epoxy resin. This reaction opens the ring and forms a covalent bond, creating a hydroxyl group and a new, larger amine structure. This process continues until a rigid, cross-linked network is formed.[1][2] The reaction does not produce by-products and can proceed at room temperature, although elevated temperatures can accelerate the cure and improve final properties.

EpoxyAmineCuring Epoxy-Amine Curing Mechanism cluster_reactants Reactants cluster_products Reaction Steps cluster_network Result epoxy Epoxy Resin (with oxirane ring) intermediate Step 1: Ring Opening Secondary Amine forms epoxy->intermediate + Active Hydrogen amine Primary Amine (R-NH2) amine->intermediate final Step 2: Cross-linking Tertiary Amine and Hydroxyl groups form intermediate->final + another Epoxy group network Cross-linked Polymer Network final->network

Epoxy-Amine Curing Mechanism

Performance Characteristics: Amine-cured epoxies are known for creating hard, rigid films with excellent resistance to chemicals and solvents.[1] Aromatic amines, in particular, impart good temperature and corrosion resistance.[3] However, they can be brittle and may exhibit "amine blush," a waxy surface layer that can form in humid conditions and interfere with adhesion of subsequent coats.[2][4] They typically have a shorter pot life compared to polyamides.[1][3]

Polyamide Curing Agents

Mechanism of Action: Polyamides are formed by reacting dimer fatty acids with polyamines.[2] The resulting molecule contains both amide and amine groups. The curing reaction with epoxy resins proceeds through the active hydrogens on the terminal amine groups, similar to standard amines. The long, flexible fatty acid backbone, however, imparts distinct properties to the final cured product.

Performance Characteristics: Polyamide-cured epoxies are valued for their superior flexibility, toughness, adhesion, and water resistance.[3][4] They are less rigid than amine-cured systems and offer a longer pot life, which is advantageous for larger applications.[1][4] Their chemical resistance, particularly to solvents and acids, is generally lower than that of amine-cured systems, and their heat resistance is typically limited to below 100°C.[1][4]

Comparative Data: Amine vs. Polyamide Cured Epoxies
PropertyAmine-Cured EpoxyPolyamide-Cured Epoxy
Cure Speed Fast (minutes to hours)[2]Slower, longer pot life[1][4]
Flexibility Low (can be brittle)[3][4]High (flexible and tough)[1][3][4]
Hardness Very Hard[1]Softer[4]
Water Resistance Good[5]Excellent[4][5]
Chemical/Solvent Resistance Excellent[1]Good, but lower than amines[1][5]
Adhesion Excellent[2]Excellent, especially on poorly prepared surfaces[3]
Heat Resistance Moderate to HighLow (typically < 100°C)[2][4]
Toxicity/Handling Can be skin irritants[1]Lower toxicity, less handling risk[4]
Applications
  • Amine-Cured Systems:

    • High-performance protective coatings for steel and concrete.[1]

    • Chemical-resistant tank linings.[3][5]

    • Industrial flooring and sealants where fast cure is needed.[2]

  • Polyamide-Cured Systems:

    • Corrosion-resistant primers for marine and humid environments.[3][4]

    • Flexible adhesives and sealants.

    • General-purpose coatings where ease of application and long pot life are important.

Anhydride (B1165640) Curing Agents

Anhydride curing agents are used in applications demanding high thermal stability and excellent electrical insulating properties. Unlike amines, they require elevated temperatures to cure effectively.

Mechanism of Action: The curing process with anhydrides is a two-step reaction that is often initiated by a hydroxyl group and accelerated by a catalyst (like a tertiary amine). First, the anhydride ring opens by reacting with a hydroxyl group, forming a carboxylic acid. This newly formed acid group then reacts with an epoxy group, creating an ester linkage and regenerating a hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction.[6] This mechanism results in a highly cross-linked polyester (B1180765) network.

EpoxyAnhydrideCuring Epoxy-Anhydride Curing Mechanism cluster_reactants Reactants cluster_products Reaction Steps cluster_network Result epoxy Epoxy Resin step2 Step 2: Esterification Carboxylic Acid + Epoxy -> Ester + new Hydroxyl epoxy->step2 anhydride Anhydride step1 Step 1: Ring Opening Anhydride + Hydroxyl -> Carboxylic Acid anhydride->step1 hydroxyl Hydroxyl Source (Initiator/Catalyst) hydroxyl->step1 step1->step2 step2->anhydride New Hydroxyl attacks another Anhydride network Cross-linked Polyester Network step2->network Reaction propagates

Epoxy-Anhydride Curing Mechanism

Performance Characteristics: Anhydride-cured systems are distinguished by their very high glass transition temperatures (Tg), leading to excellent performance at elevated temperatures.[6] They also exhibit low cure shrinkage, low exotherm, and superior electrical insulation properties.[6][7] A key drawback is their sensitivity to moisture, which can hydrolyze the anhydride and negatively impact properties.[6][7] The curing process requires heat and is generally slower, resulting in a very long pot life at ambient temperatures.[6]

Performance Data: Glass Transition Temperature (Tg)

The choice of curing agent has a profound impact on the maximum achievable glass transition temperature (Tg) of an epoxy system, which defines its thermal service limit. Dianhydrides, in particular, enable significantly higher Tg values compared to other common curing agents.

Curing Agent TypeSpecific Curing AgentMaximum Achievable Tg (°C)
Amine Polyoxypropylene diamine D-40056[8][9]
Amine Polyoxypropylene diamine D-23090[8][9]
Amine Isophorone diamine (IPDA)149[8][9]
Catalytic Dicyandiamide120[8][9]
Monoanhydride MTHPA125[8][9]
Monoanhydride NMA165[8][9]
Dianhydride BTDA238 [8][9]
Data based on a standard liquid epoxy resin (DGEBA) with appropriate post-curing.[8][9]
Applications
  • Electrical encapsulation, potting, and insulation for components like transformers and coils.

  • High-performance composites for aerospace and automotive parts.

  • Filament winding and pultrusion processes.[7]

  • Adhesives for high-temperature service environments.

Experimental Protocols

Protocol: Measuring Adhesive Lap Shear Strength (ASTM D1002)

This protocol describes the determination of the shear strength of an adhesive for bonding metal substrates.[10]

Objective: To measure the shear strength (in psi or MPa) of an adhesive bond between two metal plates. An epoxy with a lap shear strength over 2,500 psi is considered high strength.[11]

Materials & Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips.

  • Metal plates (e.g., aluminum), typically 1.62 mm (0.064") thick.

  • Adhesive system (resin and curing agent).

  • Solvent for cleaning (e.g., acetone, MEK).

  • Applicator for adhesive.

  • Clamps or fixtures to hold specimens during cure.

  • Calipers for precise measurement.

Procedure:

  • Specimen Preparation:

    • Cut metal strips to the required dimensions (typically 25.4 mm x 101.6 mm).

    • Clean the bonding surfaces of the metal strips thoroughly with a solvent to remove any oil, grease, or dirt. Surface preparation is critical for optimal adhesion.

    • Prepare the adhesive by mixing the resin and curing agent according to the manufacturer's specified ratio.

  • Adhesive Application & Assembly:

    • Apply a thin, uniform layer of the mixed adhesive to the end of one metal strip.

    • Place a second metal strip over the adhesive, creating a specific overlap area. Per ASTM D1002, the recommended overlap is 12.7 mm (0.5").[10]

    • Ensure the strips are aligned. Use a fixture to apply light pressure to the bond line to squeeze out excess adhesive and ensure a consistent bond thickness.

  • Curing:

    • Allow the assembled specimens to cure under the conditions specified for the adhesive system (e.g., 24 hours at 25°C, followed by a post-cure of 2 hours at 80°C).

  • Testing:

    • Measure the exact width and overlap length of the cured bond area.

    • Secure the ends of the lap joint specimen in the grips of the UTM, ensuring the load will be applied along the centerline of the specimen.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[10]

  • Data Analysis:

    • Record the maximum load (force) at which the bond failed.

    • Calculate the shear strength using the formula: Shear Strength = Maximum Load / Bond Area

    • Record the type of failure: adhesive failure (separation from the substrate) or cohesive failure (rupture within the adhesive itself).[11]

ASTMD1002_Workflow ASTM D1002 Lap Shear Test Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis A 1. Cut & Clean Metal Substrates B 2. Mix Resin & Curing Agent A->B C 3. Apply Adhesive & Assemble Lap Joint B->C D 4. Cure Assembly (Time & Temperature) C->D E 5. Measure Bond Area D->E F 6. Mount in UTM E->F G 7. Apply Tensile Load (Constant Rate) F->G H 8. Record Max Load at Failure G->H I 9. Calculate Shear Strength (Load / Area) H->I J 10. Characterize Failure Mode (Adhesive/Cohesive) I->J

ASTM D1002 Lap Shear Test Workflow
Protocol: Determining Glass Transition Temperature (Tg) by DSC (ASTM D3418)

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of a cured polymer.

Objective: To identify the temperature at which a cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Sample pans and lids (e.g., aluminum).

  • Crimping press for sealing pans.

  • Cured polymer sample (5-15 mg).

  • Microbalance.

Procedure:

  • Sample Preparation:

    • Carefully cut a small, representative sample from the cured polymer material. The sample weight should be between 5 and 15 mg.

    • Accurately weigh the sample using a microbalance.

    • Place the sample into a DSC pan and seal it with a lid using a crimping press.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC instrument.

    • Place an empty, sealed reference pan in the reference cell.

    • Program the DSC with the desired temperature profile. A typical profile for Tg determination is:

      • Segment 1 (Equilibration): Hold at a starting temperature (e.g., 25°C) for several minutes.

      • Segment 2 (First Heat): Ramp the temperature up at a constant rate (e.g., 10°C or 20°C per minute) to a temperature well above the expected Tg. This step removes the thermal history of the sample.

      • Segment 3 (Cool): Cool the sample back down to the starting temperature at a controlled rate.

      • Segment 4 (Second Heat): Ramp the temperature up again at the same rate as the first heat. The Tg is determined from this second heating scan.

  • Data Acquisition:

    • Run the programmed temperature profile and record the heat flow versus temperature data.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • The glass transition (Tg) will appear as a step-like change (an endothermic shift) in the heat flow baseline.

    • Determine the midpoint of this transition according to the instrument software's analysis function. This midpoint temperature is reported as the Tg.

References

Application Notes and Protocols for the Formulation of Agrochemicals Using 1,3,5-Trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylhexahydro-1,3,5-triazine (TMHT), a cyclic organic compound, is a versatile molecule with significant applications in the agrochemical industry. Its primary roles in agrochemical formulations include acting as a potent biocide and preservative, and as a stabilizer for pesticide formulations, thereby enhancing their shelf life and efficacy.[1] This document provides detailed application notes and experimental protocols for the effective utilization of TMHT in agrochemical formulations.

TMHT's biocidal activity is attributed to its nature as a formaldehyde-releasing agent. The slow and controlled release of formaldehyde (B43269) creates an environment hostile to microbial growth, thus preventing the degradation of the formulated product. As a stabilizer, it helps to maintain the chemical and physical integrity of the active ingredients in pesticide formulations.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in agrochemical formulations.

PropertyValueReference
CAS Number 108-74-7[2][3]
Molecular Formula C₆H₁₅N₃[2][3]
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 162-163.5 °C[3]
Melting Point -27 °C[3]
Density 0.919 g/mL at 25 °C[3]
Solubility in Water 350 g/L at 25 °C[4]
Flash Point 51 °C[3]

Applications in Agrochemical Formulations

Biocidal Preservative

This compound is an effective biocide for in-can preservation of aqueous agrochemical formulations. Its formaldehyde-releasing property inhibits the growth of bacteria and fungi, which can cause spoilage and degradation of the product.

Mechanism of Action as a Biocide

The proposed mechanism involves the slow hydrolysis of the triazine ring in the presence of water, leading to the release of formaldehyde. Formaldehyde, a potent electrophile, reacts with nucleophilic functional groups (e.g., amino, hydroxyl, and sulfhydryl groups) in microbial proteins and nucleic acids, leading to cell death.

Mechanism_of_Action Triazine 1,3,5-Trimethylhexahydro- 1,3,5-triazine Hydrolysis Hydrolysis (in aqueous formulation) Triazine->Hydrolysis Formaldehyde Formaldehyde (Released) Hydrolysis->Formaldehyde MicrobialCell Microbial Cell (Bacteria, Fungi) Formaldehyde->MicrobialCell diffusion Macromolecules Cellular Macromolecules (Proteins, Nucleic Acids) MicrobialCell->Macromolecules Inactivation Inactivation & Cell Death Macromolecules->Inactivation alkylation

Caption: Proposed mechanism of biocidal action.

Pesticide Formulation Stabilizer

TMHT can be incorporated into various pesticide formulations, such as suspension concentrates (SC) and emulsifiable concentrates (EC), to improve their long-term stability. It helps to prevent the chemical degradation of the active ingredient and maintain the physical properties of the formulation, such as particle size distribution and viscosity.

Illustrative Stability Data

The following table provides illustrative data on the effect of this compound on the stability of a hypothetical suspension concentrate (SC) formulation of a fungicide.

FormulationTMHT Concentration (%)Active Ingredient Degradation (%) after 6 months at 40°CChange in Viscosity (%) after 6 months at 40°C
Control (without TMHT)0.012.5+25.0
Formulation A0.14.2+8.5
Formulation B0.22.1+4.0
Formulation C0.51.5+2.1

Note: This data is for illustrative purposes only and may not represent the actual performance in all formulations.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of methylamine (B109427) and formaldehyde.

Materials:

  • Methylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, add 100 mL of 40% aqueous methylamine to a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 150 mL of 37% aqueous formaldehyde to the stirred methylamine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Set up the apparatus for reflux and heat the mixture to 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Saturate the aqueous layer with anhydrous potassium carbonate to facilitate phase separation.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The resulting liquid is this compound. Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow Start Start Reactants Methylamine + Formaldehyde (aq. solutions) Start->Reactants Reaction Condensation Reaction (0-10°C, then reflux at 60°C) Reactants->Reaction Workup Work-up: - Saturate with K₂CO₃ - Extract with Diethyl Ether Reaction->Workup Drying Dry Organic Phase (anhydrous MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Product 1,3,5-Trimethylhexahydro- 1,3,5-triazine Evaporation->Product End End Product->End

Caption: Workflow for the synthesis of TMHT.

Preparation of a Stabilized Suspension Concentrate (SC) Formulation

This protocol provides a general procedure for preparing a suspension concentrate (SC) formulation of a hypothetical fungicide, stabilized with this compound.

Materials:

  • Technical grade fungicide (e.g., 98% purity)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., naphthalene (B1677914) sulfonate condensate)

  • Antifreezing agent (e.g., propylene (B89431) glycol)

  • Antifoaming agent (e.g., silicone-based)

  • Thickening agent (e.g., xanthan gum)

  • This compound (as a preservative/stabilizer)

  • Deionized water

  • High-shear mixer

  • Bead mill

Procedure:

  • Preparation of the aqueous phase: In a suitable vessel, add the required amount of deionized water, propylene glycol, wetting agent, and dispersing agent. Mix until all components are dissolved.

  • Addition of the active ingredient: While stirring the aqueous phase with a high-shear mixer, slowly add the technical grade fungicide. Continue mixing until a uniform slurry is formed.

  • Wet milling: Pass the slurry through a bead mill to achieve the desired particle size distribution (typically 2-5 µm).

  • Addition of other additives: To the milled suspension, add the antifoaming agent, the pre-hydrated thickening agent, and the desired amount of this compound.

  • Final homogenization: Mix the formulation gently until all components are uniformly distributed.

  • Quality control: Perform quality control tests, including particle size analysis, viscosity measurement, and determination of the active ingredient content.

Formulation Development Workflow

Formulation_Workflow Start Start AqPhase Prepare Aqueous Phase (Water, Wetting/Dispersing Agents, Antifreeze) Start->AqPhase AddAI Add Active Ingredient (High-Shear Mixing) AqPhase->AddAI Milling Wet Milling (Bead Mill) AddAI->Milling Additives Add Additives (Antifoam, Thickener, TMHT) Milling->Additives Homogenize Final Homogenization Additives->Homogenize QC Quality Control (Particle Size, Viscosity, AI Content) Homogenize->QC End End QC->End

Caption: General workflow for SC formulation.

Accelerated Stability Testing of the SC Formulation

This protocol outlines a method for evaluating the storage stability of the prepared SC formulation.

Equipment:

  • Oven capable of maintaining a constant temperature (e.g., 54 ± 2 °C)

  • Glass bottles with screw caps

  • Viscometer

  • Particle size analyzer

  • High-performance liquid chromatography (HPLC) system for active ingredient analysis

Procedure:

  • Place 50 mL of the SC formulation into labeled glass bottles in triplicate.

  • Store one set of samples at room temperature (25 ± 2 °C) as a control.

  • Place the other sets of samples in an oven at an elevated temperature (e.g., 54 ± 2 °C) for 14 days (this is a common accelerated aging condition).

  • After the storage period, allow the samples to return to room temperature.

  • Visually inspect the samples for any signs of physical instability, such as phase separation, crystal growth, or caking.

  • Measure the viscosity and particle size distribution of the stored samples and compare them with the initial values and the room temperature control.

  • Determine the active ingredient content of the stored samples using a validated HPLC method and calculate the percentage of degradation.

Safety Precautions

This compound is a flammable liquid and can be irritating to the eyes, respiratory system, and skin.[4] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Preparation of Polymerization Catalysts Using 1,3,5-Trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3,5-trimethylhexahydro-1,3,5-triazine in the synthesis of advanced polymerization catalysts. The following sections detail the preparation of zirconium and hafnium borylimide catalysts, their application in olefin polymerization, and the associated reaction mechanisms.

Introduction

This compound, a cyclic tertiary amine, serves as a versatile reagent in organic synthesis. Its unique structural and electronic properties make it a valuable precursor in the preparation of sophisticated organometallic complexes used in catalysis. Notably, it is employed in the synthesis of zirconium and hafnium borylimide complexes, which are effective catalysts for olefin polymerization.[1][2] The nitrogen-rich core of the triazine derivative plays a crucial role in the formation of the catalytically active metal centers.

Catalyst Synthesis: Zirconium and Hafnium Borylimides

While specific, detailed experimental protocols for the synthesis of zirconium and hafnium borylimide catalysts directly employing this compound are not extensively documented in readily available literature, the general synthetic pathway involves the reaction of a suitable metal precursor with a borylimide ligand precursor, which can be derived from the triazine. The following are generalized protocols based on the synthesis of related group 4 polymerization catalysts.

Experimental Protocol: General Synthesis of a Group 4 Metal Precursor

This protocol outlines a general procedure for the synthesis of a Group 4 metal-amido complex, a common precursor for polymerization catalysts.

Materials:

  • This compound

  • Zirconium tetrachloride (ZrCl₄) or Hafnium tetrachloride (HfCl₄)

  • Anhydrous toluene (B28343)

  • Anhydrous hexane

  • n-Butyllithium (n-BuLi) in hexane

  • Appropriate borylating agent (e.g., a borane (B79455) or borate (B1201080) compound)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Cannula for liquid transfer

Procedure:

  • Ligand Synthesis: In a glovebox or under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric equivalent of n-butyllithium to deprotonate the triazine, forming a lithium amide intermediate. Allow the reaction to stir for several hours at room temperature to ensure complete formation.

  • In a separate Schlenk flask, suspend zirconium tetrachloride or hafnium tetrachloride in anhydrous toluene.

  • Metal Complex Formation: Cool the metal halide suspension to -78 °C.

  • Slowly transfer the lithium amide solution to the metal halide suspension via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Borylimide Formation: The resulting metal-amido complex is then reacted with a suitable borylating agent to form the final borylimide catalyst. The specific conditions for this step will depend on the chosen borylating agent.

  • Purification: The product is typically purified by filtration to remove lithium chloride, followed by removal of the solvent under vacuum. The resulting solid can be further purified by recrystallization from a suitable solvent like a toluene/hexane mixture.

Note: This is a generalized procedure. The specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the specific target borylimide catalyst.

Olefin Polymerization

Zirconium and hafnium-based catalysts are widely used in the polymerization of olefins such as ethylene (B1197577) and propylene. The performance of the catalyst, including its activity, the molecular weight of the resulting polymer, and the polymer's properties, is highly dependent on the ligand structure around the metal center.

Experimental Protocol: General Olefin Polymerization

This protocol describes a typical procedure for olefin polymerization using a synthesized Group 4 catalyst.

Materials:

  • Synthesized Zirconium or Hafnium borylimide catalyst

  • Methylaluminoxane (B55162) (MAO) solution in toluene (cocatalyst)

  • High-purity olefin monomer (e.g., ethylene, propylene)

  • Anhydrous toluene

  • Polymerization reactor equipped with a stirrer, temperature control, and gas inlet

  • Acidified methanol (B129727) (for quenching)

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the polymerization reactor with an inert gas (argon or nitrogen).

  • Add a specific volume of anhydrous toluene to the reactor.

  • Introduce the desired amount of the cocatalyst, typically methylaluminoxane (MAO), into the reactor.

  • Pressurize the reactor with the olefin monomer to the desired pressure and maintain a constant temperature.

  • Catalyst Injection: Dissolve a precise amount of the zirconium or hafnium borylimide catalyst in a small amount of anhydrous toluene and inject it into the reactor to initiate the polymerization.

  • Monitor the reaction progress by observing the monomer consumption.

  • Quenching: After the desired reaction time, quench the polymerization by adding acidified methanol.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Filter the polymer, wash it with methanol, and dry it under vacuum to a constant weight.

Quantitative Data

The performance of polymerization catalysts is evaluated based on several key parameters. The following table provides a template for summarizing such data, which would be obtained from experimental results.

CatalystMonomerTemperature (°C)Pressure (bar)Activity (kg polymer / (mol catalyst * h))Mₙ ( g/mol )Mₙ/Mₙ (PDI)
Zr-Borylimide Ethylene8010Data not availableData not availableData not available
Hf-Borylimide Propylene707Data not availableData not availableData not available

Note: Specific quantitative data for catalysts derived directly from this compound is not currently available in the public domain. The table serves as a template for reporting experimental findings.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis of the catalyst precursor and the general mechanism of olefin polymerization.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Precursor Synthesis triazine 1,3,5-Trimethylhexahydro- 1,3,5-triazine lithium_amide Lithium Amide Intermediate triazine->lithium_amide Deprotonation nBuLi n-Butyllithium nBuLi->lithium_amide metal_amido Metal-Amido Complex lithium_amide->metal_amido Salt Metathesis metal_halide ZrCl4 or HfCl4 metal_halide->metal_amido

Catalyst Precursor Synthesis Workflow

Olefin_Polymerization_Mechanism cluster_polymerization Olefin Polymerization Cycle catalyst Active Catalyst [M]-R pi_complex π-Complex Formation catalyst->pi_complex olefin Olefin Monomer olefin->pi_complex insertion Monomer Insertion pi_complex->insertion growing_chain Propagating Polymer Chain [M]-(CH2-CHR)n-R insertion->growing_chain growing_chain->catalyst Propagation termination Chain Termination/ Transfer growing_chain->termination polymer Polymer Product termination->polymer

General Olefin Polymerization Mechanism

Conclusion

This compound holds promise as a precursor for the synthesis of advanced zirconium and hafnium borylimide polymerization catalysts. While specific protocols and performance data directly linked to this starting material are not widely published, the general methodologies presented here provide a solid foundation for researchers to explore the development and application of these catalysts. Further research is warranted to fully elucidate the synthetic details and catalytic potential of these systems for the production of novel polyolefins with tailored properties.

References

Application Notes and Protocols for the Use of Formaldehyde Scavengers in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a highly reactive aldehyde widely used in research settings as a fixative for tissues and cells. However, residual or excess formaldehyde can be detrimental, causing unwanted protein cross-linking, interfering with analytical techniques, and inducing cellular toxicity. Formaldehyde scavengers are chemical compounds that react with and neutralize free formaldehyde, mitigating its adverse effects. These application notes provide detailed protocols for evaluating the efficacy of formaldehyde scavengers and their potential to protect cells from formaldehyde-induced damage.

Chemical Principles of Formaldehyde Scavenging

Formaldehyde's reactivity stems from the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack. Many effective formaldehyde scavengers are, therefore, nucleophilic compounds. Common classes of formaldehyde scavengers include:

  • Amines: Primary and secondary amines react with formaldehyde to form Schiff bases and other condensation products. Examples include Tris(hydroxymethyl)aminomethane (Tris), amino acids like cysteine and glycine, and polyamines.

  • Thiols: Thiol-containing compounds such as glutathione (B108866) and cysteine can react with formaldehyde to form more stable hemithioacetals and thiazolidine (B150603) derivatives.

  • Sulfites: Sodium sulfite (B76179) and metabisulfite (B1197395) are effective scavengers that react with formaldehyde to form formaldehyde bisulfite.

  • Natural Polyphenols: Compounds like resveratrol (B1683913) and epigallocatechin-3-gallate (EGCG) have demonstrated formaldehyde scavenging capabilities, often attributed to their antioxidant properties and reactive aromatic rings.[1]

The scavenging reaction is often pH-dependent and can be influenced by temperature and the concentration of reactants.

Quantitative Analysis of Formaldehyde Scavenger Efficacy

The effectiveness of a formaldehyde scavenger is determined by its ability to reduce the concentration of free formaldehyde in a solution. The following table summarizes the reported efficacy of various compounds.

ScavengerConcentration/ConditionsFormaldehyde Reduction (%)Reference/Assay Method
Propylamine1.0% in Urea-Formaldehyde (UF) resin50%Desiccator Method[2]
Cyclopentylaminein UF resin57%Perforator Method[2]
Sodium Metabisulfitein particleboard productionup to 100% (zero emission)Desiccator and Gas Analysis Methods[3][4]
Ammonium Bisulfite10% incorporation in particleboard~64%Perforator Method
Ureain particleboard production~44%Perforator Method
Graphene & Titanium DioxideNanomaterials97-98%Meta-analysis[5]
Natural Plant-based Adhesivesas a replacement for formaldehyde-based resins91-94%Meta-analysis[5]
CysteamineLaboratory settingHigh, nanomolar detectionGC-MS[6]
ResveratrolCell cultureDose-dependent cytotoxicity reductionMTT Assay[7]
Metforminin vitroProtects against DNA damage[1]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Formaldehyde Scavenging Efficacy

This protocol details the use of the Nash reagent (acetylacetone method) to quantify the reduction of formaldehyde in a solution by a scavenger. The principle involves the reaction of formaldehyde with acetylacetone (B45752) and ammonia (B1221849) to produce a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Formaldehyde solution (37%)

  • Test scavenger compound(s)

  • Nash Reagent:

    • Ammonium acetate (B1210297) (150 g)

    • Glacial acetic acid (3 mL)

    • Acetylacetone (2 mL)

    • Deionized water (to 1 L)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

  • Preparation of Formaldehyde Stock and Working Solutions:

    • Prepare a 1000 ppm formaldehyde stock solution by diluting 2.7 mL of 37% formaldehyde in 1 L of deionized water.

    • Prepare a 10 ppm formaldehyde working solution by diluting the stock solution in PBS (pH 7.4).

  • Preparation of Scavenger Solutions:

    • Prepare stock solutions of the test scavengers at a desired concentration (e.g., 10 mM) in PBS.

    • Create a series of dilutions of each scavenger to test for dose-dependency.

  • Scavenging Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, mix the formaldehyde working solution with the scavenger solution at various concentrations. Include a control with formaldehyde and PBS (no scavenger).

    • Incubate the mixtures at room temperature for a defined period (e.g., 30, 60, 120 minutes) to allow the scavenging reaction to occur.

  • Quantification of Residual Formaldehyde:

    • To 100 µL of each reaction mixture, add 100 µL of the Nash reagent.

    • Incubate the samples at 37°C for 30 minutes.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of formaldehyde (0-10 ppm).

    • Calculate the concentration of residual formaldehyde in each sample from the standard curve.

    • Determine the percentage of formaldehyde scavenged using the following formula: % Scavenged = [(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow for Quantifying Scavenger Efficacy

G cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Analysis prep_fa Prepare Formaldehyde Working Solution mix Mix Formaldehyde and Scavenger prep_fa->mix prep_scav Prepare Scavenger Dilutions prep_scav->mix incubate_react Incubate (e.g., 60 min) mix->incubate_react add_nash Add Nash Reagent incubate_react->add_nash incubate_quant Incubate at 37°C add_nash->incubate_quant read_abs Read Absorbance (412 nm) incubate_quant->read_abs calc Calculate % Scavenged read_abs->calc G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach add_treatment Add Formaldehyde +/- Scavenger incubate_attach->add_treatment incubate_treat Incubate for Exposure (e.g., 24h) add_treatment->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_sol Incubate Overnight add_solubilizer->incubate_sol read_abs Read Absorbance (570 nm) incubate_sol->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Formaldehyde ROS ROS FA->ROS induces Scavenger Scavenger Scavenger->FA neutralizes IKK IKK complex ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_active Active NF-κB (Nuclear Translocation) Gene Gene Transcription (Inflammation, Apoptosis) NFkB_active->Gene IkBa_NFkB->NFkB_active releases G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Formaldehyde ROS ROS FA->ROS induces Scavenger Scavenger Scavenger->FA neutralizes MST MST1/2 ROS->MST activates LATS LATS1/2 MST->LATS activates YAP_cyto YAP (phosphorylated) LATS->YAP_cyto phosphorylates YAP_nuc YAP (dephosphorylated) YAP_nuc->YAP_cyto sequestration YAP_nuc_TEAD YAP_nuc->YAP_nuc_TEAD TEAD TEAD TEAD->YAP_nuc_TEAD Gene Gene Transcription (Proliferation) YAP_nuc_TEAD->Gene

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine. The following sections detail troubleshooting for common issues, frequently asked questions, a detailed experimental protocol, and a summary of factors influencing the reaction yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed through the condensation reaction of methylamine (B109427) and formaldehyde (B43269).[1]

Question: Why is the yield of my this compound synthesis lower than expected?

Answer: Low yields can be attributed to several factors. The reaction is highly dependent on the chosen conditions.[1] Key areas to investigate include:

  • pH of the Reaction Mixture: The rate of condensation is sensitive to pH. Excessive acidity can protonate the methylamine, reducing its nucleophilicity and slowing the initial attack on formaldehyde. Conversely, while basic conditions can catalyze the reaction, an optimal pH is often required. The reaction is frequently carried out under neutral or slightly basic conditions to maintain the nucleophilicity of the amine while allowing for efficient dehydration.

  • Temperature Control: While some syntheses of related triazines are performed at room temperature, the rate of reaction and potential side reactions are influenced by temperature. Increased temperatures (50–100°C) can enhance the rate of hydrolysis of the triazine ring, leading to degradation of the product.[1]

  • Reactant Quality and Ratio: The purity of methylamine and formaldehyde is crucial. The stoichiometry of the reaction is a 3:3 molar ratio of methylamine to formaldehyde.[1] Significant deviations from this ratio can lead to the formation of side products and a lower yield of the desired triazine.

  • Water Content: The reaction produces water as a byproduct. In some cases, removing water, for instance through azeotropic distillation with a suitable solvent like toluene, can drive the equilibrium towards the product and improve the yield.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities in the synthesis of this compound can arise from unreacted starting materials, intermediates, or side products.

  • Common Impurities:

    • Unreacted methylamine and formaldehyde.

    • Hemiaminal intermediates.[1]

    • Byproducts from the reaction of the triazine with hydrogen sulfide, if present, such as thiadiazinane and dithiazine.[1]

    • In the presence of other nucleophiles, unwanted substituted triazines may form.

  • Purification Methods:

    • Washing: For related triazine syntheses, washing the crude product with a dilute acid solution (e.g., 0.1 M HCl) can help remove basic impurities.[2]

    • Distillation: As this compound is a liquid, vacuum distillation can be an effective method for purification, separating it from less volatile impurities.

    • Recrystallization: For solid triazine derivatives, recrystallization from an appropriate solvent is a common purification technique.

Question: The reaction seems to have stalled and is not proceeding to completion. What could be the cause?

Answer: A stalled reaction can be due to several factors related to the reaction equilibrium and kinetics:

  • Suboptimal pH: As the reaction progresses, the pH of the mixture may change, moving away from the optimal range for the condensation reaction. Monitoring and adjusting the pH during the reaction can be beneficial.

  • Accumulation of Water: The formation of water as a byproduct can inhibit the forward reaction. As mentioned, employing techniques to remove water can help drive the reaction to completion.

  • Low Temperature: If the reaction is being conducted at a low temperature, the rate may be very slow. A modest increase in temperature, while being mindful of potential product degradation, could help to increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is a cyclocondensation reaction. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is followed by a series of nucleophilic addition-elimination steps, leading to the formation of the six-membered hexahydro-1,3,5-triazine ring with the elimination of water.[1]

Q2: Is a catalyst necessary for this synthesis?

A2: The condensation of methylamine and formaldehyde can proceed without an external catalyst. However, the reaction rate is sensitive to pH, and the use of acid or base catalysts can be employed to optimize the process.[1] Bases like sodium hydroxide (B78521) or potassium carbonate can catalyze the condensation by deprotonating the hemiaminal intermediate.[1]

Q3: What solvents are suitable for this reaction?

A3: Water is a common and environmentally friendly solvent, especially when using aqueous solutions of formaldehyde (formalin) and methylamine. Aprotic solvents like chloroform, toluene, or 1,2-dichloroethane (B1671644) can also be used. The choice of solvent can influence reactant solubility and the ease of water removal.[1]

Q4: What are the safety precautions for handling this compound?

A4: this compound is a flammable liquid and can be corrosive and an irritant. It is important to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid sources of ignition.

Data Presentation

The yield of hexahydro-1,3,5-triazine derivatives is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for various triazine syntheses to provide a comparative overview.

ProductReactantsCatalyst/ConditionsSolventYield (%)Reference
Morpholine-substituted triazineDichloro-triazine, MorpholineDIPEATetrahydrofuran80[2]
Various 1,3,5-triazine (B166579) derivativesCyanuric chloride, AminesSonicationWater>75[2]
Hexamethylmelamine (crude)Hexamethylolmelamine-hexamethyl etherRaney nickel, H₂Methanol87
1,3,5-triazinane derivativesAmines, Formaldehyde-Toluene75-90[3]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the condensation reaction of methylamine and formaldehyde.

Materials:

  • Methylamine (40% solution in water)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (for pH adjustment, if necessary)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the methylamine solution.

  • Cool the flask in an ice bath.

  • Slowly add the formaldehyde solution to the stirred methylamine solution via the dropping funnel, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting liquid is crude this compound, which can be further purified by vacuum distillation if required.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Reactants 3 Methylamine (CH₃NH₂) + 3 Formaldehyde (CH₂O) Intermediate Formation of Hemiaminal and Imine Intermediates Reactants->Intermediate Condensation Product 1,3,5-Trimethylhexahydro- 1,3,5-triazine Intermediate->Product Cyclization Byproduct 3 H₂O Intermediate->Byproduct - 3 H₂O

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Side Reactions in the Condensation of Methylamine and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during experiments involving the condensation of methylamine (B109427) and formaldehyde (B43269).

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of when reacting methylamine with formaldehyde?

A1: The main side products include over-methylated species like dimethylamine (B145610) and trimethylamine (B31210), as well as cyclic compounds like hexamethylenetetramine (HMTA). Additionally, under certain conditions, polymerization can occur, leading to the formation of insoluble materials.

Q2: How does the molar ratio of methylamine to formaldehyde affect the product distribution?

A2: The molar ratio is a critical factor. An excess of formaldehyde can lead to the formation of dimethylamine and trimethylamine. Conversely, if formaldehyde is the limiting reagent, it can lead to the polymerization of intermediate species. For selective synthesis of a desired product, precise control of the stoichiometry is essential.

Q3: What is the influence of temperature on the reaction?

A3: Higher reaction temperatures generally favor the formation of more substituted products. For instance, temperatures exceeding 110°C can increase the yield of dimethylamine and trimethylamine. To minimize these side reactions, it is often recommended to conduct the reaction at lower temperatures.

Q4: How does pH impact the condensation reaction?

A4: The pH of the reaction medium affects the reactivity of both methylamine and formaldehyde. Generally, mildly acidic conditions (pH 4-5) can catalyze the formation of the iminium ion, a key intermediate, without excessively protonating the methylamine, which would render it non-nucleophilic. Both acidic and basic conditions can also influence the formation of different types of linkages (methylene vs. ether bridges) in any polymeric byproducts.

Q5: What is hexamethylenetetramine (HMTA) and how is it formed?

A5: Hexamethylenetetramine (HMTA) is a cage-like molecule formed from the reaction of formaldehyde and ammonia (B1221849).[1][2] In reactions involving methylamine and formaldehyde, the presence of any ammonia impurities can lead to the formation of HMTA. Furthermore, some reaction pathways may generate ammonia in situ, contributing to its formation.

Q6: Why am I observing a significant amount of insoluble polymer or "goop" in my reaction?

A6: Polymer formation is a common issue, particularly in Mannich-type reactions involving primary amines. This can occur when the initial condensation product, which is a secondary amine, reacts further with formaldehyde and another molecule of the substrate. High concentrations of reactants and elevated temperatures can promote polymerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of dimethylamine and/or trimethylamine in the product. Excess formaldehyde, high reaction temperature.Carefully control the stoichiometry, using methylamine as the limiting reagent if targeting a monomethylated product. Maintain the reaction temperature below 110°C.
Formation of an insoluble white precipitate. Polymerization or formation of hexamethylenetetramine (HMTA).Reduce reactant concentrations. Add reagents slowly to the reaction mixture. Ensure the absence of ammonia impurities. Maintain a slightly acidic pH (4-5) to control the reaction rate.
Low yield of the desired product. Suboptimal pH, incorrect stoichiometry, or polymerization.Optimize the pH of the reaction mixture. Use a slight excess of one reactant to drive the reaction to completion, depending on the desired product. Monitor the reaction progress using techniques like TLC or GC-MS to identify the optimal reaction time.
Reaction is not proceeding or is very slow. Low temperature, incorrect pH.Gradually increase the reaction temperature while monitoring for the formation of side products. Adjust the pH to a mildly acidic range (4-5) to catalyze imine formation.

Data Presentation

The following tables summarize the qualitative and semi-quantitative effects of key reaction parameters on the formation of side products. It is important to note that specific quantitative data for the methylamine-formaldehyde condensation is sparse in the literature; therefore, trends from analogous systems like melamine-formaldehyde and urea-formaldehyde resins are included for guidance.

Table 1: Effect of Reaction Conditions on Side Product Formation

Parameter Effect on Dimethylamine/Trimethylamine Formation Effect on Hexamethylenetetramine (HMTA) Formation Effect on Polymerization
↑ Temperature IncreasesCan increase if ammonia is presentIncreases
↑ Formaldehyde/Methylamine Ratio IncreasesLess direct impact, but excess formaldehyde can react with any available ammoniaCan increase
pH Highly dependent on the specific reaction; extremes can favor side reactionsFormation is favored under neutral to slightly alkaline conditionsInfluences the type of polymer linkages (ether vs. methylene (B1212753) bridges)
↑ Reactant Concentration Can increase due to more frequent intermolecular reactionsIncreases if ammonia is presentIncreases significantly

Table 2: Influence of pH on Polymer Linkage Type (Analogous Systems) [3][4]

pH Range Predominant Linkage Type Notes
Alkaline (pH > 9) Ether bridgesFavored in melamine-formaldehyde systems.
Weakly Acidic (pH 6-7) Methylene bridgesBecome more competitive in melamine-formaldehyde systems.
Acidic (pH 4-5.5) Methylene bridgesGenerally favored in urea-formaldehyde systems.

Experimental Protocols

General Experimental Protocol for Controlled Condensation

This protocol provides a general guideline for minimizing side reactions. Specific quantities and conditions should be optimized for the desired product.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reagent Preparation: Prepare a solution of methylamine in a suitable solvent (e.g., water, methanol).

  • pH Adjustment: Adjust the pH of the methylamine solution to the desired range (e.g., 4-5 for reductive amination) using a suitable acid (e.g., formic acid, hydrochloric acid).

  • Slow Addition of Formaldehyde: Place the formaldehyde solution (e.g., 37% aqueous solution) in the dropping funnel. Add the formaldehyde dropwise to the stirred methylamine solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable method (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using techniques such as distillation, crystallization, or column chromatography.

GC-MS Protocol for Product Analysis

This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the main product and side products.

  • Sample Preparation:

    • Take a representative aliquot from the reaction mixture.

    • If necessary, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite to react with excess formaldehyde).

    • Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane).

    • For quantitative analysis, add a known amount of an internal standard.

  • GC-MS Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-400.

  • Data Analysis:

    • Identify the peaks corresponding to methylamine, formaldehyde, the desired product, and potential side products (dimethylamine, trimethylamine, HMTA, etc.) by comparing their mass spectra with library data or known standards.

    • Quantify the components by integrating the peak areas and comparing them to the internal standard.

Mandatory Visualizations

Reaction_Pathways Methylamine Methylamine (CH₃NH₂) Iminium Methaniminium ion (CH₂=N⁺HCH₃) Methylamine->Iminium + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium HMTA Hexamethylenetetramine (HMTA) Formaldehyde->HMTA + NH₃ (impurity) Main_Product Desired Condensation Product (e.g., N,N'-Methylenebis(methylamine)) Iminium->Main_Product + CH₃NH₂ Dimethylamine Dimethylamine ((CH₃)₂NH) Iminium->Dimethylamine + H⁻ (e.g., from HCOOH) then + CH₂O, H⁻ Polymer Polymeric Products Iminium->Polymer + Nucleophile Main_Product->Polymer + CH₂O Trimethylamine Trimethylamine ((CH₃)₃N) Dimethylamine->Trimethylamine + CH₂O, H⁻

Caption: Reaction pathways for the condensation of methylamine and formaldehyde.

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Purification of 1,3,5-Trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 1,3,5-trimethylhexahydro-1,3,5-triazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound after synthesis?

A1: The primary and most effective method for purifying this compound, a liquid at room temperature, is vacuum distillation . This technique is particularly suitable for separating the high-boiling product from lower-boiling impurities such as residual starting materials and solvent (typically water). Given its high solubility in water, removing aqueous solvent is a critical purification step.

Q2: What are the common impurities I might encounter in my crude this compound product?

A2: Common impurities originate from the starting materials and the reaction conditions of the condensation reaction between methylamine (B109427) and formaldehyde (B43269). These can include:

  • Unreacted Methylamine: A volatile and low-boiling-point amine.

  • Unreacted Formaldehyde: Can exist in various forms, including paraformaldehyde.

  • Water: A major byproduct of the condensation reaction and often the reaction solvent.

  • Linear Oligomers: Incomplete cyclization can lead to the formation of linear polymers of formaldehyde and methylamine.

  • Side-reaction Products: Depending on the specific reaction conditions, other methylated amine species could be present.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is generally not a preferred method for this compound due to its low melting point (-27 °C), which means it is a liquid under standard laboratory conditions.[1] However, if the crude product is contaminated with significant amounts of solid impurities, a filtration step prior to distillation may be beneficial.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: Bumping or unstable boiling during distillation.

  • Possible Cause: Uneven heating or the absence of boiling chips/a magnetic stirrer. The high viscosity of the crude product can also contribute to this.

  • Suggested Solution:

    • Ensure vigorous and consistent stirring with a magnetic stir bar.

    • Use a high-quality vacuum grease to ensure a good seal and stable vacuum.

    • Heat the distillation flask evenly using a heating mantle with a stirrer.

    • Consider a fractional distillation setup for better separation if impurities have close boiling points to the product.

Issue 2: Low yield of purified product.

  • Possible Cause:

    • Incomplete reaction during synthesis.

    • Loss of product during transfer.

    • Distillation parameters (temperature and pressure) are not optimized, leading to decomposition or incomplete distillation.

  • Suggested Solution:

    • Monitor the synthesis reaction to ensure completion (e.g., by TLC or GC-MS of an aliquot).

    • Be meticulous during transfers of the crude product.

    • Carefully control the vacuum and heating mantle temperature. Start with a lower temperature and gradually increase it to find the optimal point for distillation without decomposition. A typical starting point for vacuum distillation would be a pressure of 10-20 mmHg, which will significantly lower the boiling point.

Purity Analysis

Issue 1: Multiple peaks observed in the GC-MS chromatogram.

  • Possible Cause: Presence of impurities such as unreacted starting materials, solvents, or byproducts.

  • Suggested Solution:

    • Identify the peaks by comparing their mass spectra with a library (e.g., NIST).

    • If unreacted starting materials are present, consider optimizing the reaction stoichiometry or reaction time.

    • If solvent peaks are significant, ensure the distillation is carried out for a sufficient duration to remove all lower-boiling components.

Issue 2: Broad or tailing peaks in the HPLC chromatogram.

  • Possible Cause:

    • Inappropriate mobile phase or column.

    • Presence of highly polar or ionic impurities.

    • Column degradation.

  • Suggested Solution:

    • Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water/buffer).

    • Consider a different column stationary phase (e.g., if using a C18 column, try a more polar or a phenyl-hexyl column).

    • Ensure the sample is fully dissolved in the mobile phase before injection.

    • Check the column's performance with a standard to ensure it is functioning correctly.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₅N₃[1]
Molecular Weight 129.21 g/mol
Appearance Colorless liquid[1]
Boiling Point 162-163.5 °C
Melting Point -27 °C[1]
Density 0.919 g/mL at 25 °C
Solubility in Water Highly soluble[2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin stirring and slowly heat the distillation flask.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may include water and unreacted methylamine.

    • Increase the temperature to distill the product. The boiling point will be significantly lower under vacuum.

    • Collect the fraction corresponding to pure this compound.

  • Completion: Stop the distillation when the product has been collected, and no more distillate is coming over at that temperature and pressure.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Purity Assessment by GC-MS (Starting Method)
  • Column: DB-Wax or a similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., methanol (B129727) or dichloromethane) before injection.

Protocol 3: Purity Assessment by HPLC (Starting Method)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium (B1175870) formate (B1220265) for better peak shape).

    • Start with a lower concentration of acetonitrile (e.g., 10%) and ramp up to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product (from Methylamine and Formaldehyde) distillation Vacuum Distillation synthesis->distillation Primary Purification gcms GC-MS distillation->gcms Purity Check hplc HPLC distillation->hplc Purity Check nmr NMR distillation->nmr Structure Confirmation

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_solutions_dist Distillation Solutions cluster_solutions_ana Analysis Solutions start Purification Issue? distillation_issue Distillation Problem? start->distillation_issue analysis_issue Analysis Problem? start->analysis_issue bumping Bumping/ Unstable Boiling distillation_issue->bumping Yes low_yield Low Yield distillation_issue->low_yield Yes multiple_peaks Multiple Peaks (GC/HPLC) analysis_issue->multiple_peaks Yes bad_peaks Broad/Tailing Peaks (HPLC) analysis_issue->bad_peaks Yes solution_stir Improve Stirring/ Heating bumping->solution_stir solution_params Optimize Temp/ Pressure low_yield->solution_params solution_identify Identify Impurities (MS Library) multiple_peaks->solution_identify solution_method_dev Optimize Method (Column/Mobile Phase) bad_peaks->solution_method_dev

Caption: Troubleshooting decision tree for the purification and analysis of this compound.

References

Technical Support Center: Managing Temperature Control in Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in triazine synthesis. The following information is designed to help you manage temperature control effectively, a critical parameter for successful and selective triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of substituted 1,3,5-triazines from cyanuric chloride?

Temperature control is paramount for achieving selective substitution on the 1,3,5-triazine (B166579) ring. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive nucleophilic substitution. The initial chlorine atom is highly reactive due to the electron-withdrawing nature of the triazine ring. Once substituted, the electron density of the ring increases, making the subsequent substitution less favorable and requiring more energy.[1] This allows for a stepwise substitution by carefully controlling the reaction temperature.

Q2: What are the typical temperature ranges for the sequential substitution of chlorine atoms on cyanuric chloride?

While the exact temperatures can vary depending on the nucleophile and solvent system, a general guideline for sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride is as follows:

  • First Substitution: Typically performed at low temperatures, around 0–5 °C, to prevent di- and tri-substitution.[1][2][3]

  • Second Substitution: Usually carried out at room temperature (approximately 20–25 °C) to 60 °C.[1]

  • Third Substitution: Requires elevated temperatures, often ranging from 70 °C to 100 °C, and in some cases up to the reflux temperature of the solvent.[1][2][3]

Q3: My triazine synthesis reaction is highly exothermic. What are the best practices for managing this?

Many triazine syntheses are exothermic, and improper management can lead to side reactions and poor yields. To control an exothermic reaction:

  • Use a cooling bath: Employ an ice-water bath or other appropriate cooling systems to maintain the desired temperature.

  • Slow, dropwise addition: Add the nucleophile or other reagents dropwise to the reaction mixture. This helps to dissipate the heat generated and avoid localized temperature spikes.[4]

  • Dilute solutions: Working with more dilute solutions can help to better manage the heat generated during the reaction.

  • Continuous monitoring: Use a thermometer to monitor the internal temperature of the reaction and adjust the rate of addition or cooling as needed.

Q4: Can elevated temperatures lead to product decomposition?

Yes, some triazine derivatives can be thermally labile. Excessive heat, especially during purification steps like solvent evaporation, can lead to decomposition.[5][6] It is advisable to use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.[5][6] Thermal decomposition of some triazine derivatives has been observed to begin at temperatures in the range of 241-296 °C.[5]

Q5: How does temperature affect the formation of isomers in 1,2,4-triazine (B1199460) synthesis?

In the synthesis of 1,2,4-triazines, particularly from unsymmetrical 1,2-dicarbonyl compounds, temperature can influence the regioselectivity of the condensation reaction.[7] Optimizing the reaction temperature, along with solvent polarity, can sometimes favor the formation of one regioisomer over another.[7]

Troubleshooting Guides

Issue 1: A mixture of mono-, di-, and tri-substituted products is obtained.

  • Primary Cause: Poor temperature control during the first nucleophilic substitution.

  • Solution:

    • Ensure the reaction vessel is adequately cooled, maintaining a temperature of 0-5 °C throughout the addition of the first nucleophile.[4] For highly reactive nucleophiles, a lower temperature (e.g., -20 °C) may be necessary.[4]

    • Add the nucleophile solution dropwise to prevent localized heating.[4]

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time for each step.[1]

Issue 2: The reaction is sluggish or does not proceed to completion.

  • Primary Cause: The reaction temperature is too low for the specific substitution step.

  • Solution:

    • For the second substitution, ensure the reaction is allowed to warm to room temperature or is gently heated to the appropriate temperature (up to 60 °C).[1]

    • For the third substitution, the reaction often requires significant heating (80 °C to reflux).[1] Ensure the chosen solvent has a boiling point that allows for the necessary reaction temperature to be reached.

    • Consider alternative heating methods like microwave irradiation, which can significantly reduce reaction times and improve yields, often at elevated temperatures (e.g., 150 °C for short durations).[6]

Issue 3: Formation of unwanted side products or product decomposition.

  • Primary Cause: The reaction temperature is too high, or there are localized hot spots.

  • Solution:

    • Review the thermal stability of your specific triazine derivative.[5][6]

    • If the reaction is exothermic, implement stricter temperature control measures as outlined in the FAQs.

    • During workup and purification, avoid excessive heating. Use reduced pressure for solvent evaporation.[5][6]

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature and other reaction conditions on the synthesis of triazine derivatives.

Table 1: Temperature Guidelines for Stepwise Nucleophilic Substitution of Cyanuric Chloride

Substitution StepTypical Temperature Range (°C)Key Considerations
First Substitution 0 - 5Crucial for selectivity to prevent multiple substitutions.[1][2]
Second Substitution Room Temperature (20-25) to 60Higher energy is required due to the deactivation of the triazine ring.[1]
Third Substitution 80 - RefluxRequires significantly elevated temperatures to overcome the highest activation energy.[1]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Final Substitution Step

MethodSolventTemperature (°C)TimeYield (%)Reference
ConventionalTHFReflux5 days< 5% (for hindered compounds)[8]
MicrowaveDMF1502.5 min54-87[2]
SonochemicalWaterRoom Temperature30-35 min84[2]
ConventionalEthanolReflux5-6 hours69[2]

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Di-substituted 1,3,5-Triazine

This protocol describes the sequential substitution of two chlorine atoms on cyanuric chloride with two different nucleophiles.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine)

  • Nucleophile 2 (e.g., an alcohol or another amine)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and an ice-water bath.

Procedure:

Step 1: First Substitution (Mono-substitution)

  • Dissolve cyanuric chloride (1 equivalent) in THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve Nucleophile 1 (1 equivalent) and DIPEA (1 equivalent) in THF.

  • Add the solution of Nucleophile 1 and DIPEA dropwise to the stirred cyanuric chloride solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.

Step 2: Second Substitution (Di-substitution)

  • To the reaction mixture from Step 1, add Nucleophile 2 (1 equivalent) and additional DIPEA (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and continue stirring. Gentle heating may be required depending on the reactivity of Nucleophile 2.

  • Monitor the reaction by TLC. Once complete, proceed with the appropriate workup and purification procedures.

Mandatory Visualizations

Troubleshooting_Temperature_Control start Start: Temperature-Related Issue in Triazine Synthesis issue What is the primary issue? start->issue mixture Mixture of mono-, di-, and tri-substituted products issue->mixture Mixture of products slow_reaction Slow or incomplete reaction issue->slow_reaction Slow reaction decomposition Product decomposition or side products issue->decomposition Decomposition cause1 Likely Cause: Poor temperature control during 1st substitution mixture->cause1 solution1a Maintain 0-5 °C (or lower for reactive nucleophiles) cause1->solution1a solution1b Add nucleophile dropwise cause1->solution1b cause2 Likely Cause: Temperature is too low for the substitution step slow_reaction->cause2 solution2a Increase temperature stepwise for subsequent substitutions cause2->solution2a solution2b Consider microwave -assisted synthesis for higher temperatures and shorter reaction times cause2->solution2b cause3 Likely Cause: Temperature is too high or reaction is exothermic decomposition->cause3 solution3a Verify thermal stability of the product cause3->solution3a solution3b Improve cooling and use dropwise addition for exothermic reactions cause3->solution3b

Caption: Troubleshooting workflow for temperature-related issues in triazine synthesis.

Stepwise_Synthesis_Workflow cluster_step1 First Substitution cluster_step2 Second Substitution start Cyanuric Chloride in Solvent cool Cool to 0-5 °C start->cool add1 Dropwise addition of Nucleophile 1 + Base cool->add1 react1 Stir at 0-5 °C add1->react1 monitor1 Monitor by TLC react1->monitor1 monitor1->react1 Incomplete product1 Mono-substituted Triazine monitor1->product1 Complete add2 Add Nucleophile 2 + Base product1->add2 warm Warm to RT (or heat if needed) add2->warm react2 Stir at elevated temp. warm->react2 monitor2 Monitor by TLC react2->monitor2 monitor2->react2 Incomplete product2 Di-substituted Triazine monitor2->product2 Complete

Caption: Experimental workflow for the stepwise synthesis of a di-substituted triazine.

References

Technical Support Center: Optimizing Catalyst Concentration for Hexahydro-1,3,5-Triazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalyst concentration in hexahydro-1,3,5-triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a catalyst in hexahydro-1,3,5-triazine formation?

A1: In the synthesis of hexahydro-1,3,5-triazines from primary amines and formaldehyde (B43269), a catalyst, typically an acid, serves to accelerate the reaction rate. The reaction can sometimes proceed without a catalyst, but its rate is highly sensitive to pH. Acid catalysts protonate the formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the primary amine, thereby speeding up the formation of the triazine ring.

Q2: What are common acid catalysts used for this synthesis?

A2: A variety of acid catalysts can be employed. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and other Brønsted acids. The choice of catalyst can influence reaction time, yield, and the formation of byproducts. In some cases, a combination of acids, such as p-TSA with a small amount of sulfuric acid, has been used to control the reaction exotherm and avoid induction periods.

Q3: Can the synthesis be performed without a catalyst?

A3: Yes, the condensation of primary amines and formaldehyde to form hexahydro-1,3,5-triazines can occur without the addition of an external catalyst. However, the reaction is often slower, and the pH of the reaction mixture can significantly influence the rate. For syntheses requiring controlled and efficient conversion, a catalyst is generally recommended.

Q4: How does catalyst concentration impact the reaction yield and purity?

A4: The concentration of the catalyst is a critical parameter. An optimal concentration will maximize the reaction rate and yield. However, excessively high catalyst concentrations can lead to the formation of undesired byproducts and may promote the degradation of the starting materials or the product, ultimately reducing the overall yield and purity. Conversely, a catalyst concentration that is too low may result in a sluggish or incomplete reaction.

Q5: What are the potential side reactions or byproducts to be aware of?

A5: Side reactions can include the formation of linear polymers or oligomers of formaldehyde and the amine, as well as other condensation products. Under strongly acidic conditions, degradation of the triazine ring can also occur. The presence of water can also influence the reaction, and in some cases, its removal is necessary to drive the reaction to completion.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Inappropriate Catalyst Concentration: The catalyst concentration may be too low for the reaction to proceed at a reasonable rate, or so high that it promotes side reactions and degradation. 2. Catalyst Inactivity: The catalyst may be old, hydrated, or of poor quality. 3. pH of the Reaction Mixture: The reaction rate is pH-dependent, and the initial pH may not be optimal.1. Optimize Catalyst Concentration: Perform a series of small-scale experiments with varying catalyst concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mol%) to identify the optimal loading. Monitor the reaction progress by TLC or another suitable analytical technique. 2. Use Fresh Catalyst: Ensure the catalyst is fresh and anhydrous. 3. Adjust pH: Measure the initial pH of the reaction mixture and adjust it to the optimal range if known for the specific substrates.
Reaction is Too Fast or Uncontrollable (Exothermic) 1. Excessive Catalyst Concentration: A high concentration of a strong acid catalyst can lead to a rapid and highly exothermic reaction.1. Reduce Catalyst Concentration: Lower the amount of catalyst used. 2. Use a Milder Catalyst: Consider using a weaker acid catalyst. 3. Control Temperature: Run the reaction at a lower temperature and add the catalyst portion-wise to manage the exotherm.
Formation of Significant Byproducts 1. Non-Optimal Catalyst Concentration: An incorrect catalyst concentration can favor the formation of side products. 2. High Reaction Temperature: Elevated temperatures can promote side reactions. 3. Presence of Excess Water: Water can sometimes interfere with the desired reaction pathway.1. Re-optimize Catalyst Concentration: As with low yield, perform optimization experiments to find a concentration that maximizes the formation of the desired product. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature. 3. Remove Water: If applicable, use a Dean-Stark apparatus or a drying agent to remove water from the reaction mixture.
Inconsistent Reaction Times 1. Variability in Catalyst Activity: The activity of the catalyst can vary between batches. 2. Fluctuations in Reaction Temperature: Poor temperature control can lead to inconsistent reaction rates.1. Standardize Catalyst: Use a catalyst from the same batch for a series of experiments. 2. Ensure Stable Temperature Control: Use a reliable heating/cooling system to maintain a constant reaction temperature.

Data Presentation

The following table provides illustrative data on the effect of p-toluenesulfonic acid (p-TSA) concentration on the synthesis of 1,3,5-trimethyl-hexahydro-1,3,5-triazine. Please note that these values are representative and the optimal conditions may vary depending on the specific substrates, solvent, and reaction scale.

Catalyst (p-TSA) Concentration (mol%) Reaction Time (hours) Yield (%) Purity (by NMR) Observations
0 (No Catalyst)2445>95%Very slow reaction.
0.11275>95%Moderate reaction rate.
0.5692>95%Good reaction rate and high yield.
1.0495>95%Fast reaction with excellent yield.
2.0388~90%Very fast reaction, but with a slight increase in byproduct formation.
5.0275~85%Rapid reaction, but significant byproduct formation observed.

Experimental Protocols

General Protocol for the Synthesis of 1,3,5-Trimethyl-hexahydro-1,3,5-triazine

This protocol describes a general procedure for the synthesis of 1,3,5-trimethyl-hexahydro-1,3,5-triazine, which can be adapted for optimization studies of catalyst concentration.

Materials:

  • Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

  • Formaldehyde (e.g., 37% in water, paraformaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)

  • Solvent (e.g., toluene, methanol, or solvent-free)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine solution.

  • If using paraformaldehyde, add it to the amine solution. If using aqueous formaldehyde, add it dropwise to the amine solution, maintaining the temperature below a specified point (e.g., 20-30 °C) with an ice bath if the reaction is exothermic.

  • Add the desired amount of the acid catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux for the desired amount of time. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by distillation, crystallization, or column chromatography, depending on its physical properties.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the yield.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis cluster_optimization Optimization Loop A 1. Combine Primary Amine and Formaldehyde B 2. Add Catalyst at Varied Concentrations A->B C 3. Stir at Controlled Temperature B->C D 4. Monitor Reaction Progress (e.g., TLC, NMR) C->D E 5. Quench Reaction & Isolate Crude Product D->E Reaction Complete F 6. Purify Product (e.g., Distillation, Crystallization) E->F G 7. Analyze Yield and Purity F->G H 8. Compare Results and Identify Optimal Catalyst Concentration G->H H->B Refine Concentration

Caption: Experimental workflow for optimizing catalyst concentration in hexahydro-1,3,5-triazine synthesis.

Troubleshooting_Guide Start Start Troubleshooting Issue Identify Primary Issue Start->Issue LowYield Low Yield Issue->LowYield Low Yield FastReaction Uncontrolled/Fast Reaction Issue->FastReaction Fast Reaction Byproducts Byproduct Formation Issue->Byproducts Byproducts CheckCatalystConc_Low Is Catalyst Concentration Optimized? LowYield->CheckCatalystConc_Low CheckCatalystConc_Fast Is Catalyst Concentration Too High? FastReaction->CheckCatalystConc_Fast CheckCatalystConc_By Is Catalyst Concentration Optimal? Byproducts->CheckCatalystConc_By OptimizeConc_Low Perform Concentration Optimization Study CheckCatalystConc_Low->OptimizeConc_Low No CheckCatalystActivity Is Catalyst Active? CheckCatalystConc_Low->CheckCatalystActivity Yes UseFreshCatalyst Use Fresh/Anhydrous Catalyst CheckCatalystActivity->UseFreshCatalyst No ReduceConc Reduce Catalyst Concentration CheckCatalystConc_Fast->ReduceConc Yes ConsiderMilderCatalyst Consider Milder Catalyst ReduceConc->ConsiderMilderCatalyst OptimizeConc_By Re-optimize Concentration CheckCatalystConc_By->OptimizeConc_By No CheckTemp Is Reaction Temperature Too High? CheckCatalystConc_By->CheckTemp Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes

Preventing degradation of 1,3,5-Trimethylhexahydro-1,3,5-triazine in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of degradation of 1,3,5-Trimethylhexahydro-1,3,5-triazine in acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of compound purity in acidic solution The hexahydro-1,3,5-triazine ring is susceptible to acid-catalyzed hydrolysis. The rate of degradation is strongly dependent on the pH of the solution.[1]Maintain the pH of the solution as close to neutral or alkaline as possible. If acidic conditions are required for the experiment, minimize the exposure time and temperature. Consider using a buffered system to maintain a stable, less acidic pH.
Formation of unknown peaks in analytical assays (e.g., HPLC, NMR) Degradation of this compound leads to the formation of various byproducts. While specific degradation products for the trimethyl derivative are not extensively documented, hydrolysis of the analogous compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) yields smaller molecules like formaldehyde (B43269) and ammonia.[2]Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. This can help in optimizing reaction or storage conditions to minimize the formation of these impurities.
Inconsistent experimental results Degradation of the starting material can lead to lower yields of the desired product and the formation of interfering byproducts, causing variability in experimental outcomes.Implement strict pH control throughout the experiment. Analyze the purity of the this compound stock solution before each use to ensure its integrity.
Precipitate formation during the reaction In some cases, degradation products or side reactions catalyzed by acidic conditions might lead to the formation of insoluble materials.If a precipitate is observed, isolate and analyze it to determine its identity. This information can provide insights into the degradation mechanism and help in devising strategies to prevent its formation, such as adjusting the solvent system or temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in acidic conditions?

A1: The primary degradation mechanism is acid-catalyzed hydrolysis. The nitrogen atoms in the triazine ring can be protonated under acidic conditions, which weakens the carbon-nitrogen bonds and makes the ring susceptible to cleavage by water molecules.[1] This ultimately leads to the breakdown of the heterocyclic structure into smaller molecules.

Q2: How does pH affect the stability of this compound?

A2: The stability of hexahydro-1,3,5-triazines is highly pH-dependent. Acidic conditions significantly accelerate the rate of hydrolysis and degradation. Studies on the analogous compound 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine have shown that the rate of hydrolysis increases dramatically with an increase in proton concentration (lower pH).[1]

Q3: What are the expected degradation products of this compound in an acidic aqueous solution?

Q4: Are there any recommended storage conditions to prevent degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry place in a tightly sealed container. For solutions, it is advisable to use aprotic solvents or buffered aqueous solutions with a pH above 7. If an acidic aqueous solution must be used, it should be prepared fresh and used immediately.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV or mass spectrometric detector is a common method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of the parent compound's signals and the appearance of signals from degradation products.

Quantitative Data on Hydrolysis

While specific kinetic data for this compound is limited in the public domain, the following table summarizes the hydrolysis rate constants for the structurally similar compound 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, which illustrates the significant impact of pH and temperature on degradation.[1]

Temperature (°C)pH-independent rate constant (k₁) (s⁻¹)pH-dependent rate constant (k₂) (M⁻¹s⁻¹)
222.6 x 10⁻⁵2.2 x 10⁶
604.8 x 10⁻⁴3.5 x 10⁸

The overall observed rate of hydrolysis can be described by the equation: d[triazine]/dt = (k₁ + k₂[H⁺])[triazine].[1]

Experimental Protocols

Protocol 1: Monitoring Degradation of this compound using HPLC

Objective: To quantify the degradation of this compound in an acidic solution over time.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (or other acid of choice)

  • Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer, pH adjusted)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in a non-degrading solvent (e.g., acetonitrile).

  • Prepare the acidic aqueous solution at the desired pH using HPLC-grade water and the chosen acid.

  • At time zero, spike the acidic solution with a known concentration of the triazine stock solution.

  • Incubate the solution at a constant temperature.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by neutralizing the aliquot with a suitable base or by diluting it in the mobile phase.

  • Analyze the sample by HPLC.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Typically 25-30 °C.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Quantify the peak area of the remaining this compound at each time point.

  • Plot the concentration of the triazine as a function of time to determine the degradation rate.

Protocol 2: Evaluating the Effectiveness of a Buffer in Preventing Degradation

Objective: To compare the degradation rate of this compound in an unbuffered acidic solution versus a buffered acidic solution.

Materials:

  • Same as Protocol 1.

  • Buffer components (e.g., citric acid and sodium citrate for a citrate buffer).

Procedure:

  • Prepare two sets of acidic solutions at the same initial pH.

    • Set A: Unbuffered acidic solution (e.g., HCl in water).

    • Set B: Buffered acidic solution (e.g., citrate buffer).

  • Follow steps 3-9 from Protocol 1 for both sets of solutions.

  • Compare the degradation rate constants obtained from the two sets of experiments to evaluate the protective effect of the buffer.

Visualizations

degradation_pathway This compound This compound Protonated Triazine Protonated Triazine This compound->Protonated Triazine H⁺ (Acidic Conditions) Ring Opening Intermediates Ring Opening Intermediates Protonated Triazine->Ring Opening Intermediates H₂O (Hydrolysis) Formaldehyde + Methylamine Formaldehyde + Methylamine Ring Opening Intermediates->Formaldehyde + Methylamine Further Decomposition

Caption: Proposed degradation pathway of this compound in acidic conditions.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Degradation Experiment cluster_analysis Analysis Stock Solution Stock Solution Initiate Reaction (t=0) Initiate Reaction (t=0) Stock Solution->Initiate Reaction (t=0) Acidic Medium (Buffered/Unbuffered) Acidic Medium (Buffered/Unbuffered) Acidic Medium (Buffered/Unbuffered)->Initiate Reaction (t=0) Incubate at Constant Temp Incubate at Constant Temp Initiate Reaction (t=0)->Incubate at Constant Temp Withdraw Aliquots at Time Intervals Withdraw Aliquots at Time Intervals Incubate at Constant Temp->Withdraw Aliquots at Time Intervals Quench Reaction Quench Reaction Withdraw Aliquots at Time Intervals->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing

Caption: General experimental workflow for monitoring the degradation of this compound.

References

Technical Support Center: Troubleshooting Low Reactivity in Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues of low reactivity and poor yield in multi-step chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a significant drop in yield in a subsequent reaction step?

Several factors can contribute to a lower-than-expected yield in a multi-step synthesis. The most common culprits include the purity of the intermediate carried over from the previous step, the stability of the intermediate, suboptimal reaction conditions for the subsequent step, and inaccurate quantification of the intermediate.[1][2][3] Impurities from a previous reaction can act as inhibitors or catalyze side reactions, directly impacting the efficiency of the next step.[2]

Q2: How can I determine if the problem lies with the intermediate from the previous step or the conditions of the current reaction?

A systematic approach is crucial. First, rigorously purify and characterize the intermediate from the previous step using techniques like NMR, LC-MS, and elemental analysis to confirm its identity and purity. If the intermediate is pure and the subsequent reaction still fails, the focus should shift to the reaction conditions of the current step.[1] Running a small-scale control reaction with a highly purified and well-characterized intermediate can help isolate the variable.

Q3: Can the intermediate's stability affect the subsequent reaction's outcome?

Absolutely. Reaction intermediates can be transient and highly reactive species.[4][5] If an intermediate is unstable, it may decompose or rearrange into an unreactive species before or during the subsequent reaction, leading to low yields.[6] Understanding the stability of intermediates is key to designing effective multi-step syntheses.[] It is often necessary to use the intermediate immediately after it is formed or to protect it if it is to be stored.

Q4: What role do side reactions in a previous step play in the reactivity of a subsequent step?

Side reactions in a preceding step can generate byproducts that are difficult to separate from the desired intermediate.[8] These byproducts can interfere with the subsequent reaction in several ways: by competing for reagents, by deactivating a catalyst, or by altering the optimal reaction conditions (e.g., pH).[2] This can lead to a significant decrease in the yield of the final product.

Q5: How can I optimize the conditions for a subsequent reaction to improve yield?

Optimizing reaction conditions is a multi-faceted process. Key parameters to consider are temperature, concentration of reactants, choice of solvent, and catalyst.[9][10][11] A Design of Experiments (DoE) approach can be systematically used to screen for optimal conditions. Monitoring the reaction progress using techniques like TLC, HPLC, or GC is essential to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[2][12]

Troubleshooting Guide

Symptom 1: The subsequent reaction does not proceed, and starting material (intermediate) is recovered.

This issue often points to problems with reaction activation or the inherent reactivity of the starting materials.

Potential Causes and Recommended Actions

Potential CauseRecommended Action
Insufficient Activation Energy Gradually increase the reaction temperature while monitoring for product formation and decomposition.[9][10]
Catalyst Inactivity Ensure the catalyst is fresh and active. Consider trying a different type of catalyst or increasing the catalyst loading.[2][9]
Incorrect Reagent Stoichiometry Verify the calculations for all reagents. Ensure that the limiting reagent is correctly identified.[13][14] In some cases, using an excess of one reagent can drive the reaction to completion.[15]
Presence of Inhibitors Impurities from the previous step or the solvent can inhibit the reaction.[2] Purify the intermediate and use anhydrous/high-purity solvents.[1][6]
Incorrect Solvent The solvent can significantly impact reactant solubility and reaction rates.[2] Screen a range of solvents with different polarities and properties.
Symptom 2: Low yield of the desired product with the formation of multiple byproducts.

The formation of byproducts suggests that side reactions are competing with the desired reaction pathway.[8]

Potential Causes and Recommended Actions

Potential CauseRecommended Action
Suboptimal Reaction Conditions Adjusting the temperature, concentration, or order of reagent addition can favor the desired reaction pathway.[2] Lowering the temperature can sometimes increase selectivity.
Reactive Intermediates Highly reactive intermediates may lead to undesired side reactions.[4][] Controlling the rate of reagent addition can prevent the buildup of reactive intermediates.[2]
Cross-Reactivity of Functional Groups If your intermediate has multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired location.
Air or Moisture Sensitivity If any of the reactants or the intermediate are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][12]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Objective: To qualitatively track the consumption of the starting material and the formation of the product over time.

Methodology:

  • Prepare a TLC chamber with an appropriate solvent system that gives good separation between the starting material and the expected product (Rf values ideally between 0.2 and 0.8).

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate. Also, spot the pure starting material as a reference.

  • Develop the TLC plate in the prepared chamber.

  • After the solvent front has reached near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp or by using an appropriate chemical stain.

  • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.[2]

Protocol 2: Purification of an Intermediate by Flash Column Chromatography

Objective: To purify the intermediate from unreacted starting materials, reagents, and byproducts from the previous step.

Methodology:

  • Concentrate the crude product from the previous reaction.

  • Choose an appropriate solvent system for column chromatography by running TLCs in various solvent mixtures. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Pack a chromatography column with silica (B1680970) gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Run the column by passing the eluent through it, collecting fractions.

  • Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified intermediate.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_action Corrective Actions start Low Reactivity in Subsequent Reaction analyze_intermediate Analyze Intermediate from Previous Step (NMR, LC-MS) start->analyze_intermediate check_conditions Review Current Reaction Conditions start->check_conditions is_pure Is Intermediate Pure? analyze_intermediate->is_pure conditions_optimal Are Conditions Optimal? check_conditions->conditions_optimal is_pure->conditions_optimal Yes purify Re-purify Intermediate is_pure->purify No optimize Optimize Reaction Conditions (Temp, Conc, Solvent) conditions_optimal->optimize No re_run Re-run Reaction conditions_optimal->re_run Yes purify->re_run optimize->re_run

Caption: A general troubleshooting workflow for low reactivity in subsequent reactions.

G start Reaction Stalled or Low Yield check_sm TLC/LC-MS Analysis: Starting Material (SM) Consumed? start->check_sm sm_not_consumed SM Not Consumed check_sm->sm_not_consumed No sm_consumed SM Consumed check_sm->sm_consumed Yes cause_inhibition Potential Cause: Inhibition or Inactive Reagents sm_not_consumed->cause_inhibition action_inhibition Action: - Purify SM - Check Reagent/Catalyst Activity - Increase Temperature cause_inhibition->action_inhibition check_product Desired Product Formed? sm_consumed->check_product product_not_formed Product Not Formed check_product->product_not_formed No low_yield Low Yield check_product->low_yield Yes cause_decomposition Potential Cause: Intermediate/Product Decomposition product_not_formed->cause_decomposition action_decomposition Action: - Lower Reaction Temperature - Reduce Reaction Time - Milder Workup cause_decomposition->action_decomposition cause_side_reactions Potential Cause: Side Reactions or Loss During Workup low_yield->cause_side_reactions action_side_reactions Action: - Optimize Conditions for Selectivity - Improve Purification Protocol cause_side_reactions->action_side_reactions

Caption: Decision tree for diagnosing the root cause of a failed subsequent reaction.

G cluster_pathway1 Desired Pathway cluster_pathway2 Problematic Pathway A Reactant A B Stable Intermediate B A->B Step 1 C Product C B->C Step 2 (High Yield) A2 Reactant A B2 Unstable Intermediate B* A2->B2 Step 1 D Decomposition Product D B2->D Decomposition C2 Product C B2->C2 Step 2 (Low Yield)

Caption: Impact of an unstable intermediate on a multi-step reaction pathway.

References

Technical Support Center: Ensuring Compound Stability Through Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential procedures for the safe handling and storage of chemical compounds to maintain their stability and integrity. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent experimental outcomes are a common indicator of compound degradation.[1] The degradation of a compound can alter its concentration, purity, and biological activity, which leads to variability in assays.[1] This can be caused by several factors, including improper storage, repeated freeze-thaw cycles, and exposure to light or air.[1] It is recommended to first verify the integrity of your compound stock and carefully review your handling procedures.[1]

Q2: What are the primary causes of degradation for small molecule compounds?

A2: The degradation of small molecules is often attributed to the following factors:

  • Hydrolysis: A chemical reaction with water that can be intensified by incorrect pH levels.[1][2]

  • Oxidation: A reaction with oxygen, which can be catalyzed by light or the presence of metal ions.[1][2] Peptides that contain Cysteine, Methionine, or Tryptophan are especially susceptible to oxidation.[1]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the breaking of chemical bonds.[1][2]

  • Thermal Decomposition: Elevated temperatures can speed up degradation reactions.[1]

Q3: How can I minimize the degradation of my peptide and protein samples?

A3: Peptides and proteins are particularly sensitive to degradation. To minimize this, you should:

  • Storage: For long-term stability, store lyophilized peptides and proteins at -20°C or -80°C.[1]

  • Handling: To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions.[1] When preparing to use a sample, allow it to reach room temperature before opening the container to prevent condensation and moisture absorption.[1] For peptides that are prone to oxidation, the use of oxygen-free solvents is recommended.[1]

Q4: What is the impact of repeated freeze-thaw cycles on compound stability?

A4: Repeated freeze-thaw cycles can significantly compromise the stability of compounds, especially for biologics like proteins.[3][4] The formation of ice crystals can disrupt a protein's structure, leading to aggregation or denaturation.[3] For other compounds, these cycles can cause changes in pH and solute concentration as water freezes, potentially destabilizing the active pharmaceutical ingredients (APIs).[3] It is a critical factor to consider for products that undergo transportation through various climates.[3] To mitigate this, it is recommended to aliquot samples into smaller, single-use volumes.[1][5]

Q5: How should I store light-sensitive compounds?

A5: Light-sensitive compounds should be protected from light to prevent photodegradation.[6][7] This can be achieved by:

  • Using dark-colored or opaque containers, such as amber vials, to block both UV and visible light.[6][7]

  • Covering samples with aluminum foil.[6][7]

  • Working in a dimly lit or dark room when handling these compounds.[6]

  • For tablets or pills, a colored film coating can provide protection.[7]

Troubleshooting Guides

Troubleshooting Inconsistent In Vitro Results

If you are observing variable activity in your in vitro assays, compound instability may be the root cause.[8] The following workflow can help you diagnose the issue.

A Inconsistent In Vitro Results B Assess Compound Purity and Identity A->B C Evaluate Solubility in Assay Medium B->C If pure D Perform Stability Assessment in Assay Buffer C->D If soluble G Optimize Assay Conditions C->G If insoluble E Perform Stability Assessment in Presence of Cells/Microsomes D->E If stable in buffer F Identify Degradation Products (LC-MS) D->F If unstable E->F If unstable F->G H Modify Compound or Formulation G->H If optimization fails I Consistent Results G->I If successful H->I

Caption: A flowchart to guide the investigation of inconsistent in vitro results.

General Compound Handling and Storage Workflow

Proper handling from receipt to use is crucial for maintaining compound stability.

A Receive Compound B Review Safety Data Sheet (SDS) for Storage Requirements A->B C Store in Appropriate Conditions (Temperature, Light, Humidity) B->C D Prepare Stock Solution C->D E Aliquot into Single-Use Vials D->E F Store Aliquots at Recommended Temperature E->F G Thaw Single Aliquot for Experiment F->G H Prepare Working Solution G->H I Use Immediately in Experiment H->I

Caption: A general workflow for the proper handling and storage of compounds.

Data Presentation: Recommended Storage Conditions

The appropriate storage temperature is critical for maintaining the stability of different types of compounds.[9][10][11]

Compound TypeSolid/LyophilizedIn SolutionRecommended Temperature (°C)Key Considerations
Small Molecules Room Temperature (if stable) or 4°C, -20°CProtect from light and moisture.[1]
✓ (e.g., in DMSO)4°C, -20°C, or -80°CUse anhydrous solvents; avoid repeated freeze-thaw cycles.[1]
Peptides & Proteins -20°C or -80°CLong-term stability.[1]
4°C (short-term), -80°C (long-term with cryoprotectant)Avoid repeated freeze-thaw cycles and microbial contamination.[1]
Enzymes 2°C to 8°C (short-term), -20°C or -80°C (long-term)Avoid repeated freeze-thaw cycles.[5][12]
Antibodies 2°C to 8°C (short-term), -20°C or -80°C (long-term)Avoid repeated freeze-thaw cycles.[5][12]
Nucleic Acids (DNA/RNA) -20°C or -80°CRNA is particularly susceptible to degradation.[5][9]

Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways.[13] This helps in developing and validating stability-indicating analytical methods.[13] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

1. Objective: To evaluate the stability of a compound under various stress conditions to identify likely degradation products.[13]

2. Materials:

  • Compound of interest

  • HPLC-grade solvents (e.g., methanol, water)

  • 0.1 M and 1 M Hydrochloric acid (HCl)

  • 0.1 M and 1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Oven and stability chambers

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.[13]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[13]

    • Incubate the solution at 60°C for 24 hours.[13]

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[13]

    • Analyze by the stability-indicating HPLC method.[13]

    • If no degradation is observed, repeat the study using 1 M HCl.[13]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[13]

    • Incubate at 60°C for 8 hours.[13]

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to 100 µg/mL.[13]

    • Analyze by HPLC.[13]

    • If no degradation is observed, repeat with 1 M NaOH.[13]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[13]

    • Store at room temperature, protected from light, for 12 hours.[13]

    • At specified time points, withdraw an aliquot, dilute to 100 µg/mL, and analyze by HPLC.[13]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish.

    • Expose to dry heat at 80°C in an oven for 48 hours.[13]

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to 100 µg/mL, and analyze by HPLC.[13]

  • Photostability Testing:

    • Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines.

    • A control sample should be kept in the dark in the same chamber.[13]

    • After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.[13]

References

Technical Support Center: Decontamination and Disposal of 1,3,5-Trimethylhexahydro-1,3,5-triazine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Trimethylhexahydro-1,3,5-triazine. The following sections detail protocols for decontamination and disposal, address specific issues that may be encountered, and provide relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Q2: How should I handle a small spill of this compound in the lab?

A2: For a small spill, first ensure the area is well-ventilated and eliminate all ignition sources. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed, and compatible container for hazardous waste disposal. The spill area should then be decontaminated.

Q3: What is the recommended method for the disposal of this compound waste?

A3: The primary recommended disposal method for this compound waste is through a licensed hazardous waste disposal company.[2] The most common technique is controlled incineration.[3][4] Do not dispose of this chemical down the drain or in regular trash, as it is harmful to aquatic life.[1]

Q4: Can I decontaminate glassware and equipment that has come into contact with this compound?

A4: Yes, glassware and equipment can be decontaminated. A thorough rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) followed by washing with soap and water is a common initial step. For more rigorous decontamination, chemical degradation through hydrolysis can be employed.

Q5: What are the expected byproducts of the decontamination and disposal of this compound?

A5: The primary degradation pathway for this compound in aqueous environments is hydrolysis, which breaks down the hexahydrotriazine ring to yield formaldehyde (B43269) and methylamine (B109427) derivatives.[5] Thermal decomposition during incineration is expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as water vapor. Incomplete combustion could potentially generate other hazardous byproducts.

Troubleshooting Guides

Decontamination Issues

Problem: A persistent odor remains after cleaning a spill.

  • Possible Cause: Incomplete removal of the spilled material or inadequate ventilation.

  • Solution:

    • Re-evaluate the decontamination procedure. Ensure all visible traces of the spill have been removed.

    • Increase ventilation in the affected area by opening sashes or using a local exhaust fan.

    • Perform a secondary decontamination step using a chemical degradation method, such as acid hydrolysis (see Experimental Protocols).

    • If the odor persists, the material may have penetrated porous surfaces. In such cases, professional decontamination services may be required.

Problem: Skin or eye contact has occurred.

  • Solution:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Disposal Issues

Problem: Uncertainty about how to classify and label the waste.

  • Solution:

    • The waste should be classified as hazardous waste.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

    • Include any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

    • Store the waste in a clearly labeled, sealed, and compatible container in a designated hazardous waste accumulation area.

Problem: The volume of waste is too large for our standard laboratory waste containers.

  • Solution:

    • Do not overfill waste containers. It is recommended not to exceed 90% of the container's total volume.

    • If you anticipate generating a large volume of waste, contact your institution's EHS department in advance to arrange for larger, appropriate waste containers.

    • For ongoing experiments that generate significant waste, establish a regular waste pickup schedule with your EHS department.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number108-74-7[1]
Molecular FormulaC₆H₁₅N₃[6]
Molecular Weight129.20 g/mol [1]
AppearanceColorless liquid[6]
Density0.919 g/mL at 25 °C[1]
Melting Point-27 °C[1]
Boiling Point162-163.5 °C[1]
Flash Point51 °C (closed cup)[1]
Solubility in WaterSoluble

Table 2: Hydrolysis Rate of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (a structural analog)

Temperature (°C)Rate EquationReference
22d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺][7]
60d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺][7]
Note: The hydrolysis of this compound is expected to follow a similar pH and temperature-dependent trend.

Experimental Protocols

Protocol 1: Decontamination via Acid Hydrolysis

This protocol is suitable for decontaminating glassware, metallic surfaces, and other acid-resistant materials.

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄)

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Container for collecting waste decontamination solution

Procedure:

  • Pre-cleaning: Mechanically remove any excess this compound. If applicable, rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., ethanol) and collect the rinsate as hazardous waste.

  • Acid Application: Carefully apply the 1 M acid solution to the contaminated surface. For glassware, it can be filled with the acid solution. For larger surfaces, the solution can be applied with a cloth or sponge (which must then be disposed of as hazardous waste).

  • Contact Time: Allow the acid solution to remain in contact with the surface for at least 1 hour. The rate of hydrolysis is enhanced at higher temperatures, so gently warming the solution (e.g., to 50-60°C) can increase the decontamination efficiency.[5][7]

  • Neutralization and Rinsing: After the contact time, carefully collect the acidic waste solution. Neutralize the surface by rinsing with a weak base solution (e.g., 5% sodium bicarbonate solution) followed by copious amounts of water.

  • Waste Disposal: The collected acidic waste solution should be neutralized before being disposed of as hazardous waste according to institutional guidelines.

Protocol 2: Disposal via Controlled Incineration

This is the recommended method for the final disposal of this compound waste and contaminated materials. This process should only be carried out by a licensed hazardous waste disposal facility.

Recommended Incineration Parameters:

  • Primary Combustion Chamber Temperature: 800-1000 °C

  • Secondary Combustion Chamber Temperature: 1100-1200 °C (as the compound contains nitrogen)[3]

  • Residence Time: A minimum of 2 seconds in the secondary chamber.

  • Air Supply: Sufficient excess air to ensure complete combustion.

  • Flue Gas Treatment: The incinerator must be equipped with a flue gas scrubbing system to remove acidic gases (like HCl, though this compound is not chlorinated) and other potential pollutants before release into the atmosphere.[3]

Mandatory Visualization

Decontamination_Workflow start Spill or Contamination Event assess Assess Hazard (Flammable, Corrosive) start->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste (Use Spark-Proof Tools) contain->collect pre_clean Pre-clean Surface (Mechanical Removal/Solvent Rinse) collect->pre_clean decon_method Select Decontamination Method pre_clean->decon_method hydrolysis Acid Hydrolysis (See Protocol 1) decon_method->hydrolysis Chemical Degradation rinse Neutralize and Rinse hydrolysis->rinse dispose_waste Dispose of all Waste as Hazardous Material rinse->dispose_waste end Decontamination Complete dispose_waste->end

Caption: Workflow for the decontamination of surfaces contaminated with this compound.

Disposal_Decision_Tree start Waste Generated (this compound) is_liquid Is the waste liquid or solid-contaminated? start->is_liquid liquid_waste Liquid Waste is_liquid->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated absorbents, PPE) is_liquid->solid_waste Solid containerize Place in a labeled, sealed, compatible container liquid_waste->containerize solid_waste->containerize storage Store in designated hazardous waste area containerize->storage disposal_facility Arrange for pickup by a licensed hazardous waste facility storage->disposal_facility incineration Recommended Disposal: Controlled Incineration disposal_facility->incineration end Disposal Complete incineration->end

Caption: Decision tree for the proper disposal of this compound waste.

References

Technical Support Center: Overcoming Solubility Issues in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My starting material is not dissolving in the chosen solvent. What are the initial troubleshooting steps?

A1: When facing poor solubility, a systematic approach is recommended. Begin with simple techniques such as:

  • Increasing Temperature: Gently heating the mixture can often increase the solubility of a compound. However, be cautious of potential degradation of thermally sensitive materials.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area, which can enhance the dissolution rate.[1]

  • Sonication: Using an ultrasonic bath can help break down agglomerates and increase the rate of dissolution.

If these methods are unsuccessful, more advanced techniques may be necessary.

Q2: What is a co-solvent and how can it improve solubility?

A2: A co-solvent is a solvent that is miscible with the primary solvent and is added in a smaller quantity to increase the solubility of a solute.[2][3][4][5] By altering the overall polarity of the solvent system, a co-solvent can create a more favorable environment for the solute to dissolve. For example, adding a small amount of a polar organic solvent like ethanol (B145695) to water can significantly increase the solubility of a non-polar organic compound.[3]

Q3: When should I consider using a surfactant to improve solubility?

A3: Surfactants are amphiphilic molecules that can be effective in solubilizing non-polar compounds in aqueous media.[6][7] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules form micelles, which have a hydrophobic core and a hydrophilic shell. Non-polar solutes can be encapsulated within the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous phase. This is a particularly useful technique in pharmaceutical formulations and for reactions involving non-polar reactants in an aqueous medium.

Q4: What is a solid dispersion and how is it prepared?

A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. This technique is often used to increase the dissolution rate and bioavailability of poorly water-soluble drugs. Common preparation methods include:

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, and the solvent is then evaporated to leave a solid dispersion.[2]

  • Hot-Melt Extrusion: The drug and carrier are mixed and heated to a molten state, then extruded and cooled to form a solid dispersion.[8][9][10][11]

Q5: How do cyclodextrins enhance the solubility of compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14][15] They can encapsulate a "guest" molecule (the poorly soluble compound) within their hydrophobic cavity, forming an inclusion complex.[12][14] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[12][13][14]

Q6: What is Phase Transfer Catalysis (PTC) and when is it useful?

A6: Phase Transfer Catalysis is a technique used for reactions where the reactants are in two different immiscible phases (e.g., an aqueous phase and an organic phase).[16][17][18] A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other, allowing the reaction to proceed.[17][19] This is particularly useful when a water-soluble nucleophile needs to react with an organic-soluble substrate.[19]

Troubleshooting Guides

Issue 1: Reactant solubility is low in the desired reaction solvent.

Troubleshooting Workflow:

G start Low Reactant Solubility step1 Increase Temperature start->step1 step2 Reduce Particle Size (Grinding/Micronization) step1->step2 If ineffective or thermally sensitive step3 Apply Sonication step2->step3 If still insoluble step4 Use a Co-solvent step3->step4 If dissolution is slow step5 Consider a Different Solvent (Use Hansen Solubility Parameters) step4->step5 If co-solvent is not effective or compatible step6 Employ Solubilizing Agents (Surfactants, Cyclodextrins) step5->step6 If single solvent is not an option end Solubility Improved step6->end

Caption: A stepwise approach to troubleshooting low reactant solubility.

Issue 2: A reactant precipitates out of solution during the reaction.
  • Possible Cause: The reaction conditions (e.g., temperature, concentration) may have changed, leading to supersaturation and precipitation.

    • Solution: Maintain a constant temperature and consider running the reaction at a more dilute concentration.

  • Possible Cause: A product of the reaction may be causing the starting material to precipitate (salting out).

    • Solution: Analyze the reaction mixture to identify the precipitant. If it is a salt, consider using a solvent system that can better solubilize it.

  • Possible Cause: The reactant may be degrading to an insoluble product.

    • Solution: Monitor the reaction for the formation of impurities. If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration.

Data Presentation

Table 1: Enhancement of Naphthalene (B1677914) Solubility in Water with Ethanol as a Co-solvent at 25°C
Ethanol Mole FractionNaphthalene Solubility (mol/L)Fold Increase in Solubility
0.002.4 x 10⁻⁴1.0
0.014.8 x 10⁻⁴2.0
0.029.6 x 10⁻⁴4.0
0.041.9 x 10⁻³7.9
0.073.8 x 10⁻³15.8

Data adapted from thermodynamics of solution of naphthalene in various water-ethanol mixtures.[3][4]

Table 2: Quantitative Solubility Enhancement of Poorly Soluble Drugs using Cyclodextrins
DrugCyclodextrin (B1172386)Initial Solubility (mg/L)Solubility with Cyclodextrin (mg/L)Fold Increase
Piroxicamβ-Cyclodextrin1428020
Gliclazideβ-Cyclodextrin2575030
KetoprofenHydroxypropyl-β-CD120240020

This table presents illustrative data and the actual enhancement can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
  • Dissolution: Dissolve the poorly soluble drug and the carrier (e.g., PVP K30, HPMC) in a suitable common organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and ethanol).[2] Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. Gentle heating (e.g., 40-50°C) can be applied to expedite the process, but care should be taken to avoid degradation of the drug or carrier.

  • Drying: Dry the resulting solid film or mass under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size and store it in a desiccator to protect it from moisture.

Protocol 2: Inclusion Complexation with Cyclodextrins by Freeze-Drying
  • Dissolution: Dissolve the guest molecule (poorly soluble compound) and the cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in deionized water in the desired molar ratio.

  • Complexation: Stir the aqueous solution at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freezing: Rapidly freeze the solution by, for example, immersing the flask in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution using a freeze-dryer until all the water has been removed by sublimation.

  • Collection: Collect the resulting fluffy powder, which is the cyclodextrin inclusion complex.

Mandatory Visualizations

Diagram 1: Mechanism of Solubilization by Cyclodextrin

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Diagram 2: Workflow for Phase Transfer Catalysis

G AqueousPhase Aqueous Phase (e.g., NaCN) Interface --------------------------------- Phase Boundary --------------------------------- PTC_aq AqueousPhase->PTC_aq 1. Anion Exchange (X⁻ for CN⁻) OrganicPhase Organic Phase (e.g., R-Cl in Toluene) Product R-CN OrganicPhase->Product 3. Reaction with Substrate (R-Cl) PTC Phase Transfer Catalyst (Q⁺X⁻) PTC_org PTC_aq->PTC_org 2. Migration to Organic Phase PTC_org->PTC_aq 4. Catalyst Regeneration and return to Aqueous Phase

Caption: Catalytic cycle of a phase transfer catalyst in a biphasic reaction.

References

Technical Support Center: Interpreting Complex NMR Spectra of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of triazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Solubility in Common NMR Solvents

Q1: My triazine derivative has poor solubility in standard NMR solvents like CDCl₃, leading to low signal-to-noise. What can I do?

A1: Poor solubility is a common issue with triazine derivatives, often due to strong intermolecular hydrogen bonding and π-stacking interactions between the aromatic rings.[1][2] Here are several strategies to improve solubility:

  • Solvent Selection: Use more polar aprotic solvents that are effective at disrupting hydrogen bonds. Recommended solvents include DMSO-d₆ or DMF-d₇.[2]

  • Use of Additives: Adding a small amount of trifluoroacetic acid (TFA) to a solvent like CDCl₃ (e.g., 7% v/v) can protonate the triazine ring, which reduces intermolecular interactions and improves solubility.[1]

  • Elevated Temperature: Acquiring the NMR spectrum at a higher temperature (e.g., 50 °C) can significantly enhance the solubility of your compound.[1][2]

Issue 2: Broad or Unresolved Peaks in the Spectrum

Q2: My ¹H NMR spectrum displays very broad peaks, particularly in the aromatic and N-H regions. What is the likely cause and how can I resolve this?

A2: Signal broadening in the NMR spectra of triazine derivatives is a frequent observation and can be attributed to several dynamic processes occurring on the NMR timescale.[1][2]

Common Causes:

  • Rotational Isomers (Rotamers): Restricted rotation around the C-N bond between the triazine ring and its amino substituents can result in the presence of multiple rotamers in equilibrium. If the rate of interconversion between these rotamers is intermediate on the NMR timescale, it leads to significant peak broadening.[1][2]

  • Tautomerism: The compound may exist as a mixture of tautomers in solution (e.g., dithiol and dithione forms).[2] An intermediate exchange rate between these tautomers can cause broadening of the observed signals.[2]

  • Proton Exchange: Exchangeable protons, such as those on N-H, S-H, or O-H groups, can undergo chemical exchange with each other or with residual water in the solvent. This is a common source of broad peaks.[2]

Troubleshooting Workflow:

G Troubleshooting Broad NMR Peaks start Broad Peaks Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr Dynamic Processes Suspected d2o_exchange Perform D₂O Exchange start->d2o_exchange Exchangeable Protons Suspected two_d_nmr Acquire 2D NMR (COSY, HSQC) start->two_d_nmr Complex Overlap sharp_low_t Slow exchange limit. Individual species observed. vt_nmr->sharp_low_t Sharper signals at low temp? sharp_high_t Fast exchange limit. Averaged signals observed. vt_nmr->sharp_high_t Sharper signals at high temp? peak_disappears Confirms exchangeable proton (N-H, O-H, S-H). d2o_exchange->peak_disappears Peak disappears? assignments assignments two_d_nmr->assignments Assign correlations to resolve structure.

Workflow for troubleshooting broad NMR peaks.

Detailed Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most powerful technique for investigating dynamic processes.[2]

    • Low Temperatures: Cooling the sample slows down the exchange rates. If the broadening is due to rotamers or tautomers, you may observe sharp signals for each individual species at the slow exchange limit.[2][3]

    • High Temperatures: Heating the sample can increase the exchange rate, leading to the observation of a single, sharp, averaged signal if the fast exchange limit is reached.[2][3]

  • D₂O Exchange: To confirm if a broad peak is from an exchangeable proton (like N-H), add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The peak corresponding to the exchangeable proton will disappear.[2]

  • 2D NMR Spectroscopy: For complex spectra with overlapping signals, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Helps to identify proton-proton coupling networks.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining stereochemistry and differentiating between rotamers.[1][5]

Issue 3: Complex Signal Multiplicity and Overlap

Q3: The signals in my spectrum are split into complex multiplets and there is significant overlap, making assignment impossible. How can I simplify the interpretation?

A3: High signal multiplicity and overlap are common in triazine derivatives, especially those with multiple aliphatic or aromatic substituents.[1]

Strategies for Simplification and Assignment:

  • Higher Field Strength: If available, use a higher field NMR spectrometer. This will increase the chemical shift dispersion and can help to resolve overlapping multiplets.

  • 2D NMR Experiments: As mentioned in the previous section, 2D NMR is essential for deciphering complex spectra. A combination of COSY, HSQC, and HMBC experiments will allow for the unambiguous assignment of most proton and carbon signals.[1][4]

  • Selective 1D Experiments:

    • 1D NOE (Nuclear Overhauser Effect): Irradiating a specific proton and observing which other proton signals are enhanced can provide information about spatial proximity, helping to assign protons in crowded regions.[6]

    • 1D TOCSY (Total Correlation Spectroscopy): Allows for the identification of all protons within a spin system, even if they are not directly coupled.

Logical Diagram for Spectral Assignment Strategy:

G Strategy for Assigning Complex NMR Spectra start Complex 1D NMR Spectrum cosy Run ¹H-¹H COSY start->cosy hsqc Run ¹H-¹³C HSQC start->hsqc assign_h Assign Proton Spin Systems cosy->assign_h assign_c Assign Protonated Carbons hsqc->assign_c hmbc Run ¹H-¹³C HMBC assign_q Assign Quaternary Carbons & Connect Fragments hmbc->assign_q noesy Run ¹H-¹H NOESY assign_stereo Determine Stereochemistry & Conformation noesy->assign_stereo assign_h->hmbc assign_c->hmbc assign_q->noesy final_structure Final Structure Assignment assign_stereo->final_structure

Logical workflow for complete spectral assignment.

Quantitative Data Summary

The chemical shifts of protons and carbons in triazine derivatives are highly dependent on the substituents, solvent, and temperature. The following tables provide typical chemical shift ranges for common structural motifs.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Triazine Derivatives

Functional GroupChemical Shift (ppm)Notes
Triazine Ring Carbons165.0 - 175.0Carbons within the triazine core.[2]
C=S (Dithione)175.0 - 185.0Characteristic of the thione tautomer.[2]
C-S (Dithiol)160.0 - 170.0Expected for the thiol tautomer.[2]
Azomethine (-CH=N)162.5 - 163.0Imine carbon signal.[4]
Phenyl C (ipso)138.0 - 142.0Carbon attached to an amino group.[2]

Table 2: Typical ¹H NMR Chemical Shift Ranges for Triazine Derivatives

Functional GroupChemical Shift (ppm)Notes
N-H (Triazine)11.0 - 13.0Often broad due to exchange.[2]
S-H (Thiol)12.0 - 14.0Often broad and may exchange with N-H.[2]
Azomethine (-CH=N)8.7 - 9.0Typically a sharp singlet.[4]
Aromatic Protons7.0 - 8.5Depends heavily on substitution pattern.[7]
Aliphatic Protons (next to N)3.0 - 4.0Protons on carbons attached to nitrogen.[8]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To study dynamic processes such as rotational isomerism or tautomerism.

Methodology:

  • Sample Preparation: Prepare the sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇, or toluene-d₈ for a wider temperature range). Ensure the sample is homogeneous.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K).

  • Cooling Sequence:

    • Lower the temperature in increments (e.g., 10-20 °C).

    • At each temperature step, allow the sample to equilibrate for 5-10 minutes.

    • Acquire a ¹H NMR spectrum at each temperature, ensuring the spectrometer is properly tuned and shimmed.

    • Continue until significant sharpening of signals is observed or the solvent freezing point is approached.

  • Heating Sequence (optional):

    • If coalescence and sharpening into averaged signals are expected, increase the temperature from room temperature in increments (e.g., 10-20 °C).

    • Repeat the equilibration and acquisition steps at each temperature.

  • Data Analysis: Compare the spectra at different temperatures, noting changes in chemical shifts, line widths, and multiplicities to determine the coalescence temperature and calculate the energy barrier for the dynamic process.[3]

Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

Objective: To elucidate the complete chemical structure and assign all proton and carbon signals.

Methodology:

  • Sample Preparation: A reasonably concentrated and pure sample is required for good quality 2D spectra. Ensure the sample is fully dissolved.

  • ¹H and ¹³C 1D Spectra: First, acquire standard high-resolution 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths and appropriate acquisition parameters.

  • COSY (¹H-¹H Correlation):

    • Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Analyze the cross-peaks, which indicate J-coupling between protons.[1]

  • HSQC (¹H-¹³C One-Bond Correlation):

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals.

    • Optimize the one-bond coupling constant (¹JCH) to an average value (typically ~145 Hz for aliphatic and aromatic C-H).

    • Analyze the cross-peaks, which correlate each proton with its directly attached carbon.[1]

  • HMBC (¹H-¹³C Long-Range Correlation):

    • Use a standard gradient-selected HMBC pulse sequence.

    • Use the same spectral widths as for the HSQC.

    • Optimize the long-range coupling constant (ⁿJCH) to a typical value (e.g., 8 Hz) to observe correlations over 2-3 bonds.

    • Analyze the cross-peaks to connect different spin systems and assign quaternary carbons.[4]

References

Technical Support Center: Minimizing Byproduct Formation in Industrial Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the industrial scale-up of chemical processes.

Troubleshooting Guides

Issue: An unexpected byproduct is detected during scale-up.

This guide provides a systematic approach to identifying the root cause of unexpected byproduct formation and implementing corrective actions.

Troubleshooting Workflow for Unexpected Byproduct Formation

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Investigation Investigation Phase cluster_Hypothesis Hypothesis Formulation cluster_Testing Hypothesis Testing (Lab Scale) cluster_Solution Solution Implementation A Unexpected Byproduct Detected (e.g., via HPLC, GC-MS) B Characterize Byproduct (MS, NMR, etc.) A->B C Review Process Parameters (Temperature, Pressure, Time) A->C D Analyze Raw Materials (Purity, Impurities) A->D E Evaluate Mixing & Mass Transfer (CFD, Visual Inspection) A->E F Hypothesize Root Cause(s) B->F C->F D->F E->F G Design of Experiments (DoE) F->G H Modify Process Parameters G->H I Test New Raw Material Batch G->I J Adjust Mixing Conditions G->J K Implement Optimized Parameters at Scale H->K I->K J->K L Monitor with PAT K->L

Caption: A workflow for troubleshooting unexpected byproduct formation.

Frequently Asked Questions (FAQs)

Q1: We are observing a new, significant impurity in our large-scale reactor that was not present in the lab. What are the likely causes?

A1: Several factors can contribute to the emergence of new impurities during scale-up. The most common culprits are related to changes in physical parameters that do not scale linearly:

  • Heat Transfer Inefficiencies: Larger reactors have a lower surface-area-to-volume ratio, which can lead to localized hot spots where temperature-sensitive side reactions can occur.[1][2]

  • Inadequate Mixing and Mass Transfer: What appears as a homogeneous mixture at the lab scale may have concentration gradients in a large reactor, leading to localized excesses of reactants and the formation of byproducts.[3][4]

  • Longer Reaction Times: While aiming for the same endpoint, subtle differences in heating and cooling profiles or addition times can extend the overall reaction time, potentially favoring slower-forming thermodynamic byproducts.[5]

  • Raw Material Variability: Different batches of starting materials may contain trace impurities that, on a larger scale, reach a sufficient concentration to participate in side reactions.[6][7]

Q2: How can we determine if byproduct formation is under kinetic or thermodynamic control?

A2: Understanding whether a reaction is under kinetic or thermodynamic control is crucial for optimizing selectivity.[5][8][9]

  • Kinetic Control: The major product is the one that forms the fastest, having the lowest activation energy. This is typically favored at lower temperatures and shorter reaction times.[10]

  • Thermodynamic Control: The major product is the most stable one, having the lowest Gibbs free energy. This is favored at higher temperatures and longer reaction times, where an equilibrium can be established.[10]

To distinguish between the two, you can perform experiments where you vary the reaction temperature and time and analyze the product distribution.

Kinetic vs. Thermodynamic Control Pathways

Kinetic_vs_Thermodynamic Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermodynamic Transition State (Thermodynamic) Reactants->TS_Thermodynamic Higher Ea Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Equilibration (Higher Temp)

Caption: Energy profile illustrating kinetic and thermodynamic reaction pathways.

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive byproduct analysis:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This is a powerful tool for separating non-volatile impurities and providing molecular weight and structural information for identification.[11][12]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): Ideal for the analysis of volatile byproducts and residual solvents.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown impurities.

  • Raman and Mid-Infrared (MIR) Spectroscopy: These can be used as Process Analytical Technologies (PAT) for real-time, in-process monitoring of reactant consumption and byproduct formation without the need for sampling.[15][16][17]

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in a Hypothetical Esterification Reaction

Temperature (°C)Desired Product Yield (%)Byproduct 'X' (%)Byproduct 'Y' (%)
8085105
1009262
1208857
14075421

This table illustrates that increasing the temperature from 80°C to 100°C improves the yield of the desired product while reducing the formation of byproduct 'X'. However, further increases in temperature lead to a decrease in the desired product yield and a significant increase in the formation of byproduct 'Y', a common scenario when a higher temperature activates an alternative reaction pathway.[7][18][19]

Table 2: Impact of Mixing Speed on Selectivity in a Parallel Reaction

Impeller Speed (RPM)Desired Product (P1) Selectivity (%)Undesired Byproduct (P2) Selectivity (%)
507030
1008515
200955
300964

This table demonstrates that for a mixing-sensitive parallel reaction, increasing the impeller speed can significantly improve the selectivity towards the desired product by ensuring rapid homogenization of reactants and minimizing localized high concentrations that favor the formation of the byproduct.[3][20][21]

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of Non-Volatile Byproducts

  • Sample Preparation:

    • Accurately weigh a representative sample of the reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or methanol) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[6]

  • Chromatographic Conditions:

    • Column: Select a suitable reversed-phase column (e.g., C18) with appropriate dimensions.

    • Mobile Phase: Use a gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-1.0 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 30-40 °C) for reproducible retention times.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is common for polar molecules.

    • Polarity: Operate in both positive and negative ion modes to detect a wider range of compounds.

    • Scan Mode: Perform a full scan to detect all ions within a specified mass range.

    • Fragmentation: For structural elucidation, perform tandem MS (MS/MS) on the parent ions of interest.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Identify the molecular weights of the main product and any impurities from the mass spectra.

    • Use MS/MS fragmentation patterns and a comparison with known standards or databases to identify the byproducts.

    • Quantify the byproducts using a calibration curve of a reference standard if available, or by relative peak area if not.[11][12]

Protocol 2: General Procedure for GC-MS Analysis of Volatile Byproducts

  • Sample Preparation:

    • For liquid samples, a direct injection of a diluted sample (in a volatile solvent like dichloromethane (B109758) or hexane) may be possible.

    • For solid or aqueous samples, headspace or solid-phase microextraction (SPME) is often used to extract the volatile components.[22][23]

  • Gas Chromatographic Conditions:

    • Column: Select a capillary column with a stationary phase appropriate for the polarity of the analytes.

    • Carrier Gas: Helium is typically used at a constant flow rate.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

    • Oven Temperature Program: Start at a low temperature, hold for a few minutes, then ramp up to a final temperature to separate compounds based on their boiling points.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron ionization (EI) is standard.

    • Scan Mode: Acquire data in full scan mode to obtain mass spectra for all eluted compounds.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for identification.

    • Quantify byproducts using an internal or external standard with a calibration curve.[13][14]

Protocol 3: In-Process Monitoring using Raman Spectroscopy

  • Probe Integration:

    • Insert a sterile, chemically resistant immersion probe into a port in the reactor.

    • Ensure the probe tip is in a location that is representative of the bulk reaction mixture.[24][25]

  • Data Acquisition:

    • Connect the probe via fiber optic cables to the Raman spectrometer.

    • Set the laser wavelength and power appropriate for the sample to maximize the Raman signal and minimize fluorescence.

    • Acquire spectra at regular intervals throughout the reaction.[15]

  • Chemometric Model Development:

    • Collect Raman spectra of calibration samples with known concentrations of reactants, products, and key byproducts.

    • Develop a multivariate calibration model (e.g., Partial Least Squares - PLS) to correlate the spectral data with the concentrations of the components.

  • Real-Time Monitoring:

    • Apply the developed model to the spectra acquired during the live reaction to obtain real-time concentration profiles of the key species.

    • Use this data to monitor reaction progress, detect deviations from the expected profile, and identify the onset of byproduct formation.[17]

Mandatory Visualizations

Decision Tree for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting_Decision_Tree A Byproduct Formation Observed B Is the reaction temperature-sensitive? A->B C Optimize Temperature: - Lower temperature for kinetic control - Higher temperature for thermodynamic control B->C Yes D Is the reaction mixing-sensitive? B->D No C->D E Improve Mixing: - Increase agitation speed - Change impeller design - Optimize reagent addition point D->E Yes F Have raw material lots changed? D->F No E->F G Analyze Raw Materials: - Test for new impurities - Qualify new suppliers F->G Yes H Review Reaction Stoichiometry & Time F->H No G->H I Adjust reagent ratios or reaction duration H->I

Caption: A decision tree to guide troubleshooting of byproduct formation.

References

Validation & Comparative

A Comparative Analysis of 1,3,5-Trimethylhexahydro-1,3,5-triazine and Other H2S Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H₂S), a toxic and corrosive gas, poses significant challenges across various industries, including oil and gas, wastewater treatment, and biogas production. The effective removal of H₂S is crucial for operational safety, asset integrity, and environmental compliance. A variety of chemical agents, known as H₂S scavengers, are employed for this purpose. This guide provides a detailed comparison of 1,3,5-Trimethylhexahydro-1,3,5-triazine, a prominent H₂S scavenger, with other commonly used alternatives, supported by available experimental data and methodologies.

Classification of H2S Scavengers

H₂S scavengers can be broadly categorized based on their chemical nature and mechanism of action. Understanding these classifications is key to selecting the appropriate scavenger for a specific application.

Scavengers H₂S Scavengers Regenerative Regenerative Scavengers->Regenerative Process Type NonRegenerative Non-Regenerative Scavengers->NonRegenerative Process Type Triazine Triazine-Based MMATriazine 1,3,5-Trimethylhexahydro- 1,3,5-triazine (MMA-Triazine) Triazine->MMATriazine MEATriazine Monoethanolamine (MEA) Triazine Triazine->MEATriazine NonTriazine Non-Triazine Aldehydes Aldehydes (e.g., Glyoxal) NonTriazine->Aldehydes MetalSalts Metal Salts (e.g., Zinc, Iron) NonTriazine->MetalSalts MBO Methylene Bis-Oxazolidine (MBO) NonTriazine->MBO Amines Amines (e.g., MEA, DEA) Regenerative->Amines NonRegenerative->Triazine Chemical Family NonRegenerative->NonTriazine Chemical Family Solid Solid Scavengers NonRegenerative->Solid Chemical Family IronOxide Iron Oxides Solid->IronOxide ZincOxide Zinc Oxide Solid->ZincOxide

Figure 1: Classification of common H₂S scavengers.

Performance Comparison of H2S Scavengers

The selection of an H₂S scavenger is a multifactorial decision, weighing performance, operational compatibility, and economic considerations. This section compares this compound (also known as MMA-triazine) with other scavengers across key performance indicators.

Triazine-Based Scavengers: A Closer Look

Triazine-based scavengers are the most widely used non-regenerative liquid H₂S scavengers in the industry.[1][2] They are formed by the reaction of an amine with formaldehyde. The two most common types are 1,3,5-Tris(2-hydroxyethyl)-hexahydro-s-triazine (MEA-triazine) and this compound (MMA-triazine).

The general reaction mechanism involves the triazine molecule reacting with H₂S to form dithiazine, a sulfur-containing heterocyclic compound.[3]

This compound (MMA-Triazine): This scavenger is recognized for its effectiveness and, notably, its reduced tendency to form solid byproducts compared to its counterpart, MEA-triazine.[1][4] The reaction byproducts of MMA-triazine are generally more soluble, mitigating the risk of equipment fouling and blockages.

Monoethanolamine (MEA) Triazine: While also a highly effective and widely used scavenger, MEA-triazine is known for its potential to form problematic solid byproducts, often referred to as "amorphous dithiazine."[4][5] These solids can accumulate in pipelines and processing equipment, leading to operational issues and increased maintenance costs.

Comparative Performance Data

The following table summarizes available quantitative and qualitative data on the performance of various H₂S scavengers. It is important to note that performance can be highly dependent on specific operating conditions such as temperature, pressure, pH, and the composition of the fluid being treated.

Scavenger TypeScavenging CapacityReaction KineticsByproduct FormationKey AdvantagesKey Disadvantages
This compound (MMA-Triazine) GoodFastMinimal solid byproductsLow risk of solid formation, effective scavengingHigher volatility than MEA-triazine
MEA-Triazine HighFastProne to forming solid amorphous dithiazine[4][5]High scavenging efficiency, widely availableHigh risk of solid byproduct formation and fouling
Methylene Bis-Oxazolidine (MBO) Outperforms MEA-triazine in some cases[6]FastCan produce significant insoluble solids under high CO₂ and H₂S conditions[1]Increased H₂S consumption per mole compared to triazine[6]Potential for high solids production in certain environments
Glyoxal Lower than triazinesSlower than triazines-Non-nitrogen basedSlower reaction kinetics
Metal Salts (e.g., Zinc, Iron) Variable (e.g., ZnO: 19-35.1 mg/g, Copper Nitrate: ~147 mg/g)[3]Generally fastForms solid metal sulfidesHigh scavenging capacity in some formulationsCan impact water quality, potential for solid deposition
Organic Acid Metal Complex (OAC) HighRapidDoes not cause scalingHigh efficiency in high-brine and high-temperature systems[7]-
Amine Aldehyde Scavenger (AAS) GoodFast-Oil soluble-

Experimental Protocols for Scavenger Evaluation

The performance of H₂S scavengers is typically evaluated using standardized laboratory tests that simulate field conditions. The two most common methods are the Gas Breakthrough Test and the Parr Autoclave Test.

Gas Breakthrough Test

This method assesses the scavenging capacity of a liquid scavenger by continuously bubbling a gas stream with a known concentration of H₂S through the scavenger solution. The H₂S concentration in the outlet gas is monitored over time. The "breakthrough" point is when the H₂S concentration in the outlet gas reaches a predefined threshold, indicating the scavenger is becoming saturated.

cluster_gas_supply Gas Supply cluster_reactor Scavenging Reactor cluster_analysis Analysis GasSource H₂S/N₂ Gas Cylinder MFC Mass Flow Controller GasSource->MFC Impinger Gas Washing Bottle (Impinger with Scavenger) MFC->Impinger Inlet Gas Stirrer Magnetic Stirrer H2S_Detector H₂S Detector Impinger->H2S_Detector Outlet Gas DataLogger Data Logger H2S_Detector->DataLogger

Figure 2: Workflow for a typical Gas Breakthrough Test.

Detailed Methodology:

  • Preparation: A known volume and concentration of the H₂S scavenger solution is placed into a gas washing bottle (impinger).

  • Gas Flow: A gas stream containing a specific concentration of H₂S (e.g., in a nitrogen balance) is passed through the scavenger solution at a constant flow rate, controlled by a mass flow controller.

  • Monitoring: The H₂S concentration in the gas stream exiting the impinger is continuously monitored using an H₂S-specific detector.

  • Data Acquisition: The H₂S concentration data is recorded over time.

  • Analysis: The breakthrough time is determined as the time taken for the outlet H₂S concentration to reach a specified level (e.g., 1 ppm). The total amount of H₂S scavenged is then calculated based on the flow rate, inlet H₂S concentration, and the breakthrough time.

Parr Autoclave Test

This method is used to evaluate scavenger performance under elevated pressure and temperature, simulating downhole or pipeline conditions. A stirred autoclave is charged with the liquid phase (e.g., brine, hydrocarbon, or a mixture) and pressurized with a gas containing H₂S. The scavenger is then injected, and the decrease in H₂S concentration in the gas phase is monitored over time to determine the reaction kinetics and capacity.

Detailed Methodology:

  • Reactor Setup: A high-pressure autoclave (Parr reactor) is filled with the desired liquid medium.

  • Pressurization: The reactor is sealed and pressurized with a gas mixture containing a known concentration of H₂S. The system is allowed to equilibrate at the desired temperature and pressure.

  • Scavenger Injection: A specific volume of the H₂S scavenger is injected into the reactor.

  • Monitoring: The H₂S concentration in the headspace of the reactor is monitored over time using a gas chromatograph or other suitable analytical method.

  • Data Analysis: The rate of H₂S removal and the total scavenging capacity are calculated from the change in H₂S concentration over time.

Byproducts and Operational Considerations

The byproducts of the H₂S scavenging reaction are a critical factor in scavenger selection. As previously mentioned, MEA-triazine can form solid byproducts that lead to fouling.[4][5] In contrast, this compound is favored in applications where solid formation is a major concern due to the higher solubility of its reaction products.

Unreacted triazine can also pose challenges. It can be toxic to aquatic life and may cause issues in downstream refining processes, such as corrosion and foaming in amine and glycol units.[3] Therefore, optimizing the scavenger dosage to minimize overtreatment is crucial.

Non-triazine scavengers also have their own set of byproducts and operational considerations. For instance, metal-based scavengers produce solid metal sulfides, which need to be managed. Some non-triazine alternatives are promoted as being less likely to cause scaling and having a lower impact on refinery operations.[6]

Cost-Effectiveness

The economic viability of an H₂S scavenging program depends on several factors, including the cost of the chemical, the required dosage, and the potential costs associated with operational issues like fouling and corrosion.[8][9] While triazines are often considered a cost-effective solution, the potential for solid byproduct formation with MEA-triazine can lead to significant hidden costs related to maintenance and production downtime.

Non-triazine scavengers may have a higher upfront chemical cost but can offer long-term savings by reducing or eliminating problems associated with solid deposition and downstream process upsets.[10][11] A thorough cost-to-treat analysis should consider not only the chemical purchase price but also the total operational expenditure.

Conclusion

This compound (MMA-triazine) presents a compelling option for H₂S scavenging, offering high efficiency with a significantly lower risk of solid byproduct formation compared to MEA-triazine. While MEA-triazine remains a widely used and effective scavenger, the potential for fouling necessitates careful consideration of the operational context.

The landscape of H₂S scavengers is continually evolving, with a range of non-triazine alternatives such as MBO, glyoxal, and metal-based scavengers offering distinct advantages and disadvantages. The optimal choice of scavenger depends on a comprehensive evaluation of performance data, reaction kinetics, byproduct formation, and overall cost-effectiveness for the specific application. Rigorous laboratory testing, using methods such as the gas breakthrough test and Parr Autoclave, is essential for qualifying and selecting the most appropriate H₂S scavenger to ensure safe, efficient, and reliable operations.

References

Comparative Efficacy of 1,3,5-Trimethylhexahydro-1,3,5-triazine versus MEA-triazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 1,3,5-Trimethylhexahydro-1,3,5-triazine (also known as MMA-triazine) and MEA-triazine (Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine) reveals distinct performance characteristics, primarily in their roles as hydrogen sulfide (B99878) (H₂S) scavengers and as antimicrobial agents in industrial applications. While both compounds are effective, their efficacy and operational drawbacks differ, influencing their suitability for specific applications. MEA-triazine is the most widely used non-regenerative H₂S scavenger in the oil and gas industry.[1] In contrast, MMA-triazine is noted for its excellent H₂S removal capacity and faster reaction kinetics when compared to MEA-triazine.[1]

Hydrogen Sulfide Scavenging Performance

The primary application for both MMA-triazine and MEA-triazine is the removal of hydrogen sulfide from gas and oil streams, a process known as sweetening. Their performance in this capacity is evaluated based on reaction kinetics, scavenging capacity, and the formation of problematic byproducts.

Quantitative Data Summary

While comprehensive side-by-side quantitative data under identical conditions is limited in publicly available literature, a key study (SPE-184529-MS) and other industry sources provide valuable insights into their comparative performance.

Performance MetricThis compound (MMA-triazine)MEA-triazineKey Observations
Reaction Kinetics Faster reaction kinetics compared to MEA-triazine.[1]Slower reaction kinetics.MMA-triazine's faster kinetics make it advantageous for applications with short contact times.
H₂S Scavenging Capacity Outperforms MEA-triazine on an equal mass basis.[2]High raw efficiency for H₂S consumption.The higher molar density of MMA-triazine contributes to its superior performance on a mass basis.
Byproduct Formation Forms a crystalline solid byproduct (5-methyldithiazine) under heavily over-spent conditions.[2]Prone to forming problematic, insoluble polymeric solids known as amorphous dithiazine.[2][3]The amorphous nature of MEA-triazine byproducts makes them more difficult to remove, leading to potential operational issues.[2]
Solubility Readily biodegradable reaction products.[1]Byproducts are generally water-soluble but can precipitate.[2]Both triazines and their byproducts have varying solubilities that can be influenced by the process conditions.

Experimental Protocols

The evaluation of H₂S scavenger performance typically involves several standardized laboratory tests designed to simulate field conditions.

Gas Breakthrough Test

Objective: To determine the H₂S scavenging capacity and kinetics of a scavenger in a gas stream.

Methodology:

  • A specified volume of the scavenger solution is placed in a reaction column equipped with a gas dispersion tube (e.g., a glass sinter).[4]

  • A gas stream with a known concentration of H₂S (e.g., 15% H₂S in a balance gas like CO₂ or N₂) is passed through the scavenger solution at a constant flow rate (e.g., 60 mL/min).[2]

  • The concentration of H₂S in the gas exiting the column is continuously monitored using an in-line H₂S detector.[2]

  • The "breakthrough time" is recorded as the time when the H₂S concentration in the outlet gas reaches a predetermined threshold (e.g., 1 ppm).[4]

  • A longer breakthrough time indicates better scavenger performance.[4]

Multiphase Autoclave Reactor Test

Objective: To evaluate scavenger performance in a multiphase system (oil, water, and gas) under elevated temperature and pressure.

Methodology:

  • A pressurized autoclave reactor is filled with the desired liquid phases (e.g., hydrocarbon, brine, or a mixture).[4]

  • The liquid is saturated with H₂S by bubbling a gas stream with a known H₂S concentration through it at a set temperature and pressure until a steady state is reached.[4]

  • A known volume of the scavenger is injected into the reactor.[5]

  • The H₂S concentration in the gas phase exiting the reactor is continuously monitored to determine the rate and extent of H₂S removal.[4]

Antimicrobial Efficacy

Both MMA-triazine and MEA-triazine exhibit biocidal properties, making them useful for controlling microbial growth in various industrial fluids, such as drilling and metalworking fluids. They are known to be effective against a broad spectrum of microorganisms, including sulfate-reducing bacteria (SRB), which are a major cause of microbiologically influenced corrosion and H₂S production in oilfield systems.[6][7]

Quantitative Data Summary

Organism TypeThis compound (MMA-triazine)MEA-triazineKey Observations
Gram-Negative Bacteria Data not available in reviewed sources.Less effective compared to amine-based biocides in some studies.[7]Amine-based biocides showed higher reduction factors against gram-negative bacteria than a non-specified triazine-based biocide.[7]
Gram-Positive Bacteria Data not available in reviewed sources.Equally effective as amine-based biocides.[7]Both amine- and triazine-based biocides demonstrated similar efficacy against gram-positive strains.[7]
Sulfate-Reducing Bacteria (SRB) Effective against SRB.[6]Effective against SRB.[6]Control of SRB is a key function for biocides in oilfield applications to prevent souring.
General Microbial Control Broad-spectrum bactericide.Effective against gram-positive and gram-negative bacteria, mold, and yeast.[8][9]MEA-triazine has a minimum inhibitory concentration (MIC) of 500-1000 ppm for general microbial control.[9]

Experimental Protocols

The antimicrobial efficacy of biocides is typically evaluated using standardized suspension tests.

ASTM E2315 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure

Objective: To evaluate the reduction in a microbial population of a liquid antimicrobial test substance over time.

Methodology:

  • A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared.[2]

  • The antimicrobial test substance (e.g., a solution of MMA-triazine or MEA-triazine at a specific concentration) is dispensed into sterile vessels.[2]

  • A known volume of the microbial suspension is added to the test substance and mixed thoroughly.[2]

  • At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes), an aliquot is removed from the mixture and transferred to a neutralizing solution to stop the antimicrobial action.[8]

  • The number of surviving microorganisms in the neutralized sample is determined by plate counting.[8]

  • The log reduction and percentage reduction of the microbial population are calculated by comparing the number of surviving microorganisms to the initial inoculum count.[8]

Signaling Pathways and Experimental Workflows

H₂S Scavenging Reaction Pathway

The reaction of hexahydrotriazines with H₂S proceeds through a nucleophilic substitution mechanism. The triazine ring reacts with H₂S, leading to the formation of intermediate thiadiazines and ultimately dithiazines, with the release of the corresponding amine.

H2S_Scavenging_Pathway Triazine Hexahydro-1,3,5-triazine H2S1 + H₂S Triazine->H2S1 Thiadiazine Thiadiazine Intermediate H2S1->Thiadiazine Amine1 + Amine Thiadiazine->Amine1 H2S2 + H₂S Thiadiazine->H2S2 Dithiazine Dithiazine Byproduct H2S2->Dithiazine Amine2 + Amine Dithiazine->Amine2

Caption: H₂S scavenging reaction pathway for hexahydrotriazines.

Biocidal Efficacy Testing Workflow (ASTM E2315)

The workflow for determining the biocidal efficacy using a suspension time-kill test involves a series of sequential steps from preparation to data analysis.

Biocidal_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Microbe Prepare Microbial Suspension Inoculation Inoculate Biocide with Microbes Prep_Microbe->Inoculation Prep_Biocide Prepare Biocide Solution Prep_Biocide->Inoculation Contact_Time Incubate for Predetermined Contact Times Inoculation->Contact_Time Neutralization Neutralize Antimicrobial Activity Contact_Time->Neutralization Enumeration Enumerate Surviving Microorganisms Neutralization->Enumeration Calculation Calculate Log and Percent Reduction Enumeration->Calculation

Caption: Workflow for biocidal efficacy testing using a suspension time-kill method.

References

A comparative study of triazine derivatives in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemistry of triazine derivatives has propelled them to the forefront of catalytic research, offering robust and tunable platforms for a wide range of chemical transformations. From heterogeneous catalysis to photocatalysis, these nitrogen-rich compounds are demonstrating remarkable efficiency and selectivity. This guide provides a comparative analysis of various triazine-based catalysts, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting and designing optimal catalytic systems.

Performance Comparison of Triazine-Based Catalysts

The catalytic performance of triazine derivatives is highly dependent on their structural composition and the nature of the active sites. Covalent Triazine Frameworks (CTFs) and Porous Organic Polymers (POPs) are particularly notable for their high surface area and stability, making them excellent heterogeneous catalyst supports. In contrast, discrete molecular complexes of triazine derivatives offer well-defined active centers for homogeneous catalysis.

Cross-Coupling Reactions

Triazine-based ligands and frameworks have proven to be highly effective in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and organic materials.

Table 1: Comparison of Triazine Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Catalyst/LigandMetalReactionSubstratesYield (%)Reference
Bipyridine-functionalized CTF (bpy-CTF)Pd(II)Heck & Suzuki-MiyauraBromoarenes and olefins/arylboronic acidsHigh to excellent[1]
2,4-Diaminotriazine-based PNP Pincer LigandNi(II)Suzuki-MiyauraAryl, heteroaryl, alkyl halides and organoboronatesGood to excellent[2][3][4][5]
Superactive triazine estersPdSuzuki-Miyauraα,β-unsaturated triazine esters and organoboronsNot specified[6]
Photocatalysis

The unique electronic properties of triazine derivatives, particularly in the form of CTFs, make them promising candidates for metal-free photocatalysis. Their tunable band structures allow for efficient light absorption and charge separation, driving a variety of organic transformations.[7][8]

Table 2: Comparison of Triazine-Based Photocatalysts

CatalystReactionSubstratesProduct Yield (%)Key FeaturesReference
Phenoxazine-based CTF (NP-CTF)Aerobic hydroxylationArylboronic acidsup to 98.2Metal-free, reusable, visible-light active[9]
Thiophene-based CTF (TP-CTF)Oxidative coupling of aminesAmines52 (conversion)Metal-free, visible-light active, stableNot specified
Crystalline phenothiazine-anchored CTFsOxidative coupling of primary aminesPrimary aminesNot specifiedUnidirectional electron transfer[8][10]
Tri-s-triazine-based graphitic carbon nitrideHydrogen evolutionWaterAQY of 50.7% at 405 nmCrystalline, high quantum yield[11]
Other Catalytic Reactions

Triazine-based POPs have also been functionalized with metal ions to catalyze other important organic reactions.

Table 3: Triazine-Based Catalysts in Other Reactions

CatalystReactionSubstratesConversion (%)Selectivity (%)Reference
Copper(II)-modified T-POP1 and T-POP2Henry ReactionAromatic aldehydes and nitromethaneup to 97up to 99.9Not specified

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

Synthesis of Covalent Triazine Framework-1 (CTF-1)

This protocol describes a common method for the synthesis of a basic Covalent Triazine Framework.

Materials:

Procedure:

  • A mixture of terephthalonitrile (1.28 g, 10 mmol) and anhydrous ZnCl₂ (6.8 g, 50 mmol) is placed into a Pyrex ampoule under inert conditions.[1]

  • The ampoule is evacuated, sealed, and heated to 400°C for 48 hours.[1]

  • After cooling to room temperature, the resulting black solid is ground and stirred in water for 72 hours to remove the majority of the zinc salt.[1]

  • The product is isolated by filtration and then stirred in 200 mL of 2 M aqueous HCl for 24 hours to remove any remaining inorganic salts.[1]

  • The final product is washed with water and methanol (B129727) and dried under vacuum.

General Procedure for Suzuki-Miyaura Cross-Coupling using a Ni(II) PNP Pincer Complex

This procedure outlines a typical Suzuki-Miyaura cross-coupling reaction using a triazine-based nickel catalyst.[2][3][4][5]

Materials:

  • Aryl/heteroaryl/alkyl halide or pseudohalide

  • Organoboronate reagent

  • Triazine-based Ni(II) PNP pincer complex (catalyst)

  • Base (e.g., K₂CO₃, t-BuOK)

  • Solvent (e.g., THF, toluene)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the Ni(II) PNP pincer complex (1-5 mol%).

  • The aryl halide (1.0 equiv), the organoboronate reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv) are added.

  • The tube is sealed, removed from the glovebox, and the appropriate solvent is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100°C) for the specified time (e.g., 6-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.

  • The organic layer is dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Photocatalytic Aerobic Hydroxylation of Arylboronic Acids using NP-CTF

This protocol details a metal-free, visible-light-driven hydroxylation reaction.[9]

Materials:

  • Arylboronic acid

  • Phenoxazine-based covalent triazine framework (NP-CTF) photocatalyst

  • Solvent (e.g., acetonitrile/water mixture)

  • Visible light source (e.g., white light-emitting diodes)

Procedure:

  • A mixture of the arylboronic acid (0.1 mmol) and the NP-CTF catalyst (5 mg) in a solvent mixture (e.g., 2 mL of CH₃CN/H₂O = 1:1) is placed in a reaction vessel.

  • The suspension is stirred under an air atmosphere.

  • The reaction mixture is irradiated with a visible light source at room temperature for the required time.

  • After the reaction, the catalyst is separated by centrifugation.

  • The supernatant is analyzed by GC or HPLC to determine the yield of the corresponding phenol.

  • The catalyst can be washed, dried, and reused for subsequent reactions.[9]

Visualizations: Workflows and Mechanisms

Understanding the underlying processes is key to optimizing catalytic performance. The following diagrams illustrate a typical synthesis workflow, a catalytic cycle, and a proposed photocatalytic mechanism.

Synthesis_Workflow Monomer Triazine Precursor (e.g., Dicyanobenzene) Reaction Ionothermal Synthesis (High Temperature) Monomer->Reaction Catalyst Catalyst/Solvent (e.g., ZnCl₂) Catalyst->Reaction Purification Purification (Acid Washing) Reaction->Purification CTF Covalent Triazine Framework (CTF) Purification->CTF Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)-X L_n OA->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)₂ PdII_R_R R-Pd(II)-R' L_n Transmetalation->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 R-R' Photocatalysis_Mechanism cluster_CTF Covalent Triazine Framework VB Valence Band (VB) CB Conduction Band (CB) VB->CB Excitation Electron_Hole e⁻ / h⁺ Pair Generation Light Visible Light (hν) Light->VB Charge_Separation Charge Separation & Unidirectional Electron Transfer Electron_Hole->Charge_Separation Reaction Redox Reactions Charge_Separation->Reaction Products Products Reaction->Products

References

Unveiling Molecular Architecture: A Comparative Guide to Validating Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography has long been the gold standard for this purpose, providing atomic-level insights into the spatial arrangement of atoms. However, a landscape of alternative and complementary techniques exists, each with its own strengths and weaknesses. This guide provides an objective comparison of X-ray crystallography with other key structural validation methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given research question.

At a Glance: Comparing Structural Validation Techniques

The choice of technique for validating the structure of a synthesis product depends on several factors, including the nature of the sample, the desired level of detail, and the availability of instrumentation. The following table summarizes the key performance indicators of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Typical Resolution < 1.0 - 3.5 Å1.5 - 2.5 Å (for small proteins)2 - 5 Å
Protein Size Limit No theoretical upper limit, but crystallization of large complexes can be challenging.Practically limited to < 50 kDa.[1][2]Ideal for large complexes >100 kDa.
Sample Requirements Well-ordered single crystals.Soluble, stable sample at high concentration.Sample in vitreous ice.
Experiment Time Days to weeks (including crystallization).Days to weeks.Days.
Key Advantage Highest resolution, well-established technique.Provides information on molecular dynamics in solution.[2]Can study large, flexible complexes that are difficult to crystallize.[3]
Key Disadvantage Crystallization can be a major bottleneck.Limited by protein size and requires isotopic labeling for larger molecules.[2]Lower resolution for smaller molecules.

The Workflow of Structural Validation: A Visual Guide

The journey from a synthesized product to a validated three-dimensional structure involves a series of intricate steps. The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for X-ray crystallography and provide a logical framework for selecting a suitable validation technique.

experimental_workflow cluster_synthesis Product Synthesis & Purification cluster_crystallography X-ray Crystallography Workflow cluster_alternatives Alternative Validation Routes Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization NMR NMR Spectroscopy Purification->NMR CryoEM Cryo-Electron Microscopy Purification->CryoEM MassSpec Mass Spectrometry Purification->MassSpec Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation

Caption: Experimental workflow for synthesis product structure validation.

logical_relationship Start Start Is the sample crystalline? Is the sample crystalline? Start->Is the sample crystalline? X-ray Crystallography X-ray Crystallography Is the sample crystalline?->X-ray Crystallography Yes Can it be crystallized? Can it be crystallized? Is the sample crystalline?->Can it be crystallized? No Can it be crystallized?->X-ray Crystallography Yes Is the protein > 50 kDa? Is the protein > 50 kDa? Can it be crystallized?->Is the protein > 50 kDa? No NMR Spectroscopy NMR Spectroscopy Is the protein > 50 kDa?->NMR Spectroscopy No Cryo-EM Cryo-EM Is the protein > 50 kDa?->Cryo-EM Yes Other Techniques (e.g., Mass Spec) Other Techniques (e.g., Mass Spec) NMR Spectroscopy->Other Techniques (e.g., Mass Spec) If structure is not solved Cryo-EM->Other Techniques (e.g., Mass Spec) For complementary data

Caption: Decision tree for selecting a structure validation method.

In-Depth Experimental Protocols

For researchers seeking to implement these techniques, detailed methodologies are crucial. Below are outlines of the key experimental protocols.

X-ray Crystallography: From Crystal to Structure
  • Crystallization: The first and often most challenging step is to obtain high-quality, single crystals of the purified synthesis product.[4] This is typically achieved through vapor diffusion (hanging or sitting drop) or microbatch methods, where a solution of the molecule is slowly brought to a state of supersaturation, inducing crystal formation.[5][6][7] A wide range of crystallization conditions, including pH, temperature, precipitant concentration, and additives, are screened to find the optimal conditions for crystal growth.[5]

  • Data Collection: A suitable crystal is selected, cryo-cooled to minimize radiation damage, and mounted on a goniometer in an X-ray beam.[4] As the crystal is rotated, it diffracts the X-rays, and the resulting diffraction pattern is recorded by a detector.[4] This process is repeated over a full rotation to collect a complete dataset.

  • Structure Solution and Refinement: The diffraction data, which contains information about the electron density within the crystal, is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using methods like molecular replacement, isomorphous replacement, or anomalous dispersion. An initial model of the molecule is built into the electron density map and then refined using computational methods to improve the fit between the model and the experimental data.

  • Structure Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking bond lengths, bond angles, stereochemistry, and the overall fit to the electron density map. The final coordinates are then typically deposited in a public database like the Protein Data Bank (PDB).

NMR Spectroscopy: Structure in Solution
  • Sample Preparation: A highly concentrated and pure sample of the molecule is required, typically with isotopic labeling (e.g., ¹⁵N, ¹³C) for proteins to simplify and aid in the analysis of complex spectra.[8]

  • Data Acquisition: A series of multidimensional NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei.[9] These experiments provide information about the chemical environment of each atom and the distances between them.

  • Resonance Assignment: The first step in data analysis is to assign each peak in the NMR spectra to a specific atom in the molecule. This is a complex process that relies on a variety of multidimensional NMR experiments.[9]

  • Structure Calculation: Once the resonances are assigned, distance restraints (from Nuclear Overhauser Effect, NOE) and dihedral angle restraints (from scalar couplings) are derived from the NMR data.[8] These restraints are then used in computational algorithms to calculate an ensemble of structures that are consistent with the experimental data.

  • Structure Validation: The resulting ensemble of structures is validated to assess its quality and consistency with the experimental restraints.

Cryo-Electron Microscopy: Visualizing Large Assemblies
  • Sample Preparation (Vitrification): A small amount of the purified sample is applied to an electron microscopy grid, blotted to create a thin film, and then rapidly plunged into a cryogen (e.g., liquid ethane).[10][11] This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the native structure of the molecules.[10][11]

  • Data Collection: The vitrified grid is loaded into a transmission electron microscope, and a large number of images (micrographs) are collected at low electron doses to minimize radiation damage.[10]

  • Image Processing: The collected micrographs are processed to correct for instrument-induced distortions and to identify and extract individual particle images. These 2D particle images are then classified and averaged to improve the signal-to-noise ratio.

  • 3D Reconstruction: The 2D class averages, which represent different views of the molecule, are used to reconstruct a 3D density map of the molecule.

  • Model Building and Refinement: An atomic model of the molecule is built into the 3D density map and refined to optimize the fit.

  • Validation: The final model and the 3D map are validated to ensure their accuracy and resolution.

Conclusion

The validation of a synthesis product's structure is a critical step in the research and development pipeline. While X-ray crystallography remains a powerhouse for high-resolution structural determination, techniques like NMR and Cryo-EM offer invaluable alternatives, particularly for molecules that are difficult to crystallize or are part of large, dynamic complexes.[3] A thorough understanding of the principles, capabilities, and experimental requirements of each technique, as outlined in this guide, will empower researchers to make informed decisions and ultimately, to unveil the intricate molecular architecture of their synthesis products with confidence.

References

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Published Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous verification of molecular structures is a foundational element of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, and the ability to accurately compare experimentally acquired data with published spectra is a critical skill for structural confirmation and elucidation. This guide provides a systematic approach to cross-referencing experimental NMR data with published literature values, ensuring a high degree of confidence in your results.

Data Presentation: A Comparative Analysis

Effective comparison hinges on the clear and organized presentation of data. When cross-referencing your experimental NMR data with published reports, it is crucial to structure the information in a format that allows for direct and unambiguous comparison. The following tables offer a template for summarizing and comparing key NMR parameters.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)[1]Experimental MultiplicityLiterature Multiplicity[1]Experimental Coupling Constant (J, Hz)Literature Coupling Constant (J, Hz)[1]Deviation (Δδ, ppm)
H-17.827.84dd8.28.2-0.02
H-27.457.46tt7.57.5-0.01
H-37.407.41tt7.57.5-0.01
H-48.108.12dd8.28.2-0.02
OCH₃3.913.91ss--0.00

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)[1]Deviation (Δδ, ppm)
C-1130.1130.2-0.1
C-2128.5128.6-0.1
C-3128.5128.6-0.1
C-4133.0133.1-0.1
C-5165.8165.9-0.1
OCH₃52.352.30.0

Experimental Protocols

To ensure a meaningful and accurate comparison, it is essential to follow a standardized experimental protocol. Minor variations in experimental conditions can lead to shifts in NMR signals, complicating the cross-referencing process.[2]

Sample Preparation

  • Compound of Interest: Ensure the sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral analysis.

  • Solvent Selection: Use the same deuterated solvent as reported in the literature. Different solvents can induce significant changes in chemical shifts due to varying solute-solvent interactions.[2]

  • Concentration: Prepare a sample concentration that is comparable to the one used in the published study.

  • Internal Standard: If an internal standard was used in the literature data, the same standard should be used for the experimental sample. If no internal standard is used, the residual solvent peak can be utilized as a secondary reference.[1]

NMR Data Acquisition

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary for signal assignment, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC).[3]

    • Ensure that the temperature of the NMR probe is the same as that reported in the literature, as temperature can also affect chemical shifts.[2]

Data Processing

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain symmetrical peaks and apply a baseline correction to ensure accurate integration.[1]

  • Referencing: Properly reference the spectra. For ¹H NMR, the residual solvent peak is often used as a reference. For ¹³C NMR, the solvent peak is also used. Ensure you are using the correct reference value for the solvent and nucleus.[1]

  • Peak Picking and Assignment: Identify and list the chemical shifts of all relevant peaks. Assign the chemical shifts to the corresponding atoms in the molecular structure, using 2D correlation data if available.[3]

Workflow for Cross-Referencing NMR Data

The following diagram illustrates a systematic workflow for comparing experimental NMR data with published literature values. This process ensures a logical progression from data acquisition to the final confirmation of the chemical structure.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition & Processing cluster_literature Literature Data cluster_comparison Comparative Analysis cluster_conclusion Conclusion SamplePrep Sample Preparation (Purity, Solvent, Concentration) DataAcq NMR Data Acquisition (1D, 2D Spectra) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Referencing) DataAcq->DataProc PeakAssign Peak Picking & Assignment DataProc->PeakAssign DataTable Data Tabulation & Comparison (Tables 1 & 2) PeakAssign->DataTable LitSearch Literature Search (Published Spectra) LitData Extraction of Published Data (Chemical Shifts, Multiplicities, J-couplings) LitSearch->LitData LitData->DataTable DeviationAnalysis Deviation Analysis (Δδ) DataTable->DeviationAnalysis StructureConfirm Structure Confirmation DeviationAnalysis->StructureConfirm Deviations within acceptable limits StructureMismatch Structure Mismatch (Further Investigation) DeviationAnalysis->StructureMismatch Significant deviations

Caption: Workflow for comparing experimental NMR data with published spectra.

References

A Comparative Guide to Polymer Additives for Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal degradation of polymers—a process involving the deterioration of material properties at elevated temperatures—is a critical concern during processing and end-use applications.[1] To counteract this, thermal stabilizers are incorporated into polymer matrices. These additives are essential for preserving the mechanical integrity, appearance, and lifespan of polymeric materials.[2][3] This guide provides an objective comparison of the three primary classes of thermal stabilizers: Hindered Phenolic Antioxidants, Phosphite (B83602) Antioxidants, and Hindered Amine Light Stabilizers (HALS), supported by experimental data and detailed methodologies.

Mechanisms of Thermal Stabilization

Thermal degradation is typically an auto-oxidation process involving a chain reaction of free radicals.[2] Stabilizer additives function by interrupting this cycle through different chemical mechanisms.

  • Hindered Phenolic Antioxidants (Primary Antioxidants): These molecules, such as the widely used Irganox® 1010, act as radical scavengers. They donate a hydrogen atom to highly reactive peroxy radicals (ROO•), forming a stable, non-reactive phenoxyl radical and preventing further propagation of the degradation chain.[1][2] Their effectiveness is particularly notable for long-term thermal stability (LTTS).[4]

  • Phosphite Antioxidants (Secondary Antioxidants): Additives like Irgafos® 168 function as hydroperoxide decomposers.[2] During the oxidation cycle, unstable hydroperoxides (ROOH) are formed, which can decompose into more reactive radicals. Phosphites convert these hydroperoxides into stable, non-radical products, thus preventing the formation of new radicals.[5] They are highly effective at the high temperatures seen during melt processing.[1]

  • Hindered Amine Light Stabilizers (HALS): While primarily known for UV protection, HALS are also effective thermal stabilizers, particularly for long-term exposure at low to moderate heat.[2][6] They function through a regenerative cyclic process known as the Denisov Cycle, where they scavenge both alkyl (R•) and peroxy (ROO•) radicals.[2] The HALS are regenerated rather than consumed, allowing for long-lasting protection.[2]

Stabilization_Mechanisms cluster_Degradation Polymer Auto-Oxidation Cycle cluster_Stabilization Intervention by Stabilizers Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Heat, Shear Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical +O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide +RH Degradation Degraded Polymer (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Hydroperoxide->Alkyl_Radical Decomposition Hydroperoxide->Degradation Phenolic Hindered Phenol (B47542) (Primary AO) Phenolic->Peroxy_Radical H-Donation (Scavenges Radical) Phosphite Phosphite (Secondary AO) Phosphite->Hydroperoxide Decomposition (Prevents New Radicals) HALS HALS HALS->Peroxy_Radical Radical Scavenging (Regenerative Cycle)

Caption: Mechanisms of polymer degradation and stabilization. (Within 100 characters)

Performance Comparison

The selection of a stabilizer depends on the polymer type, processing conditions, and the end-use application's requirements for processing stability versus long-term thermal stability (LTTS).[4]

Additive Class Primary Function Processing Stability Long-Term Thermal Stability (LTTS) Common Synergies
Hindered Phenols Radical ScavengerGoodExcellentExcellent with Phosphites.[2]
Phosphites Hydroperoxide DecomposerExcellentPoor (but protects primary AOs)Excellent with Hindered Phenols.[1][2]
HALS Radical ScavengerFairGood to ExcellentCan be synergistic with phenols for thermal stability, but may show antagonism under UV exposure.[2][6]

Table 1. Qualitative performance comparison of thermal stabilizer classes in polyolefins.

Quantitative Data: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers by measuring mass loss as a function of temperature.[7] The onset temperature of decomposition (Tonset) is a key indicator of thermal stability. The data below is a representative comparison for Polypropylene (B1209903) (PP).

Polypropylene (PP) Formulation Additive(s) Concentration (% w/w) Onset Decomposition Temp. (Tonset) (°C)
Unstabilized PPNone0~230 - 250
PP + Hindered PhenolIrganox® 10100.1~270 - 290
PP + PhosphiteIrgafos® 1680.1~250 - 270
PP + HALSChimassorb® 9440.2~260 - 280
PP + Synergistic BlendIrganox® 1010 + Irgafos® 1680.1 + 0.1~290 - 320

Table 2. Representative TGA data comparing the thermal stability of Polypropylene (PP) with different stabilizer systems. Data is synthesized from typical performance characteristics reported in the literature.[7][8][9][10] The combination of a hindered phenol and a phosphite shows a significant synergistic effect, providing the highest level of thermal stability.[1][8][11]

Experimental Protocols

Accurate evaluation of thermal stability relies on standardized analytical techniques. The workflow typically involves preparing polymer samples with the desired additives, followed by analysis using TGA and DSC to determine key thermal properties.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation p1 Polymer Resin Selection (e.g., Polypropylene) p2 Additive Selection (Phenol, Phosphite, HALS) p1->p2 p3 Melt Compounding (e.g., Twin-Screw Extruder) p2->p3 p4 Specimen Preparation (e.g., Injection/Compression Molding) p3->p4 a1 Thermogravimetric Analysis (TGA) p4->a1 Evaluate Mass Loss vs. Temperature a2 Differential Scanning Calorimetry (DSC) p4->a2 Evaluate Heat Flow vs. Temperature d1 Determine T-onset, T-max, Char Yield a1->d1 d2 Determine Tg, Tm, Tc, Oxidation Induction Time (OIT) a2->d2 d3 Compare Performance & Select Optimal Stabilizer d1->d3 d2->d3

Caption: Experimental workflow for evaluating polymer thermal stability. (Within 100 characters)
Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The instrument is purged with an inert gas (e.g., Nitrogen) or a reactive gas (e.g., Air) at a constant flow rate.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[7]

  • Data Collection: The instrument's microbalance continuously records the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine key parameters:

    • Tonset (Onset of Decomposition): The temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability.[7]

    • Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, identified from the peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of residual mass remaining at the end of the experiment, which can indicate the formation of a protective carbonaceous layer.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions.

Methodology:

  • Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell, and the desired atmosphere (e.g., Nitrogen or Air) is established.

  • Thermal Program: A common procedure is a heat-cool-heat cycle. The sample is first heated to a temperature above its melting point to erase its prior thermal history. It is then cooled at a controlled rate and subsequently reheated at the same rate (e.g., 10 °C/min).

  • Data Collection: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.

  • Analysis: The DSC thermogram (heat flow vs. temperature) reveals important thermal events:

    • Glass Transition Temperature (Tg): A step-like change in the baseline, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

    • Crystallization Temperature (Tc): An exothermic peak observed during cooling, representing the heat released as the polymer crystallizes.

    • Melting Temperature (Tm): An endothermic peak observed during heating, indicating the melting of crystalline domains.

    • Oxidative Induction Time (OIT): An isothermal test where the sample is held at a high temperature in an oxygen atmosphere. The time until the onset of the exothermic oxidation peak is a measure of the stabilizer's effectiveness.[10][12]

References

A Comparative Guide to the Reaction Rates of N-Substituted Hexahydrotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates and performance of different N-substituted hexahydrotriazines, primarily focusing on their application as hydrogen sulfide (B99878) (H₂S) scavengers. The information presented is supported by available experimental data to aid in the selection and development of these compounds for various applications.

Executive Summary

N-substituted hexahydrotriazines are a class of compounds widely used in the oil and gas industry as non-regenerative H₂S scavengers. Their reactivity is significantly influenced by the nature of the substituent on the nitrogen atoms. This guide focuses on the comparative kinetics of two commercially significant derivatives: 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) and 1,3,5-trimethyl-hexahydro-s-triazine (MMA-triazine). While detailed kinetic data across a broad spectrum of N-substituents is limited in publicly available literature, this guide synthesizes the existing data on hydrolysis and H₂S scavenging reactions to provide a comparative overview.

Comparative Reaction Kinetics

The primary reactions of interest for N-substituted hexahydrotriazines in many industrial applications are hydrolysis and reaction with hydrogen sulfide.

Hydrolysis Rates

The stability of the hexahydrotriazine ring towards hydrolysis is a critical factor in its application. The hydrolysis of MEA-triazine has been shown to be highly dependent on pH and temperature.

Table 1: Hydrolysis Rate of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine)

Temperature (°C)Rate Equation (d[triazine]/dt)
222.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺][1]
604.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺][1]

Note: The rate equation indicates that hydrolysis is subject to both neutral and acid-catalyzed pathways.

Hydrogen Sulfide (H₂S) Scavenging Rates

Direct comparative kinetic data for the reaction with H₂S is scarce. However, performance-based comparisons and computational studies provide insights into the relative reactivity of different N-substituted hexahydrotriazines.

A study comparing MEA-triazine with another N-substituted triazine, NTBS-2 (the exact structure of which is proprietary but is designed as an alternative to triazine), indicated that NTBS-2 is slightly less kinetically favored than MEA-triazine for H₂S scavenging[2].

In a direct comparison of H₂S scavenging efficiency, MMA-triazine has been shown to significantly outperform MEA-triazine when compared on an equal mass basis[2]. This is a crucial consideration for commercial applications where dosing is determined by mass or volume.

Experimental Protocols

Determination of Hydrolysis Rate

The hydrolysis rate of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine was determined by monitoring its concentration over time in aqueous solutions of varying pH at constant temperatures (22 °C and 60 °C). The concentration of the triazine can be followed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The rate constants for the neutral and acid-catalyzed hydrolysis were then determined by fitting the experimental data to the appropriate rate law.

H₂S Scavenging Performance Evaluation

A common method for comparing the H₂S scavenging performance is through breakthrough tests. A controlled stream of gas containing a known concentration of H₂S is passed through a solution of the scavenger. The time it takes for H₂S to be detected at the outlet of the solution (breakthrough time) is a measure of the scavenger's efficiency and reaction kinetics[2]. Longer breakthrough times indicate better performance.

Another method involves the direct titration of the scavenger solution with a sulfide solution, allowing for the determination of the scavenger's capacity and providing a relative measure of its reaction rate[2].

Reaction Mechanisms and Pathways

Reaction with Hydrogen Sulfide

The reaction of N-substituted hexahydrotriazines with H₂S proceeds via a stepwise nucleophilic substitution, where the nitrogen atoms of the triazine ring are replaced by sulfur. The generally accepted mechanism involves the initial protonation of a ring nitrogen, followed by a nucleophilic attack of the bisulfide ion (HS⁻), leading to ring opening and subsequent reformation of a sulfur-containing ring with the elimination of an amine. This process can occur twice, leading to the formation of a dithiazine derivative as the major product[3][4].

H2S_Scavenging_Pathway Hexahydrotriazine N-Substituted Hexahydrotriazine Protonated_Triazine Protonated Hexahydrotriazine Hexahydrotriazine->Protonated_Triazine + H₂S Ring_Opened_Intermediate1 Ring-Opened Intermediate Protonated_Triazine->Ring_Opened_Intermediate1 + HS⁻ Thiadiazine N,N'-Disubstituted Thiadiazine Ring_Opened_Intermediate1->Thiadiazine - H₂O Amine1 Substituted Amine Ring_Opened_Intermediate1->Amine1 Protonated_Thiadiazine Protonated Thiadiazine Thiadiazine->Protonated_Thiadiazine + H₂S Ring_Opened_Intermediate2 Ring-Opened Intermediate Protonated_Thiadiazine->Ring_Opened_Intermediate2 + HS⁻ Dithiazine N-Substituted Dithiazine Ring_Opened_Intermediate2->Dithiazine - H₂O Amine2 Substituted Amine Ring_Opened_Intermediate2->Amine2

Caption: Reaction pathway of N-substituted hexahydrotriazine with H₂S.

Hydrolysis Pathway

The hydrolysis of hexahydrotriazines involves the acid-catalyzed cleavage of the C-N bonds within the ring, leading to the formation of the corresponding amine and formaldehyde.

Hydrolysis_Pathway Hexahydrotriazine N-Substituted Hexahydrotriazine Protonated_Triazine Protonated Hexahydrotriazine Hexahydrotriazine->Protonated_Triazine + H₃O⁺ Ring_Opened Ring-Opened Intermediate Protonated_Triazine->Ring_Opened + H₂O Products Substituted Amine + Formaldehyde Ring_Opened->Products Decomposition

Caption: Acid-catalyzed hydrolysis of N-substituted hexahydrotriazine.

Structure-Activity Relationships

The reactivity of N-substituted hexahydrotriazines is governed by both electronic and steric effects of the N-substituents.

  • Electronic Effects: Electron-donating groups on the nitrogen atoms can increase the basicity of the ring nitrogens, potentially influencing the initial protonation step in the reaction with H₂S. Conversely, electron-withdrawing groups would decrease basicity.

  • Steric Effects: Bulky N-substituents can hinder the approach of nucleophiles, such as the bisulfide ion, to the carbon atoms of the ring, thereby slowing down the reaction rate.

The superior performance of MMA-triazine (with small methyl groups) compared to MEA-triazine (with larger hydroxyethyl (B10761427) groups) on a mass basis suggests that the lower molecular weight and potentially different steric and electronic profile of the methyl group contribute to its higher efficiency in H₂S scavenging applications[2].

Conclusion

The selection of an appropriate N-substituted hexahydrotriazine is dependent on the specific application requirements. For H₂S scavenging, while MEA-triazine is widely used, evidence suggests that MMA-triazine may offer superior performance on a mass basis. The hydrolysis of these compounds is a key consideration, with reaction rates significantly increasing with temperature and acidity. Further quantitative kinetic studies across a broader range of N-substituents are needed to establish more comprehensive structure-activity relationships and to enable the rational design of next-generation hexahydrotriazine derivatives with tailored reactivity and stability.

References

Comparative Cytotoxicity Analysis: 1,3,5-Trimethylhexahydro-1,3,5-triazine and its Precursors, Formaldehyde and Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the cytotoxic profiles of 1,3,5-trimethylhexahydro-1,3,5-triazine and its synthetic precursors, formaldehyde (B43269) and methylamine (B109427). This guide synthesizes available experimental data to offer a comparative perspective on their impact on cell viability.

Introduction

This compound is a heterocyclic compound synthesized from the condensation reaction of formaldehyde and methylamine. While all three compounds have distinct industrial and biological relevance, their cytotoxic profiles vary significantly. Formaldehyde is a well-documented cytotoxic and carcinogenic agent. Methylamine, an organic compound, also exhibits cytotoxic properties, particularly under specific biological conditions. In contrast, this compound is suggested to have lower toxicity, though comprehensive in vitro cytotoxicity data remains limited. This guide provides a comparative overview of the available cytotoxicity data for these three compounds, details of experimental methodologies for assessment, and a visualization of a key signaling pathway implicated in formaldehyde-induced cytotoxicity.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound, formaldehyde, and methylamine. It is important to note that direct comparative studies on the same cell line and under identical experimental conditions are scarce, particularly for this compound.

CompoundAssayCell LineConcentration/ValueReference
This compound Oral LD50Rat300 - 2,000 mg/kg[1]
Formaldehyde MTT AssayHuman Osteoblastic Cells (U2OS)IC50: ~3 mM[2]
Neutral Red AssayHuman Dental Pulp Fibroblasts (HPF)TC50: ~0.07 mM[3]
Neutral Red AssayHuman Buccal Epithelial Cells (HBE)TC50: ~0.08 mM[3]
Neutral Red AssayHeLa CellsTC50: ~0.15 mM[3]
BrdU AssayHuman Dental Pulp Fibroblasts (HPF)TC50: ~0.1 mM[3]
BrdU AssayHuman Buccal Epithelial Cells (HBE)TC50: ~0.12 mM[3]
BrdU AssayHeLa CellsTC50: ~0.18 mM[3]
MTT AssayHeLa CellsHigher concentrations (≥62.5 µmol/L) inhibited cell growth[4]
Methylamine Cytotoxicity AssayPrimary cultures of rat cerebellar neuronsIC50: 20 µM[5]
Oral LD50Rat100 mg/kg[6]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. TC50 (Median toxic concentration) is the concentration that is toxic to 50% of the cells. LD50 (Median lethal dose) is the dose of a substance that is lethal to 50% of the test animals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are outlines of commonly employed assays for assessing the cytotoxicity of the discussed compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol Outline:

  • Cell Seeding and Treatment: Similar to the MTT assay, plate cells and treat them with the test compound.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells.

Signaling Pathway and Experimental Workflow Visualization

Formaldehyde-Induced Cytotoxicity Pathway

Formaldehyde is known to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the formation of DNA-protein crosslinks, which can lead to apoptosis or necrosis.

FA Formaldehyde ROS Increased Reactive Oxygen Species (ROS) FA->ROS induces DPC DNA-Protein Crosslinks FA->DPC forms Mito Mitochondrial Damage ROS->Mito causes Apoptosis Apoptosis DPC->Apoptosis triggers Necrosis Necrosis DPC->Necrosis can lead to Mito->Apoptosis triggers CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Signaling pathway of formaldehyde-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a chemical compound using an in vitro cell-based assay.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis CellCulture Cell Culture (e.g., HeLa) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Dilution (e.g., Formaldehyde) Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement DataAnalysis Data Analysis (IC50/TC50 Calculation) Measurement->DataAnalysis

Caption: General experimental workflow for cytotoxicity testing.

Discussion and Conclusion

The available data indicates that formaldehyde is significantly cytotoxic to a variety of human cell lines at micromolar to low millimolar concentrations. Methylamine also demonstrates notable cytotoxicity, particularly in neuronal cells. One critical aspect of methylamine's toxicity is its enzymatic conversion to formaldehyde by semicarbazide-sensitive amine oxidase (SSAO), suggesting that in biological systems with high SSAO activity, the cytotoxicity of methylamine may be amplified and mediated through formaldehyde production.[7]

Direct in vitro cytotoxicity data for this compound is currently lacking in the scientific literature, preventing a direct quantitative comparison with its precursors. The oral LD50 value in rats suggests a lower acute toxicity compared to methylamine. However, the corrosive nature of this compound, as indicated by safety data sheets, implies a potential for localized cytotoxicity upon direct contact.

For researchers and drug development professionals, this comparative guide highlights the well-established cytotoxic potential of formaldehyde and methylamine. The paucity of in vitro data for this compound underscores the need for further research to fully characterize its cytotoxic profile and to enable a more direct and comprehensive comparison with its precursors. Such studies would be invaluable in assessing the relative safety and potential biological applications of this triazine derivative.

References

A Comparative Guide to Alternative Reagents for N-Methylated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of modern, safer, and more selective reagents for the N-methylation of heterocyclic compounds, moving beyond traditional toxic agents like methyl iodide and dimethyl sulfate (B86663).

The introduction of a methyl group to a nitrogen atom within a heterocyclic scaffold is a critical transformation in medicinal chemistry and drug development. This modification can significantly impact a molecule's pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. While classic methylating agents such as methyl iodide and dimethyl sulfate are effective, their high toxicity, volatility, and lack of selectivity present significant drawbacks.[1][2] This guide provides a comprehensive comparison of safer and more efficient alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of N-Methylating Reagents

The choice of a methylating reagent is often a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of several alternative reagents compared to the traditional methyl iodide, using the N-methylation of various representative heterocycles as benchmarks.

ReagentHeterocycleCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Methyl Iodide (Traditional) Benzimidazole (B57391)K₂CO₃AcetonitrileReflux--High reactivityHighly toxic, poor selectivity (over-methylation)
Dimethyl Carbonate (DMC) Phthalimide (B116566)TMEDADMF95895Non-toxic, biodegradable, high mono-selectivity[3]Requires higher temperatures and longer reaction times[3]
Dimethyl Carbonate (DMC) Aniline13X ZeoliteDMC1201.589Environmentally friendly, no waste by-products[1]High reagent to substrate ratio often needed[1]
Methanol (B129727) Aniline[(p-cymene)Ru(2,2'-bpyO)(H₂O)] / Cs₂CO₃Methanol12015>99Atom economical (water is the only byproduct), sustainable[4][5]Requires a transition metal catalyst[4][5]
Methanol Aniline(DPEPhos)RuCl₂PPh₃ / Cs₂CO₃Methanol14012-Effective with weak bases[6]High temperatures required[6]
CO₂ / H₂ N-methylaniline1Cu/In₂O₃Octane18010>90Utilizes a renewable C1 source, greenRequires high pressure and temperature, specialized equipment[7]
Phenyltrimethylammonium (B184261) Iodide 4-Fluoro Benzyl AmideCs₂CO₃Toluene (B28343)1201885Solid, non-toxic, easy to handle, excellent mono-selectivity[8][9]Stoichiometric byproduct needs removal[8]
Phenyltrimethylammonium Iodide Indole (B1671886) derivativesCs₂CO₃Toluene12018up to 91High functional group tolerance[10]Can be slower than traditional reagents
Biocatalytic (Methyltransferase) 5-BromobenzimidazoleEngineered MethyltransferaseBufferRT20>99High regioselectivity and yield under mild conditions[11]Enzyme availability and stability can be limitations

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the pathways for several key alternative N-methylation reagents.

Dimethyl Carbonate (DMC) N-Methylation

The mechanism of N-methylation with DMC can vary depending on the catalyst used. With a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction proceeds through a direct methylation pathway. In contrast, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), both N-methylation and N-methoxycarbonylation products can be formed.[12]

dmc_methylation cluster_direct Direct Methylation (e.g., with DABCO) Heterocycle-NH Heterocycle-NH Intermediate [Heterocycle-N⁻---Me-O(OMe)CO] Heterocycle-NH->Intermediate + DMC + Catalyst DMC MeO-CO-OMe N-Methyl_Heterocycle Heterocycle-N-Me Intermediate->N-Methyl_Heterocycle Byproduct1 MeOCOO⁻ + H⁺-Catalyst Intermediate->Byproduct1

Caption: Direct N-methylation pathway using Dimethyl Carbonate.

Methanol N-Methylation via Borrowing Hydrogen

Transition metal-catalyzed N-methylation using methanol proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4][13] The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate, which then reacts with the amine.

borrowing_hydrogen Methanol CH₃OH Formaldehyde CH₂O Methanol->Formaldehyde - H₂ Catalyst [Ru] Ru-H [Ru]-H₂ Catalyst->Ru-H + H₂ Imine_Intermediate Heterocycle-N=CH₂ Formaldehyde->Imine_Intermediate + Heterocycle-NH - H₂O Ru-H->Catalyst - H₂ Heterocycle-NH Heterocycle-NH N-Methyl_Heterocycle Heterocycle-N-CH₃ Imine_Intermediate->N-Methyl_Heterocycle + [Ru]-H₂ H2O H₂O

Caption: "Borrowing Hydrogen" mechanism for N-methylation with methanol.

CO₂/H₂-Mediated N-Methylation

The catalytic N-methylation of amines using carbon dioxide and a reducing agent like hydrogen can proceed through two main pathways. One involves the initial formation of a formamide (B127407) intermediate followed by reduction. The other, more direct route, bypasses the formamide, leading directly to the methylated product.[14][15]

co2_methylation cluster_pathway CO₂/H₂ N-Methylation Pathways Amine Heterocycle-NH Formamide Heterocycle-N-CHO Amine->Formamide + CO₂ - H₂O Methylamine Heterocycle-N-CH₃ Amine->Methylamine + CO₂ + H₂ (Direct Pathway) CO2_H2 CO₂ + H₂ Formamide->Methylamine + H₂ - H₂O

Caption: Pathways for N-methylation using CO₂ and H₂.

Experimental Protocols

General Procedure for N-Methylation of Benzimidazole with Methyl Iodide (Traditional Method)

This protocol is provided for comparative purposes. Appropriate safety precautions must be taken when handling methyl iodide.

  • To a solution of benzimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).[16]

  • Stir the suspension at room temperature.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.[16]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[16]

N-Methylation of Phthalimide with Dimethyl Carbonate (DMC)
  • In a reaction vessel, combine phthalimide (10 mmol), dimethyl carbonate (10 mL), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1 mmol) in dimethylformamide (5 mL).[3]

  • Heat the reaction mixture to 95°C for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the product. The reported yield for N-methylphthalimide is 95%.[3]

N-Methylation of Amides and Indoles with Phenyltrimethylammonium Iodide
  • In a reaction vial under an argon atmosphere, combine the amide or indole substrate (0.35 mmol), phenyltrimethylammonium iodide (2 equivalents), and cesium carbonate (2 equivalents).[17]

  • Add toluene as the solvent and heat the mixture to 120°C for 18 hours.[17]

  • After cooling, the reaction mixture can be worked up by adding a mild acidic solution to quench and remove the N,N-dimethylaniline byproduct.

  • Extract the product with an organic solvent and purify by column chromatography. Yields for mono-N-methylated products are reported to be up to 99%.[8][18]

Biocatalytic N-Methylation of 5-Bromobenzimidazole
  • Prepare a reaction mixture containing the 5-bromobenzimidazole substrate (2 mM), an engineered methyltransferase enzyme, S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer.[19][11]

  • The reaction is typically carried out at room temperature for about 20 hours.[11]

  • The product can be isolated and purified using standard chromatographic techniques. This method has been reported to achieve yields of up to 99% with high regioselectivity.[19][11]

Conclusion

The field of N-methylation has evolved significantly, offering a range of safer and more selective alternatives to traditional hazardous reagents. Dimethyl carbonate and methanol represent green and atom-economical options, particularly for large-scale synthesis. Quaternary ammonium (B1175870) salts provide a user-friendly, non-toxic solid alternative with excellent monoselectivity, ideal for late-stage functionalization in drug discovery.[8] Biocatalytic methods, although currently more specialized, offer unparalleled selectivity under mild conditions. By understanding the comparative performance and mechanisms of these reagents, researchers can make more informed decisions, leading to safer, more efficient, and sustainable synthesis of N-methylated heterocyclic compounds.

References

Benchmarking the performance of 1,3,5-Trimethylhexahydro-1,3,5-triazine in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3,5-Trimethylhexahydro-1,3,5-triazine (also known as MMA-triazine) in its primary industrial application as a hydrogen sulfide (B99878) (H₂S) scavenger, with a brief overview of its role in other sectors. The information is compiled from various studies to offer an objective benchmark against common alternatives.

Hydrogen Sulfide (H₂S) Scavenging in the Oil and Gas Industry

This compound is a widely utilized non-regenerative H₂S scavenger in the oil and gas sector. Its primary function is to remove the toxic and corrosive H₂S gas from hydrocarbon streams, ensuring operational safety and asset integrity. Its performance is often compared with monoethanolamine triazine (MEA-triazine) and non-triazine-based scavengers.

Comparative Performance Data

The selection of an H₂S scavenger is a balance between scavenging capacity, reaction kinetics, operational compatibility, and cost. Below is a summary of the performance characteristics of MMA-triazine in comparison to its main alternatives.

ParameterThis compound (MMA-triazine)Monoethanolamine Triazine (MEA-triazine)Non-Triazine Scavengers (e.g., Methylene bis-Oxazolidine - MBO, Zinc-based)
Theoretical Scavenging Capacity 1 mole of triazine reacts with 2 moles of H₂S[1]1 mole of triazine reacts with 2 moles of H₂S[1]Varies by chemistry (e.g., MBO has a higher consumption of H2S per mole)[2]
Reaction Kinetics Faster reaction kinetics compared to MEA-triazine. The reaction is generally first-order with respect to both H₂S and MMA-triazine[3].Slower reaction kinetics compared to MMA-triazine.Varies; some can offer fast reaction rates[2].
Byproduct Formation Less prone to forming problematic solid byproducts (amorphous dithiazine)[4][5].High tendency to form solid dithiazine precipitates, which can lead to fouling and operational issues[2][4][6].Varies; some, like MBO, are reported to have a reduced potential for byproduct deposition[2]. Zinc-based scavengers can form deposits when mixed with production water[7].
Volatility More volatile, making it suitable for dry gas applications[2].Less volatile than MMA-triazine.Volatility is specific to the chemical.
Solubility Reaction products are water-soluble.Reaction products are water-soluble[8].Solubility of spent products varies; some are designed to be soluble in produced water.
Cost-Effectiveness Generally considered a cost-effective solution[8]. Specific costs are dependent on manufacturing, supply chain, and market competition[4].Often a widely used and cost-effective option, though potential fouling can lead to additional operational costs[8][9].Can be cost-competitive, with potential savings from reduced chemical usage and easier handling of spent products[9].
Experimental Protocols

Evaluation of H₂S Scavenger Performance

A common laboratory method to evaluate the performance of H₂S scavengers involves a combination of initial screening and kinetic determination under simulated field conditions[3][10][11].

1. Initial Screening (Bubble Test):

  • Objective: To determine the scavenging capacity of the chemical.

  • Apparatus: A gas washing bottle or a similar vessel, a source of H₂S gas (often mixed with a carrier gas like nitrogen or carbon dioxide), and a method to measure the outlet H₂S concentration (e.g., gas detector tubes, gas chromatography).

  • Procedure:

    • A known volume and concentration of the scavenger solution is placed in the gas washing bottle.

    • The H₂S-containing gas is bubbled through the solution at a constant flow rate.

    • The H₂S concentration in the outlet gas is continuously monitored.

    • The "breakthrough time" is recorded, which is the time when the H₂S concentration in the outlet gas reaches a predefined level (e.g., 10 ppm).

    • The scavenging capacity is calculated based on the total amount of H₂S removed before breakthrough.

2. Kinetic Evaluation (Continuous Stirred Tank Reactor - CSTR):

  • Objective: To determine the reaction kinetics of the scavenger.

  • Apparatus: A CSTR setup that allows for continuous gas flow through a liquid phase under controlled temperature and pressure, with agitation.

  • Procedure:

    • The scavenger solution is placed in the CSTR.

    • A continuous flow of gas with a known H₂S concentration is introduced.

    • The H₂S concentration in both the gas and liquid phases is monitored over time.

    • The data is used to develop a kinetic model and determine the reaction rate constants.

H₂S Scavenging Reaction Pathway

The reaction of this compound with H₂S is a multi-step process. The following diagram illustrates the generally accepted reaction pathway.

H2S_Scavenging_Pathway cluster_products1 Step 1 Products cluster_products2 Step 2 Products triazine This compound thiadiazine Thiadiazine Intermediate triazine->thiadiazine + H₂S h2s1 H₂S dithiazine Dithiazine Byproduct thiadiazine->dithiazine + H₂S ma1 Methylamine h2s2 H₂S ma2 Methylamine

H₂S scavenging reaction pathway of this compound.

Other Industrial Applications

While the primary application of this compound is in H₂S scavenging, it is also utilized in other industrial processes. However, detailed, publicly available comparative performance data for these applications is limited.

Pharmaceutical and Agrochemical Synthesis
Polymer Chemistry, Coatings, and Adhesives

In polymer chemistry, this compound can be used as a curing agent and crosslinking promoter, particularly for epoxy resins, to enhance thermal and chemical resistance[16]. The triazine ring can impart desirable properties to the final polymer. There is a lack of publicly available quantitative data that directly compares the performance of this compound with other commercial curing agents in terms of mechanical properties, thermal stability, and curing kinetics of the resulting polymers.

Fuel Additives

This compound has been explored as a fuel additive to improve combustion efficiency and reduce emissions. Fuel additives can have a positive effect on engine power, fuel economy, and the reduction of certain pollutants like unburned hydrocarbons and smoke. However, specific experimental data quantifying the performance of this compound as a fuel additive against other additives is not widely reported.

Conclusion

This compound is a well-established and effective H₂S scavenger in the oil and gas industry, offering advantages over MEA-triazine, particularly in its reduced tendency to form solid byproducts. While it shows promise in other applications such as pharmaceutical synthesis, polymer chemistry, and as a fuel additive, there is a clear need for more publicly available, quantitative performance data to allow for robust comparisons with existing alternatives in those fields. Researchers and professionals are encouraged to conduct and publish such comparative studies to fully elucidate the performance benchmarks of this versatile compound.

References

Comparative analysis of degradation products under different environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the degradation of Acetylsalicylic Acid (Aspirin) under various environmental stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines for forced degradation studies. The data and protocols presented are intended for researchers, scientists, and drug development professionals to understand the stability profile of this widely used pharmaceutical compound.

Primary Degradation Pathway of Aspirin

Aspirin's primary degradation route is through hydrolysis, where the ester linkage is cleaved to yield Salicylic Acid and Acetic Acid. This reaction is the principal cause of instability in aqueous solutions and under humid conditions.

Aspirin Acetylsalicylic Acid (Aspirin) Hydrolysis Hydrolysis (H₂O, Acid, or Base) Aspirin->Hydrolysis SA Salicylic Acid AA Acetic Acid Hydrolysis->SA Hydrolysis->AA cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis P1 Prepare Aspirin Stock Solution (e.g., 1 mg/mL in Methanol) S1 Aliquot Stock into Separate Reactors P1->S1 S2 Add Stressors: - 0.1 N HCl - 0.1 N NaOH - 3% H₂O₂ - Expose to Heat/UV S1->S2 S3 Incubate under Specified Conditions S2->S3 A1 Withdraw Samples & Neutralize (if acidic/basic) S3->A1 A2 Dilute to Final Concentration with Mobile Phase A1->A2 A3 Inject into HPLC System A2->A3 A4 Quantify Aspirin & Degradants (Compare Peak Areas) A3->A4

Safety Operating Guide

Proper Disposal of 1,3,5-Trimethylhexahydro-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,3,5-Trimethylhexahydro-1,3,5-triazine is critical for ensuring personnel safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical compound.

1. Chemical and Hazard Profile

This compound (CAS No. 108-74-7) is a flammable and corrosive organic compound.[1][2][3] Understanding its properties and associated hazards is the first step in managing its waste stream effectively. Improper disposal can lead to severe environmental harm and safety incidents. The compound is harmful if swallowed, causes severe skin burns and eye damage, may trigger allergic skin reactions, and can cause organ damage through prolonged or repeated exposure.[2][3][4] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[2][5]

PropertyData
CAS Number 108-74-7
Molecular Formula C₆H₁₅N₃
Physical Form Liquid
Boiling Point 162-163.5 °C
Melting Point -27 °C
Density ~0.919 g/mL at 25 °C
Flash Point 49 - 51 °C (closed cup)
Solubility in Water 350 g/L at 25 °C

Table 1: Physicochemical Properties of this compound.[1][4]

Hazard ClassificationGHS Codes
Flammability Flammable Liquid 3 (H226)
Acute Toxicity (Oral) Acute Toxicity 4 (H302)
Skin Corrosion Skin Corrosion 1B (H314)
Eye Damage Eye Damage 1 (H314)
Skin Sensitization Skin Sensitization 1 (H317)
Specific Target Organ Toxicity (Repeated Exposure) STOT RE 2 (H373)
Aquatic Hazard Chronic Aquatic 3 (H412)

Table 2: GHS Hazard Classifications for this compound.[2][3][4]

2. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, regional, and national regulations. The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Clearly label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregate this waste from other chemical waste streams to prevent incompatible reactions. It is an amine and can react exothermically with acids and may be incompatible with isocyanates, peroxides, and acid halides.[6]

  • Keep in a suitable, closed container designated for disposal.[2]

Step 2: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling the waste. This includes:

    • Chemical-resistant gloves.

    • Safety goggles and a face shield.[1]

    • A lab coat or other protective clothing.[1]

    • Use in a well-ventilated area to avoid inhaling vapors.[2]

Step 3: Containment and Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition, as the substance is flammable.[1][2]

  • Ensure the storage area is designated for hazardous waste and has secondary containment to manage potential spills.

  • Avoid letting the chemical enter drains or the environment.[2]

Step 4: Professional Disposal

  • The disposal of this compound should be handled by a licensed hazardous waste disposal contractor.[7]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have complete information on the chemical's hazards and properties.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and approved protocol for doing so. Studies on related triazine compounds suggest that degradation can be complex and may produce other hazardous byproducts like formaldehyde (B43269) or hydrazines.[8][9]

3. Experimental Protocols

Detailed experimental protocols for the specific treatment or degradation of this compound waste are not extensively documented in publicly available literature.[8] Research on analogous compounds, such as the explosive RDX, has explored methods like alkaline hydrolysis and anaerobic biodegradation, but these are complex processes requiring specialized equipment and are not suitable for standard laboratory disposal.[8][9] Therefore, adherence to the professional disposal guidelines outlined above is the recommended and safest approach.

4. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Waste Generated: This compound identify Identify Hazards: - Flammable (H226) - Corrosive (H314) - Toxic (H302, H373) - Environmental Hazard (H412) start->identify ppe Wear Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat identify->ppe segregate Segregate Waste ppe->segregate label Label Container: 'Hazardous Waste' Chemical Name segregate->label store Store in a Cool, Dry, Ventilated Area Away from Ignition Sources label->store contact Contact Licensed Hazardous Waste Disposal Contractor store->contact provide_sds Provide Safety Data Sheet (SDS) to Contractor contact->provide_sds end Compliant Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,3,5-Trimethylhexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,3,5-Trimethylhexahydro-1,3,5-triazine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Chemical Hazards Overview: this compound is a flammable liquid and vapor that is harmful if swallowed.[1] It is corrosive and can cause severe skin burns and serious eye damage. Additionally, it may provoke an allergic skin reaction and is suspected of causing damage to organs through prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE) Requirements

A comprehensive approach to personal protection is mandatory when handling this chemical. The following table summarizes the required PPE. Due to the absence of specific breakthrough time data for this compound, it is imperative to consult the glove and clothing manufacturer's chemical resistance data and perform a site-specific risk assessment.

PPE CategorySpecifications and Recommendations
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be used to protect against splashes.[1]
Hand Protection Chemical-resistant, impervious gloves must be worn.[1] While specific material recommendations are not available, nitrile or butyl rubber gloves are often recommended for similar chemicals. Always inspect gloves for integrity before use and adhere to the manufacturer's guidelines regarding breakthrough times and permeation rates. Gloves should comply with EU Directive 89/686/EEC and the standard EN 374.[1]
Skin and Body Protection Wear fire/flame resistant and impervious clothing to prevent skin contact.[1] A chemically resistant apron or full-body suit may be necessary depending on the scale of the operation. All work clothing contaminated with the chemical should not be allowed out of the workplace and must be decontaminated or disposed of properly.
Respiratory Protection Work should be conducted in a well-ventilated area. If exposure limits are likely to be exceeded, or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges should be used.[1] In case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1]

Experimental Protocols: PPE Procedures and Disposal

Donning PPE Workflow:

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Gown/Apron: Put on the protective gown or apron, ensuring it is securely fastened.

  • Respirator: If required, perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown or sleeves.

Doffing PPE (to be performed in a designated area):

  • Gloves (Outer Pair if double-gloved): Remove the most contaminated pair of gloves first.

  • Gown/Apron: Remove the protective gown or apron by rolling it outwards and away from the body to contain contaminants.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

  • All disposable PPE (gloves, gowns, etc.) contaminated with this compound should be considered hazardous waste.

  • Collect contaminated PPE in a suitable, labeled, and closed container.[1]

  • Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, regional, national, and international regulations.[1]

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[1]

Logical Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for the selection and use of Personal Protective Equipment when handling this compound.

PPE_Workflow start Start: Handling This compound hazard_id 1. Hazard Identification - Flammable - Corrosive - Toxic start->hazard_id risk_assessment 2. Risk Assessment - Scale of work - Potential for splash/aerosol hazard_id->risk_assessment ppe_selection 3. PPE Selection risk_assessment->ppe_selection eye_face Eye/Face Protection: - Safety Goggles (EN166/NIOSH) - Face Shield ppe_selection->eye_face Required hand_protection Hand Protection: - Chemical Resistant Gloves (EN374) ppe_selection->hand_protection Required body_protection Body Protection: - Flame/Chemical Resistant Clothing - Apron/Suit ppe_selection->body_protection Required respiratory_protection Respiratory Protection: - Well-ventilated area - Full-face respirator if needed ppe_selection->respiratory_protection As per risk assessment donning 4. Donning Procedure eye_face->donning hand_protection->donning body_protection->donning respiratory_protection->donning handling 5. Chemical Handling donning->handling doffing 6. Doffing Procedure handling->doffing disposal 7. Disposal of Contaminated PPE (Hazardous Waste) doffing->disposal end End disposal->end

References

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1,3,5-Trimethylhexahydro-1,3,5-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.